1,2,3-Thiadiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
thiadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O2S/c6-3(7)2-1-4-5-8-2/h1H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCZJWHJYRELHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408902 | |
| Record name | 1,2,3-thiadiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4833-09-4 | |
| Record name | 1,2,3-thiadiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-thiadiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predominant synthesis mechanism for 1,2,3-thiadiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The versatile carboxylic acid group at the 5-position serves as a crucial handle for further chemical modifications, enabling the creation of diverse compound libraries for drug discovery programs.[1] This document details the widely accepted Hurd-Mori reaction, outlining the reaction mechanism, experimental protocols, and quantitative data.
Core Synthesis Route: The Hurd-Mori Reaction
The most established and reliable method for the synthesis of the 1,2,3-thiadiazole ring system is the Hurd-Mori reaction.[1][2][3] This reaction involves the cyclization of a hydrazone derivative, which possesses an α-methylene group, using thionyl chloride (SOCl₂).[3][4] For the synthesis of this compound, the process is typically carried out in two main stages:
-
Formation of an Ester Precursor : A suitable hydrazone is cyclized to form an ester of a 1,2,3-thiadiazole carboxylic acid. A common intermediate is ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.[1]
-
Hydrolysis : The resulting ester is then hydrolyzed to yield the final this compound.[1]
While the direct synthesis of the unsubstituted this compound is less commonly documented, the protocol for a closely related and well-characterized analogue provides a robust and adaptable methodology.[1]
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the chemical pathways and the general experimental workflow for the synthesis of a this compound derivative via the Hurd-Mori reaction.
References
In-Depth Technical Guide to the Physicochemical Properties of 1,2,3-Thiadiazole-5-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2,3-thiadiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document outlines its chemical identity, summarizes available physical and chemical data, details an experimental protocol for its synthesis, and explores its biological relevance.
Core Physicochemical Properties
This compound, with the CAS number 4833-09-4, is a five-membered heterocyclic compound containing one sulfur atom and two adjacent nitrogen atoms, substituted with a carboxylic acid group at the 5-position.[1] This structure serves as a versatile scaffold for chemical modifications in the pursuit of novel therapeutic agents.[1]
Quantitative Physicochemical Data
Quantitative data for the unsubstituted this compound is not extensively documented in publicly available literature. The following table summarizes the available data for the parent compound and its closely related analogue, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, for comparative purposes.
| Property | This compound | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid |
| Molecular Formula | C₃H₂N₂O₂S | C₄H₄N₂O₂S |
| Molecular Weight | 130.13 g/mol [1] | 144.15 g/mol [2] |
| Melting Point | Data not available | 169-173 °C[3] |
| Boiling Point | Data not available | Data not available |
| pKa | Data not available | Data not available |
| logP (predicted) | 0.3[4] | Data not available |
| Aqueous Solubility | Data not available | Data not available |
Experimental Protocols
Synthesis of this compound
The direct synthesis of unsubstituted this compound is not commonly documented.[5] However, a robust and adaptable two-step methodology based on the Hurd-Mori reaction for the synthesis of the closely related 4-methyl analogue can be modified for this purpose.[5][6] This process involves the formation of a semicarbazone intermediate, followed by cyclization to the thiadiazole ring and subsequent hydrolysis of the ester.
Step 1: Hurd-Mori Cyclization
This stage focuses on the formation of the 1,2,3-thiadiazole ring.
-
Materials:
-
Ethyl acetoacetate semicarbazone (starting material)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM) or Dioxane (solvent)
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Suspend the dried ethyl acetoacetate semicarbazone (1.0 eq) in dichloromethane or dioxane in a round-bottom flask.
-
Cool the suspension in an ice bath with continuous stirring.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by pouring it into a beaker containing ice-water.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.[5]
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.[5]
-
Step 2: Hydrolysis
This final step converts the ethyl ester to the desired carboxylic acid.
-
Materials:
-
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
-
Methanol or Ethanol
-
Aqueous sodium hydroxide or lithium hydroxide solution
-
Hydrochloric acid
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in a mixture of methanol or ethanol and an aqueous solution of sodium hydroxide or lithium hydroxide.[5]
-
Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the alcohol from the reaction mixture using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath.
-
Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of hydrochloric acid. A precipitate of the carboxylic acid should form.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.[5]
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[5]
-
Caption: Synthetic workflow for this compound.
Biological Activity and Signaling Pathways
The 1,2,3-thiadiazole scaffold is a recognized pharmacophore present in a variety of biologically active compounds.[7] Derivatives of this heterocyclic system have demonstrated a broad spectrum of activities, including antimicrobial, antifungal, antiviral, and anticancer effects.[7][8]
While specific signaling pathways for the unsubstituted this compound are not well-defined in the literature, studies on its derivatives provide insights into potential mechanisms of action. For instance, certain 1,3,4-thiadiazole derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cell lines through the inhibition of the Akt signaling pathway.[9] Akt, a serine/threonine kinase, is a crucial node in pathways that regulate cell survival, proliferation, and growth. Its inhibition is a key strategy in cancer therapy.
The general mechanism involves the thiadiazole derivative inhibiting the phosphorylation and activation of Akt. This leads to the modulation of downstream targets involved in apoptosis and cell cycle regulation, ultimately resulting in cancer cell death.
Caption: Inhibition of the Akt signaling pathway by thiadiazole derivatives.
References
- 1. 4833-09-4(this compound) | Kuujia.com [kuujia.com]
- 2. scbt.com [scbt.com]
- 3. Thiadiazoles | Fisher Scientific [fishersci.com]
- 4. PubChemLite - this compound (C3H2N2O2S) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Analysis of 1,2,3-Thiadiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of 1,2,3-thiadiazole-5-carboxylic acid. Due to the limited availability of publicly accessible, experimentally verified spectra for the unsubstituted parent compound (CAS 4833-09-4), this guide presents an estimated analysis based on data from closely related derivatives. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction to this compound
1,2,3-Thiadiazoles are a class of five-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, which include antimicrobial, antifungal, and anticancer properties.[1] The carboxylic acid functional group at the 5-position of the thiadiazole ring provides a versatile handle for chemical modifications, enabling the synthesis of a wide array of derivatives for drug discovery programs.[1] Spectroscopic techniques such as NMR and IR are fundamental for the structural elucidation and characterization of these compounds.
Predicted and Estimated Spectroscopic Data
The following tables summarize the predicted and estimated NMR and IR spectral data for this compound. These estimations are derived from the analysis of published data for structurally similar compounds, including various 1,2,3-thiadiazole and 1,3,4-thiadiazole derivatives.[2][3][4][5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Estimated ¹H NMR Spectral Data for this compound
| Proton | Estimated Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-4 | 8.5 - 9.2 | Singlet (s) | The proton on the thiadiazole ring is expected to be significantly deshielded due to the electronegativity of the nitrogen and sulfur atoms and the aromatic nature of the ring. |
| -COOH | 12.0 - 14.0 | Broad Singlet (br s) | The carboxylic acid proton typically appears as a broad signal at a high chemical shift and is exchangeable with D₂O. |
Solvent: DMSO-d₆
Table 2: Estimated ¹³C NMR Spectral Data for this compound
| Carbon | Estimated Chemical Shift (δ, ppm) | Notes |
| C-4 | 140 - 145 | The chemical shift of this carbon is influenced by the adjacent heteroatoms and the π-electron system of the ring. |
| C-5 | 150 - 155 | This carbon, attached to the carboxylic acid group, is expected to be the most deshielded carbon in the thiadiazole ring. |
| -COOH | 160 - 165 | The carbonyl carbon of the carboxylic acid group typically resonates in this downfield region. |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Estimated IR Absorption Frequencies for this compound
| Functional Group | Estimated Frequency (cm⁻¹) | Intensity | Vibration Mode |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | Stretching |
| C-H (Aromatic) | 3050 - 3150 | Medium | Stretching |
| C=O (Carboxylic Acid) | 1680 - 1720 | Strong | Stretching |
| C=N (Thiadiazole Ring) | 1600 - 1650 | Medium | Stretching |
| C=C (Thiadiazole Ring) | 1450 - 1550 | Medium | Stretching |
| C-S (Thiadiazole Ring) | 690 - 750 | Medium to Weak | Stretching |
Sample Preparation: KBr pellet or ATR
Experimental Protocols
The following are generalized experimental protocols for obtaining high-quality NMR and IR spectra of this compound and its derivatives.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
-
¹H NMR Spectroscopy Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 to 64 scans).
-
-
¹³C NMR Spectroscopy Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR Method):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder or ensure the ATR accessory is correctly positioned in the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000 to 400 cm⁻¹.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the chemical structure of this compound and a typical workflow for its spectroscopic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. jetir.org [jetir.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings – Oriental Journal of Chemistry [orientjchem.org]
The Multifaceted Biological Activities of 1,2,3-Thiadiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry and agrochemistry, demonstrating a broad spectrum of biological activities. Its unique chemical properties, including its aromaticity and ability to participate in various non-covalent interactions, make it an attractive core for the design of novel therapeutic agents and crop protection chemicals. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 1,2,3-thiadiazole derivatives, with a focus on their anticancer, antimicrobial, and agricultural applications.
Synthesis of 1,2,3-Thiadiazole Derivatives
The most common and versatile method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori reaction.[1][2] This reaction involves the cyclization of α-methylene- or α-methinyl-carbonyl compounds' hydrazones with thionyl chloride.[1]
General Experimental Protocol: Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole
This protocol describes the synthesis of 4-phenyl-1,2,3-thiadiazole from acetophenone semicarbazone as an illustrative example.
Step 1: Formation of the Semicarbazone [3]
-
Dissolve acetophenone (1.0 equivalent) and semicarbazide hydrochloride (1.1 equivalents) in ethanol.
-
Add sodium acetate (1.5 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated semicarbazone by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Cyclization to 1,2,3-Thiadiazole [1]
-
To an excess of thionyl chloride, add the acetophenone semicarbazone portion-wise at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).
Characterization Data for 4-Phenyl-1,2,3-thiadiazole:
-
¹H NMR (DMSO-d₆, ppm): δ 8.89 (s, 1H, H-5), 7.28-7.55 (m, 5H, Ar-H).
-
¹³C NMR (DMSO-d₆, ppm): δ 159.6 (C-4), 134.2 (C-5), 129.0-131.0 (aromatic carbons).
-
Mass Spectrometry (GC-MS), m/z: 162 [M]⁺, 134 [M-N₂]⁺, 104 [C₇H₄S]⁺, 77 [C₆H₅]⁺.
Anticancer Activity of 1,2,3-Thiadiazole Derivatives
A significant body of research has focused on the development of 1,2,3-thiadiazole derivatives as potent anticancer agents. These compounds have been shown to target various hallmarks of cancer, with a predominant mechanism being the inhibition of tubulin polymerization.
Mechanism of Action: Tubulin Polymerization Inhibition
Certain 1,2,3-thiadiazole derivatives act as microtubule-destabilizing agents by binding to the colchicine-binding site of β-tubulin. This interaction prevents the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in cancer cells.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected 1,2,3-thiadiazole derivatives against various human cancer cell lines.
| Compound ID | R¹ | R² | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | Phenyl | H | HeLa | 0.70 | |
| 2 | 4-Methoxyphenyl | H | HCT-116 | 3.2 | |
| 3 | 3,4,5-Trimethoxyphenyl | H | HL-60 | 0.013 | N/A |
| 4 | Naphthyl | H | U2OS | 0.69 | |
| 5 | D-ring fused DHEA | - | T47D | 0.042-0.058 |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the 1,2,3-thiadiazole derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity of 1,2,3-Thiadiazole Derivatives
1,2,3-Thiadiazole derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 1,2,3-thiadiazole derivatives against various microorganisms.
| Compound ID | R¹ | R² | Microorganism | MIC (µg/mL) | Reference |
| 6 | 4-Chlorophenyl | Pyrazolyl | Bacillus subtilis | 0.12 | [1] |
| 7 | 4-Nitrophenyl | Pyrazolyl | Staphylococcus aureus | 1.95 | [1] |
| 8 | Phenyl | Benzimidazolyl | Aspergillus fumigatus | 0.9 | [1] |
| 9 | 4-Tolyl | Pyrazolyl | Geotrichum candidum | 0.08 | [1] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[5]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a serial two-fold dilution of the 1,2,3-thiadiazole derivative in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Agricultural Applications of 1,2,3-Thiadiazole Derivatives
In the agricultural sector, 1,2,3-thiadiazole derivatives have gained prominence as plant activators and herbicides.
Plant Activators: Inducing Systemic Acquired Resistance (SAR)
A notable example of a 1,2,3-thiadiazole derivative used in agriculture is Acibenzolar-S-methyl (ASM), commercially known as Bion® or Actigard®. ASM is not a direct fungicide but acts as a plant activator by inducing Systemic Acquired Resistance (SAR).[6] SAR is a long-lasting, broad-spectrum defense response in plants that is effective against a wide range of pathogens.
The mode of action of ASM involves mimicking the natural plant defense signaling molecule, salicylic acid (SA).[6] Upon application, ASM is metabolized in the plant to its active form, which triggers a signaling cascade that leads to the accumulation of SA and N-hydroxypipecolic acid (NHP).[7] These signaling molecules then activate the expression of pathogenesis-related (PR) genes, which encode proteins with antimicrobial properties, thereby enhancing the plant's overall defense capacity.[8]
Herbicidal Activity
Certain 1,2,3-thiadiazole derivatives have also been reported to possess herbicidal properties.[9][10] For instance, some 2-cyanoacrylate derivatives containing a 1,2,3-thiadiazole moiety have shown significant herbicidal activity against various weeds.[9]
Quantitative Agricultural Activity Data
The following table summarizes the agricultural activity of selected 1,2,3-thiadiazole derivatives.
| Compound ID | Activity Type | Target Organism/Weed | Efficacy | Reference |
| ASM | Plant Activator | Various plant pathogens | Induces SAR | [6] |
| 10 | Herbicide | Rape, Amaranth pigweed | 100% inhibition at 1.5 kg/ha | [9] |
| 11 | Antifungal | Botrytis cinerea | EC₅₀ = 2.4 µg/mL | [11] |
| 12 | Antifungal | Sclerotinia sclerotiorum | EC₅₀ = 0.51 µg/mL |
Experimental Workflow for Evaluating Plant Activator Efficacy
Conclusion
The 1,2,3-thiadiazole nucleus represents a versatile and valuable scaffold in the development of new bioactive compounds. The diverse biological activities, ranging from potent anticancer and antimicrobial effects to significant agricultural applications as plant activators and herbicides, underscore the importance of this heterocyclic system. The synthetic accessibility, particularly through the Hurd-Mori reaction, allows for the generation of diverse libraries of derivatives for structure-activity relationship studies. Future research in this area will likely focus on the optimization of lead compounds, elucidation of novel mechanisms of action, and the development of derivatives with improved efficacy and safety profiles for clinical and agricultural use.
References
- 1. researchgate.net [researchgate.net]
- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Acibenzolar-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]
- 6. Local Application of Acibenzolar-S-Methyl Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of a Versatile Heterocycle: A Technical Guide to the Discovery and History of 1,2,3-Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole core, a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry and agrochemicals. Its unique electronic properties and versatile reactivity have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and historical development of 1,2,3-thiadiazoles, with a focus on the seminal synthetic methodologies that paved the way for their widespread use. Detailed experimental protocols for these key historical syntheses are provided, along with a comparative analysis of their quantitative data.
Early Syntheses: The Dawn of 1,2,3-Thiadiazole Chemistry
The journey into the chemistry of 1,2,3-thiadiazoles began in the late 19th century. The earliest reported synthesis of this heterocyclic system was achieved by Pechmann and Nold in 1896.[1] This pioneering work involved the reaction of diazomethane with phenyl isothiocyanate.[1] However, it was the later development of more versatile and general synthetic routes that truly unlocked the potential of this chemical class.
Three key historical syntheses laid the foundation for the rich and diverse chemistry of 1,2,3-thiadiazoles that we know today:
-
The Pechmann Synthesis (1896): The first documented synthesis of a 1,2,3-thiadiazole derivative.
-
The Wolff Synthesis: A method involving the cyclization of α-diazo thiocarbonyl compounds.
-
The Hurd-Mori Synthesis (1955): A highly versatile and widely adopted method based on the cyclization of hydrazones with thionyl chloride.[2]
This guide will delve into the specifics of each of these foundational methods, providing detailed experimental protocols and comparative data to offer a comprehensive understanding of their historical significance and practical application.
Key Historical Synthetic Methodologies
The Pechmann Synthesis
The Pechmann synthesis represents the genesis of 1,2,3-thiadiazole chemistry. The original procedure involved the 1,3-dipolar cycloaddition of diazomethane to an isothiocyanate.[1]
Experimental Protocol: Synthesis of 5-Anilino-1,2,3-thiadiazole (Adapted from Pechmann & Nold, 1896)
-
Materials: Phenyl isothiocyanate, Diazomethane solution in ether.
-
Procedure: A solution of phenyl isothiocyanate in ether is treated with an ethereal solution of diazomethane at room temperature. The reaction mixture is allowed to stand, during which the evolution of nitrogen gas is observed. Upon completion, the solvent is evaporated to yield the crude product, which can be purified by recrystallization.
While historically significant, the use of diazomethane, a toxic and explosive reagent, has limited the widespread application of the original Pechmann synthesis.
The Wolff Synthesis
The Wolff synthesis provides an alternative route to 1,2,3-thiadiazoles through the cyclization of α-diazo thiocarbonyl compounds. This method typically involves the reaction of a diazoketone with a thionating agent.[3]
Experimental Protocol: Synthesis of 4,5-Disubstituted-1,2,3-thiadiazoles (General Procedure)
-
Materials: α-Diazoketone, Lawesson's reagent or Phosphorus pentasulfide.
-
Procedure: The α-diazoketone is dissolved in an inert solvent such as toluene or dioxane. A thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, is added to the solution.[3] The reaction mixture is then heated under reflux for several hours. After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is purified by column chromatography or recrystallization.
The Wolff synthesis offers a valuable method for the preparation of disubstituted 1,2,3-thiadiazoles, with the substitution pattern being determined by the starting α-diazoketone.
The Hurd-Mori Synthesis
The Hurd-Mori synthesis, first reported in 1955, is arguably the most common, convenient, and versatile method for the preparation of 1,2,3-thiadiazoles.[2] The reaction involves the cyclization of an acyl or sulfonyl hydrazone containing an α-methylene group with thionyl chloride (SOCl₂).[2]
Experimental Protocol: Synthesis of 4-Phenyl-1,2,3-thiadiazole
This synthesis is a two-step process, starting with the formation of a hydrazone, followed by cyclization.
Step 1: Synthesis of Acetophenone Semicarbazone
-
Materials: Acetophenone, Semicarbazide hydrochloride, Sodium acetate, Ethanol, Water.
-
Procedure: In a round-bottom flask, dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in water. To this, add a solution of acetophenone (1.0 equivalent) in ethanol. Reflux the mixture for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). After completion, cool the reaction mixture in an ice bath to induce precipitation. Filter the solid product, wash with cold water, and dry under vacuum to yield acetophenone semicarbazone.
Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole
-
Materials: Acetophenone semicarbazone, Thionyl chloride (SOCl₂), Dichloromethane (CH₂Cl₂).
-
Procedure: In a fume hood, suspend acetophenone semicarbazone (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the suspension in an ice bath. Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the cooled suspension with constant stirring. Caution: Thionyl chloride is corrosive and reacts violently with water. After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC). Carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to afford pure 4-phenyl-1,2,3-thiadiazole.
Comparative Data of Historical Syntheses
The following tables summarize quantitative data for 1,2,3-thiadiazole and its derivatives prepared by the key historical methods, allowing for easy comparison.
Table 1: Reaction Yields and Physical Properties of Selected 1,2,3-Thiadiazoles
| Compound | Synthetic Method | Yield (%) | Melting Point (°C) |
| 5-Anilino-1,2,3-thiadiazole | Pechmann | Moderate | Not reported |
| 4,5-Disubstituted-1,2,3-thiadiazoles | Wolff | Good to Excellent | Varies with substituents |
| 4-Phenyl-1,2,3-thiadiazole | Hurd-Mori | 75-95 | 52-54 |
| 1,2,3-Thiadiazole-4-carboxylic acid | Hurd-Mori | 53 | 175-177 |
Table 2: Spectroscopic Data for 1,2,3-Thiadiazole and 4-Phenyl-1,2,3-thiadiazole
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| 1,2,3-Thiadiazole | 9.25 (d, 1H), 8.75 (d, 1H) | 148.5, 131.2 | 3120, 1480, 1380, 1250 |
| 4-Phenyl-1,2,3-thiadiazole | 8.89 (s, 1H), 7.28-7.55 (m, 5H) | 158.9, 134.2, 129.1, 128.8, 126.5, 125.9 | ~3100-3000 (C-H aromatic), ~1600, ~1450 (C=C, C=N), ~1070, ~760, ~690 |
Reaction Pathways and Workflows
Visualizing the synthetic pathways provides a clear understanding of the chemical transformations involved in the historical synthesis of 1,2,3-thiadiazoles.
Conclusion
The discovery and subsequent development of synthetic routes to 1,2,3-thiadiazoles have provided a rich platform for chemical innovation. From the initial discovery by Pechmann and Nold to the versatile and widely used Hurd-Mori synthesis, the historical progression of these methodologies has been pivotal. The detailed experimental protocols and comparative data presented in this guide offer a valuable resource for researchers and scientists in understanding the foundations of 1,2,3-thiadiazole chemistry. This historical context is essential for the continued exploration and application of this important heterocyclic scaffold in drug discovery and development.
References
The Therapeutic Potential of 1,2,3-Thiadiazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the therapeutic applications of 1,2,3-thiadiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this promising area.
Anticancer Applications
1,2,3-Thiadiazole derivatives have shown significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of various 1,2,3-thiadiazole derivatives against a range of human cancer cell lines, presented as half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values.
| Compound Type | Cell Line | Activity (µM) | Reference Compound | Activity (µM) |
| D-ring fused DHEA derivatives | T47D (Breast) | 0.042 - 0.058 | Adriamycin | 0.04 |
| Pyrazole oxime derivatives | HCT-116 (Colon) | 6.56 - 8.12 | 5-Fluorouracil | 29.50 |
| Pyrazole oxime derivatives | SGC-7901 (Gastric) | 8.64 - 11.46 | 5-Fluorouracil | - |
| 5-Aryl-4-(dihydroxyphenyl) derivatives | HeLa (Cervical) | 0.70 | - | - |
| 5-Aryl-4-(dihydroxyphenyl) derivatives | U2OS (Osteosarcoma) | 0.69 | - | - |
| 5-Aryl-4-(dihydroxyphenyl) derivatives | HCT-116 (Colon) | 3.2 - 4.6 | - | - |
Mechanisms of Anticancer Activity
Inhibition of Tubulin Polymerization: Certain 1,2,3-thiadiazole derivatives act as microtubule-destabilizing agents. By binding to tubulin, they inhibit its polymerization into microtubules, which are essential for cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
Hsp90 Inhibition: Heat shock protein 90 (Hsp90) is a molecular chaperone that is crucial for the stability and function of numerous client proteins involved in cancer cell proliferation and survival.[2][3] Some 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles have been identified as potent Hsp90 inhibitors.[2][4] By binding to the N-terminal domain of Hsp90, these compounds inhibit its ATPase activity, leading to the degradation of client proteins such as CRAF, ERBB2, and CDK4, ultimately inducing apoptosis.[2]
Signaling Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Co-Crystalization and In Vitro Biological Characterization of 5-Aryl-4-(5-Substituted-2-4-Dihydroxyphenyl)-1,2,3-Thiadiazole Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Coumarin–Imidazothiadiazole Derivative, SP11 Abrogates Tumor Growth by Targeting HSP90 and Its Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the Hsp90 Inhibitors Containing 4-(2,4-Dihydroxyphenyl)-1,2,3-thiadiazole Scaffold: Synthesis, Affinity and Effect on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
1,2,3-Thiadiazole Derivatives: A Technical Guide to Their Role in Agricultural Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole scaffold has emerged as a privileged heterocyclic motif in the landscape of modern agricultural chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel fungicides, insecticides, herbicides, and plant growth regulators. This technical guide provides an in-depth overview of the synthesis, biological activity, and mechanisms of action of 1,2,3-thiadiazole derivatives, with a focus on their practical applications in agriculture.
Core Applications in Agricultural Chemistry
Derivatives of 1,2,3-thiadiazole have shown significant promise in several key areas of crop protection and enhancement:
-
Fungicidal Activity: A significant body of research has focused on the development of 1,2,3-thiadiazole-based fungicides. These compounds have shown efficacy against a range of phytopathogenic fungi.[1][2] A notable mechanism of action for some derivatives is the induction of Systemic Acquired Resistance (SAR) in plants, which activates the plant's own defense mechanisms to provide broad-spectrum and long-lasting protection.[3] This indirect mode of action makes them a valuable tool in integrated pest management strategies, potentially reducing the reliance on conventional fungicides.
-
Insecticidal Activity: Certain 1,2,3-thiadiazole derivatives have exhibited insecticidal properties against various agricultural pests.[4] For instance, N-tert-butyl-N,N′-diacylhydrazines containing the 1,2,3-thiadiazole ring have shown significant mortality rates against pests like Plutella xylostella and Culex pipiens pallens.[4]
-
Plant Growth Regulation: The 1,2,3-thiadiazole core is a key component of the well-known plant growth regulator, Thidiazuron (TDZ).[5] Analogs of TDZ incorporating the 1,2,3-thiadiazole moiety have been synthesized and shown to influence plant development, such as inhibiting root growth while not adversely affecting vegetative parts.[5]
-
Nitrification Inhibition: In the realm of sustainable agriculture, 1,2,3-thiadiazole derivatives have been investigated as nitrification inhibitors.[5] By slowing the conversion of ammonium to nitrate in the soil, these compounds can enhance nitrogen use efficiency by crops, reduce nitrate leaching into waterways, and decrease the emission of nitrous oxide, a potent greenhouse gas.[5]
-
Herbicidal Activity: Research has also explored the potential of 1,2,3-thiadiazole derivatives as herbicides.[6][7] Some compounds have demonstrated significant inhibition of seed germination and radicle emergence in various weed species.[7]
Quantitative Data on Biological Activity
The following tables summarize the quantitative data on the efficacy of various 1,2,3-thiadiazole derivatives in different agricultural applications.
Table 1: Fungicidal Activity of 1,2,3-Thiadiazole Derivatives
| Compound | Target Pathogen | Concentration | Efficacy (%) | Reference |
| 1d (N-acyl-N-arylalanine derivative) | Alternaria brassicicola | 200 µg/mL | 92 | [8][9] |
| 149 (Carboxamide derivative) | Aspergillus niger | Not specified | 100 | [4] |
| 149 (Carboxamide derivative) | Colletotrichum lagenarium | Not specified | 95 | [4] |
| 149 (Carboxamide derivative) | Pythium irregulare | Not specified | 88 | [4] |
| 102 (Carboxamide derivative) | Tobacco Mosaic Virus (Curative) | 500 µg/mL | 60 | [4] |
| 103 (Carboxamide derivative) | Tobacco Mosaic Virus (Protective) | 500 µg/mL | 76 | [4] |
| 100 (Oxadiazole-thiadiazole hybrid) | Tobacco Mosaic Virus (Inactivation) | Not specified | 90.3 | [10] |
Table 2: Insecticidal Activity of 1,2,3-Thiadiazole Derivatives
| Compound | Target Pest | Concentration | Mortality (%) | Reference |
| 118 (N-tert-butyl-N,N′-diacylhydrazine) | Plutella xylostella | 200 µg/mL | 79 | [4] |
| 119 (N-tert-butyl-N,N′-diacylhydrazine) | Plutella xylostella | 200 µg/mL | 68 | [4] |
Table 3: Nitrification Inhibition by 1,2,3-Thiadiazole Derivatives
| Compound | Comparison | NH₄⁺ Retention | NO₃⁻ Formation | Reference |
| 11 (fused cyclopentyl ring) | Outperformed DMP | Significant | Surpassed DMP | [5] |
| 12 (fused cyclohexyl ring) | Better than control until day 21 | - | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel 1,2,3-thiadiazole derivatives. The following are representative protocols for key experiments.
Synthesis: Hurd-Mori Reaction
The Hurd-Mori reaction is a classical and widely used method for the synthesis of the 1,2,3-thiadiazole ring.[11][12]
Protocol 1: Two-Step Hurd-Mori Synthesis via Semicarbazone Intermediate [3]
Step A: Semicarbazone Formation
-
Dissolve the starting ketone (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Add semicarbazide hydrochloride (1.1 equivalents) and a base like sodium acetate (1.5 equivalents) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Wash the resulting solid with water and diethyl ether to obtain the crude semicarbazone, which can be purified by recrystallization.
Step B: Cyclization to 1,2,3-Thiadiazole
-
Add the purified semicarbazone (1.0 equivalent) portion-wise to an excess of thionyl chloride (SOCl₂) at 0°C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Evaluation: In Vitro Fungicidal Assay
This protocol outlines a common method for assessing the direct antifungal activity of synthesized compounds.
Protocol 2: Mycelial Growth Inhibition Assay [3]
-
Prepare stock solutions of the test 1,2,3-thiadiazole derivatives in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Add appropriate volumes of the stock solutions to molten Potato Dextrose Agar (PDA) to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Ensure the final DMSO concentration is non-inhibitory to fungal growth.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing culture of the target phytopathogenic fungus.
-
Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate (containing only DMSO) reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.
Signaling Pathways and Mechanisms of Action
Understanding the mode of action of 1,2,3-thiadiazole derivatives is critical for their effective and sustainable use.
Systemic Acquired Resistance (SAR) Induction
Certain 1,2,3-thiadiazole derivatives, such as the commercial product Tiadinil, function as plant activators, inducing SAR. The proposed signaling pathway involves the conversion of the parent compound into its active metabolite within the plant, which then triggers the plant's defense responses.
Caption: Proposed signaling pathway for SAR induction by 1,2,3-thiadiazole derivatives.
Experimental Workflow for Synthesis and Screening
The development of new agricultural chemicals from the 1,2,3-thiadiazole class typically follows a structured workflow from synthesis to biological evaluation.
Caption: General experimental workflow for the development of 1,2,3-thiadiazole-based agrochemicals.
Conclusion
The 1,2,3-thiadiazole heterocyclic system represents a versatile and potent scaffold for the development of a new generation of agricultural chemicals. Its derivatives have demonstrated a wide array of biological activities, including fungicidal, insecticidal, herbicidal, and plant growth-regulating properties. The ability of some of these compounds to induce systemic acquired resistance in plants offers a particularly promising and sustainable approach to disease management. Further research into the structure-activity relationships, mechanisms of action, and optimization of synthesis protocols will undoubtedly lead to the discovery of novel and effective solutions for enhancing crop productivity and ensuring global food security.
References
- 1. mdpi.com [mdpi.com]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00930H [pubs.rsc.org]
- 6. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates | Semantic Scholar [semanticscholar.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
Methodological & Application
Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Guide for Scientific Professionals
Application Note: This document provides a comprehensive, step-by-step protocol for the synthesis of 1,2,3-thiadiazole-5-carboxylic acid, a heterocyclic compound with significant potential in drug discovery and agrochemical research. The synthetic route is based on the robust Hurd-Mori reaction, a cornerstone in the formation of the 1,2,3-thiadiazole ring system. This protocol is designed for researchers, scientists, and professionals engaged in organic synthesis and drug development.
Introduction
1,2,3-Thiadiazoles represent a class of five-membered heterocyclic compounds that have attracted considerable scientific interest due to their diverse biological activities.[1] Derivatives of this scaffold have been reported to exhibit a wide array of pharmacological properties, including antimicrobial, antifungal, anticancer, and antiviral activities.[1][2] Furthermore, certain 1,2,3-thiadiazole derivatives have been investigated as plant activators, inducing systemic acquired resistance (SAR) in various plant species.[3][4] The carboxylic acid functionality at the 5-position provides a versatile chemical handle for further molecular modifications, enabling the creation of extensive compound libraries for structure-activity relationship (SAR) studies.
This protocol outlines a two-stage synthesis of this compound. The synthesis commences with the formation of an intermediate, ethyl 1,2,3-thiadiazole-5-carboxylate, which is subsequently hydrolyzed to yield the final product. While the direct synthesis of the unsubstituted this compound is not as commonly documented as its substituted analogs, the following methodology provides a reliable and adaptable approach.[5]
Overall Reaction Scheme
The synthesis is comprised of two primary stages:
-
Hurd-Mori Cyclization: Formation of the 1,2,3-thiadiazole ring by reacting the semicarbazone of an appropriate keto-ester with thionyl chloride.[5]
-
Hydrolysis: Conversion of the resulting ethyl ester to the target carboxylic acid.[5]
Experimental Protocols
Stage 1: Synthesis of Ethyl 1,2,3-Thiadiazole-5-carboxylate
This stage involves the formation of the 1,2,3-thiadiazole ring via the Hurd-Mori reaction. The protocol described here is adapted from the synthesis of the analogous ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.[5]
Part A: Formation of Ethyl Glyoxylate Semicarbazone
-
Materials:
-
Ethyl glyoxylate (1.0 eq)
-
Semicarbazide hydrochloride (1.1 eq)
-
Sodium acetate (1.5 eq)
-
Ethanol
-
Cold Ethanol (for washing)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, dissolve ethyl glyoxylate (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.
-
Add sodium acetate (1.5 eq) to the mixture.
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product may precipitate from the solution.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
Dry the solid to obtain the ethyl glyoxylate semicarbazone.
-
Part B: Hurd-Mori Cyclization
-
Materials:
-
Ethyl glyoxylate semicarbazone (from Part A)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM) or Dioxane
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, suspend the ethyl glyoxylate semicarbazone in dichloromethane or dioxane and cool the mixture in an ice bath.
-
Slowly add thionyl chloride (excess) to the cooled suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring the mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 1,2,3-thiadiazole-5-carboxylate.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.[5]
-
Stage 2: Hydrolysis of Ethyl 1,2,3-Thiadiazole-5-carboxylate
This stage involves the hydrolysis of the ethyl ester to the final carboxylic acid.[5]
-
Materials:
-
Ethyl 1,2,3-thiadiazole-5-carboxylate (from Stage 1)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (concentrated or dilute)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Saponification: Dissolve the ethyl 1,2,3-thiadiazole-5-carboxylate in a mixture of methanol or ethanol and an aqueous solution of sodium hydroxide or lithium hydroxide.[5]
-
Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Acidification and Extraction: Remove the alcohol from the reaction mixture using a rotary evaporator.[5]
-
Cool the remaining aqueous solution in an ice bath.
-
Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of hydrochloric acid. A precipitate of the carboxylic acid should form.[5]
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.[5]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.[5]
-
Data Presentation
Table 1: Summary of Materials and Typical Yields
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Starting Material | Typical Yield (%) |
| Ethyl 1,2,3-thiadiazole-5-carboxylate | C₅H₆N₂O₂S | 158.18 | Ethyl glyoxylate semicarbazone | 60-75% |
| This compound | C₃H₂N₂O₂S | 130.13 | Ethyl 1,2,3-thiadiazole-5-carboxylate | 85-95% |
Table 2: Reaction Conditions
| Reaction Stage | Key Reagents | Solvent | Temperature | Reaction Time |
| Semicarbazone Formation | Ethyl glyoxylate, Semicarbazide HCl, NaOAc | Ethanol | Reflux | 2-4 hours |
| Hurd-Mori Cyclization | Semicarbazone, Thionyl chloride | Dichloromethane | 0°C to RT | Several hours |
| Ester Hydrolysis | Ethyl ester, NaOH or LiOH | Methanol/Water | Reflux | Several hours |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Potential Signaling Pathway in Drug Development
1,2,3-Thiadiazole derivatives have been investigated for their anticancer properties, with some studies suggesting their mechanism of action involves the inhibition of key signaling pathways, such as the Akt pathway, which is crucial for cell survival and proliferation.[6]
Caption: Inhibition of the Akt signaling pathway by a 1,2,3-thiadiazole derivative.
References
- 1. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Hurd-Mori Reaction: A Versatile Tool for the Synthesis of 1,2,3-Thiadiazoles
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Hurd-Mori reaction is a classical and efficient method for the synthesis of the 1,2,3-thiadiazole heterocyclic system. This reaction, involving the cyclization of hydrazone derivatives with thionyl chloride, has proven to be a valuable tool in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development due to the diverse biological activities associated with the 1,2,3-thiadiazole scaffold. These activities include antibacterial, antifungal, antiviral, and anticancer properties.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of 1,2,3-thiadiazoles via the Hurd-Mori reaction, targeting researchers and professionals in the chemical and pharmaceutical sciences.
Reaction Principle and Mechanism
The Hurd-Mori reaction fundamentally involves the reaction of a hydrazone derivative, typically a semicarbazone or an N-tosylhydrazone, with thionyl chloride (SOCl₂) to yield the corresponding 1,2,3-thiadiazole.[3] The reaction proceeds through a proposed mechanism involving the formation of a chlorosulfinyl intermediate, followed by an intramolecular cyclization and subsequent elimination of sulfur dioxide and hydrogen chloride to afford the aromatic 1,2,3-thiadiazole ring.
A general representation of the Hurd-Mori reaction is depicted below:
References
Application Notes and Protocols for the Purification of 1,2,3-Thiadiazole-5-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 1,2,3-thiadiazole-5-carboxylic acid, a crucial heterocyclic compound with applications in medicinal chemistry and drug development. The purification strategies outlined are designed to yield high-purity material suitable for further synthetic transformations and biological screening.
Introduction
1,2,3-Thiadiazole derivatives are recognized for their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1] The carboxylic acid functionality at the 5-position serves as a key synthetic handle for the creation of compound libraries for drug discovery programs.[1] Achieving high purity of the this compound scaffold is paramount for the reliability and reproducibility of subsequent research.
This protocol details the purification of this compound following its synthesis, which typically involves the Hurd-Mori cyclization to form the thiadiazole ring, followed by the hydrolysis of an ester precursor.[1] The primary purification methods discussed are recrystallization and column chromatography.
Data Presentation
The following table summarizes typical quantitative data for the purification of this compound. These values are illustrative and may vary based on the specific experimental conditions, scale, and the purity of the crude material.
| Purification Method | Starting Material | Solvents/Eluents | Typical Yield (%) | Purity (%) | Analysis Method |
| Recrystallization | Crude this compound | Ethanol/Water | 85-95% | >98% | NMR, HPLC |
| Column Chromatography | Crude reaction mixture (ester intermediate) | Ethyl Acetate/Hexane | 70-90% | >95% | TLC, NMR |
Experimental Protocols
Synthesis Overview
The purification protocols described below are based on a common two-step synthesis of this compound. This involves the initial formation of an ethyl ester intermediate, followed by its hydrolysis to the final carboxylic acid.[1] A protocol for a closely related and well-characterized analog, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, provides a robust and adaptable methodology.[1]
Purification of the Intermediate: Ethyl 1,2,3-Thiadiazole-5-Carboxylate
The crude ethyl 1,2,3-thiadiazole-5-carboxylate obtained from the Hurd-Mori reaction can be purified by either column chromatography or recrystallization.[1]
Protocol 3.2.1: Column Chromatography
-
Slurry Preparation: Adsorb the crude ethyl 1,2,3-thiadiazole-5-carboxylate onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the slurry onto the top of the packed column.
-
Elution: Begin elution with a low-polarity eluent (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ethyl 1,2,3-thiadiazole-5-carboxylate.
Purification of the Final Product: this compound
The primary and most effective method for purifying the final carboxylic acid is recrystallization.
Protocol 3.3.1: Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3.3.2: Acid-Base Extraction and Precipitation
This method is integrated into the synthesis post-hydrolysis.
-
Hydrolysis: After the hydrolysis of the ethyl ester with a base (e.g., NaOH in methanol/water), remove the alcohol using a rotary evaporator.[1]
-
Cooling: Cool the remaining aqueous solution in an ice bath.[1]
-
Acidification: Carefully add a dilute acid (e.g., 1M HCl) dropwise to the cooled aqueous solution to acidify it to a pH of approximately 2-3.[1]
-
Precipitation: The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any inorganic salts.
-
Drying: Dry the solid under vacuum. For higher purity, this crude product can be further purified by recrystallization as described in Protocol 3.3.1.
Visualizations
Experimental Workflow for Purification
Caption: Purification workflow for this compound.
Logical Relationship of Purification Techniques
Caption: Logical flow of purification choices.
References
Application Notes & Protocols: Synthesis and Application of 1,2,3-Thiadiazole-5-Carboxamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,2,3-thiadiazole ring is a significant heterocyclic scaffold in medicinal chemistry and agrochemistry, with its derivatives exhibiting a wide array of biological activities.[1] These compounds are recognized for their roles as antibacterial, antiviral, antifungal, and anticancer agents.[2][3] The mesoionic character of the thiadiazole ring allows these molecules to effectively cross cellular membranes and interact with biological targets.[2][4] The 5-carboxamide moiety is a crucial functional group that can form hydrogen bonds and serves as a versatile point for structural modifications to optimize pharmacological properties.[4]
This document provides detailed protocols for the synthesis of 1,2,3-thiadiazole-5-carboxamide derivatives, starting from the core 1,2,3-thiadiazole-5-carboxylic acid intermediate. It also includes quantitative data on compound characterization and biological activities, along with visualizations of the synthetic pathway, experimental workflow, and a relevant biological signaling pathway.
Synthetic Pathways and Protocols
The primary route for synthesizing the 1,2,3-thiadiazole core is the Hurd-Mori reaction, which involves the cyclization of hydrazone derivatives with thionyl chloride.[5][6] The resulting this compound or its ester is a key intermediate that can be further derivatized to the target carboxamides.[7]
Protocol 1: Synthesis of this compound Intermediate
This protocol details a two-step synthesis of a this compound, a key precursor for carboxamide derivatives, based on the Hurd-Mori reaction.[7]
Step A: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
-
Semicarbazone Formation: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol. Add sodium acetate (1.5 eq) to the mixture.[7]
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Once the reaction is complete, cool the mixture to room temperature. Collect the precipitated ethyl acetoacetate semicarbazone by filtration, wash with cold ethanol, and dry.[7]
-
Hurd-Mori Cyclization: Add the dried semicarbazone intermediate to an excess of thionyl chloride (SOCl₂) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash sequentially with a saturated sodium bicarbonate solution and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.[7]
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[7]
Step B: Hydrolysis to 4-methyl-1,2,3-thiadiazole-5-carboxylic acid
-
Dissolve the purified ester from Step A in a mixture of methanol or ethanol and an aqueous solution of sodium hydroxide or lithium hydroxide.[7]
-
Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.[7]
-
After the reaction is complete, cool the mixture to room temperature and remove the alcohol using a rotary evaporator.[7]
-
Cool the remaining aqueous solution in an ice bath and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Collect the solid product by filtration, wash with cold water, and dry to yield the final carboxylic acid.[7]
Protocol 2: General Synthesis of 1,2,3-Thiadiazole-5-Carboxamide Derivatives
This procedure outlines the conversion of the carboxylic acid intermediate into the final carboxamide derivatives.
-
Acyl Chloride Formation: In a flask, suspend the this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂).[3]
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-4 hours until the solid dissolves and gas evolution ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 1,2,3-thiadiazole-5-carbonyl chloride.[3]
-
Amide Formation: Dissolve the crude acyl chloride in a dry, inert solvent (e.g., THF, dichloromethane).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of the desired primary or secondary amine (1.1 eq) and a base such as triethylamine or pyridine (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with the solvent and wash with water, dilute acid, and brine.
-
Dry the organic layer, concentrate, and purify the resulting carboxamide derivative by column chromatography or recrystallization.
Data Presentation: Compound Characterization and Biological Activity
The following tables summarize representative data for synthesized 1,2,3-thiadiazole derivatives from the literature.
Table 1: Physicochemical Characterization of Representative Thiazole/Thiadiazole Carboxamide Derivatives
| Compound ID | Molecular Formula | Yield (%) | M.P. (°C) | ¹H NMR (δ, ppm) | Ref |
|---|---|---|---|---|---|
| 7a | C₂₀H₁₄ClF₄N₃O₂S | 48% | 256–259 | 2.26 (s, 3H), 2.73 (d, 3H), 7.41–7.71 (m, 5H), 8.25–8.29 (m, 1H), 8.40 (br, 1H), 10.55 (br, 1H) | [8] |
| 7e | C₂₂H₁₈Cl₂F₃N₃O₂S | 91% | 277–280 | 1.12 (d, 6H), 2.24 (s, 3H), 3.92–4.01 (m, 1H), 7.33–7.74 (m, 5H), 8.23–8.26 (m, 1H), 8.31 (br, 1H), 10.56 (br, 1H) | [8] |
| 7f | C₂₅H₂₂Cl₂F₃N₃O₂S | 67% | 279–281 | 1.12–1.88 (m, 10H), 2.26 (s, 3H), 3.66–3.68 (m, 1H), 7.32–7.77 (m, 5H), 8.27–8.29 (m, 1H), 8.32 (d, 1H), 10.53 (br, 1H) | [8] |
| 8g | C₁₇H₇BrCl₃F₃N₂OS | 60% | 250–251 | 7.59–7.67 (m, 2H), 7.75–7.77 (m, 1H), 7.91 (d, 1H), 7.98 (d, 1H), 8.29–8.31 (m, 1H), 11.17 (br, 1H) |[8] |
Table 2: In Vitro Anticancer and Antiviral Activity of Selected Derivatives
| Compound ID | Activity Type | Target | Measurement | Value | Ref |
|---|---|---|---|---|---|
| 51am | Anticancer | A549 cell line | IC₅₀ | 0.83 µM | [4] |
| 51am | Anticancer | HT-29 cell line | IC₅₀ | 0.68 µM | [4] |
| 25 | Anticancer | T47D cell line | IC₅₀ | 0.042-0.058 µM | [2] |
| 93 | Antiviral | HIV-1 (MT-4 cells) | EC₅₀ | 0.0364 µM | [3] |
| 102 | Antiviral | Tobacco Mosaic Virus | Curative Activity (500 µg/mL) | 60% | [3] |
| 15 | Antiviral | Tobacco Mosaic Virus | Inhibition | 55% |[9] |
Experimental and Biological Workflow
The development of novel 1,2,3-thiadiazole-5-carboxamide derivatives follows a structured workflow from initial design to biological evaluation.
Biological Context: c-Met Kinase Inhibition Pathway
Several thiadiazole carboxamide derivatives have been identified as potent inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[4] The c-Met pathway plays a critical role in cell proliferation, survival, and metastasis. Inhibition of c-Met phosphorylation can halt these oncogenic signals.
References
- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikiwand [wikiwand.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols: 1,2,3-Thiadiazole-5-Carboxylic Acid in Drug Design
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1,2,3-thiadiazole-5-carboxylic acid and its derivatives as a versatile scaffold in modern drug design. The unique chemical properties of the 1,2,3-thiadiazole ring system, coupled with the functional handle of the carboxylic acid group, make it a privileged structure in the development of novel therapeutic agents with a broad spectrum of biological activities.[1][2]
Introduction to this compound in Medicinal Chemistry
The 1,2,3-thiadiazole moiety is a five-membered heterocyclic ring containing one sulfur and two adjacent nitrogen atoms. This scaffold has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, which include antimicrobial, antifungal, anticancer, and antiviral properties.[1][2] The carboxylic acid at the 5-position serves as a crucial functional group, allowing for a wide range of chemical modifications to generate extensive compound libraries for drug discovery programs.[1] The mesoionic character of the thiadiazole ring can facilitate the crossing of cellular membranes, enhancing the bioavailability and interaction of these compounds with biological targets.
Synthesis of this compound Derivatives
A common and reliable method for the synthesis of the 1,2,3-thiadiazole ring is the Hurd-Mori reaction.[1] This reaction typically involves the cyclization of a semicarbazone with thionyl chloride. The resulting ester can then be hydrolyzed to the desired carboxylic acid.
Protocol: Synthesis of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid
This protocol is adapted from established methods and provides a robust procedure for a representative synthesis.[1]
Step 1: Hurd-Mori Cyclization to form Ethyl 4-Methyl-1,2,3-Thiadiazole-5-Carboxylate
-
React the semicarbazone of ethyl acetoacetate with thionyl chloride.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction mixture carefully with ice-water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.[1]
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.[1]
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[1]
Step 2: Hydrolysis to 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid
-
Dissolve the purified ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide).[1]
-
Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.[1]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the alcohol from the reaction mixture using a rotary evaporator.[1]
-
Cool the remaining aqueous solution in an ice bath and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry to yield 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a wide array of biological activities. The following tables summarize some of the reported quantitative data for these compounds.
Table 1: Anticancer Activity of 1,2,3-Thiadiazole Derivatives
| Compound ID/Description | Cell Line | IC50 (µM) | Reference |
| D-ring fused 1,2,3-thiadiazole DHEA derivative (Compound 25) | T47D (Breast Cancer) | 0.058 | [3] |
| Pyrazole oxime derivative with 4-methyl-1,2,3-thiadiazole (Compound 8e) | HCT-116 (Colon Cancer) | 7.19 | [3] |
| Pyrazole oxime derivative with 4-methyl-1,2,3-thiadiazole (Compound 8l) | HCT-116 (Colon Cancer) | 6.56 | [3] |
| Pyrazole oxime derivative with 4-methyl-1,2,3-thiadiazole (Compound 8e) | Panc-1 (Pancreatic Cancer) | 12.79 | [3] |
| Pyrazole oxime derivative with 4-methyl-1,2,3-thiadiazole (Compound 8l) | Panc-1 (Pancreatic Cancer) | 12.22 | [3] |
| Pyrazole oxime derivative with 4-methyl-1,2,3-thiadiazole (Compound 8e) | Huh-7 (Hepatocellular Carcinoma) | 11.84 | [3] |
| Pyrazole oxime derivative with 4-methyl-1,2,3-thiadiazole (Compound 8l) | Huh-7 (Hepatocellular Carcinoma) | 10.11 | [3] |
Table 2: Antiviral Activity of 1,2,3-Thiadiazole Derivatives
| Compound ID/Description | Virus | EC50 (µM) | Reference |
| Thioacetanilide based 1,2,3-thiadiazole (Compound 92) | HIV-1 | 0.059 | [4] |
| 5-(2,4-dibromophenyl)-1,2,3-thiadiazole (Compound 93) | HIV-1 | 0.0364 | [4] |
| 4-acetyl anilide substituted 1,2,3-thiadiazole (Compound 104) | HIV-1 | 0.95 | [4] |
| Acrylamide derivative (Compound 9c) | Hepatitis B Virus (HBV) | 3.59 µg/mL | [5] |
Table 3: Antimicrobial Activity of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide Derivatives
| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |
| Compound 15 (with 5-nitro-2-furoyl moiety) | Gram-positive bacteria | 1.95–15.62 | [5][6] |
| Compound 2 | Escherichia coli ATCC 25922 | 125 | [5] |
Signaling Pathways and Mechanisms of Action
Several mechanisms of action have been proposed for the biological effects of thiadiazole derivatives. In cancer, these compounds have been shown to interfere with critical cellular processes, including cell cycle progression and signal transduction.
Inhibition of the ERK1/2 Signaling Pathway
The Extracellular Signal-Regulated Kinase (ERK) 1/2 pathway is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which regulates cell proliferation, differentiation, and survival.[7][8] Dysregulation of this pathway is a hallmark of many cancers.[9] Some 2-amino-1,3,4-thiadiazole derivatives have been shown to inhibit the activation of the ERK1/2 pathway, leading to cell cycle arrest and reduced cancer cell proliferation. While the specific derivative was not a this compound, it demonstrates the potential of the broader thiadiazole class to target this pathway.
ERK1/2 Signaling Pathway Inhibition by a Thiadiazole Derivative.
Experimental Protocols
Protocol: In Vitro Anticancer Activity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Test compound (1,2,3-thiadiazole derivative)
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well cell culture plates, sterile
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells in the logarithmic growth phase using Trypsin-EDTA.
-
Determine cell concentration and viability.
-
Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plates for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol: Antimicrobial Susceptibility Testing using Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound (1,2,3-thiadiazole derivative)
-
Sterile 96-well microtiter plates
-
Inoculum of the microorganism standardized to a 0.5 McFarland standard
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the antimicrobial agent in the broth medium directly in the 96-well plate to achieve a range of concentrations.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism in the broth medium. The inoculum density is typically adjusted to a 0.5 McFarland standard and then further diluted to the appropriate concentration for testing.
-
-
Inoculation of Microtiter Plates:
-
Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized inoculum.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plates and incubate under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
-
Drug Design Workflow
The development of new drugs based on the this compound scaffold typically follows a structured workflow.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. scribd.com [scribd.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,2,3-Thiadiazole Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Thiadiazole derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery. Their unique chemical structure allows them to interact with various biological targets within cancer cells, leading to a range of cytotoxic and antiproliferative effects.[1][2] The mesoionic character of the thiadiazole ring facilitates crossing cellular membranes, enhancing their bioavailability and interaction with intracellular targets.[2][3] This document provides a comprehensive overview of the applications of 1,2,3-thiadiazole derivatives as anticancer agents, including their mechanisms of action, quantitative efficacy data, and detailed protocols for their evaluation.
Mechanisms of Anticancer Activity
The anticancer properties of 1,2,3-thiadiazole derivatives are diverse, primarily attributed to their ability to interfere with critical cellular processes essential for tumor growth and survival. Two of the most well-documented mechanisms are the inhibition of tubulin polymerization and the inhibition of Heat Shock Protein 90 (Hsp90).
Inhibition of Tubulin Polymerization
Certain 1,2,3-thiadiazole derivatives act as potent inhibitors of tubulin polymerization.[1][2] By binding to tubulin, the fundamental protein component of microtubules, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference leads to the breakdown of the mitotic spindle, a structure crucial for chromosome segregation during cell division. Consequently, the cell cycle is arrested in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[2] Some derivatives are designed as analogs of combretastatin A-4 (CA-4), a natural tubulin-binding agent, with the 1,2,3-thiadiazole ring replacing the cis-double bond of CA-4 to provide a stable and active conformation.[2]
Inhibition of Heat Shock Protein 90 (Hsp90)
Hsp90 is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide range of "client" proteins, many of which are oncoproteins that drive cancer progression. Inhibition of Hsp90 by 1,2,3-thiadiazole derivatives leads to the proteasomal degradation of these client proteins, including key signaling molecules involved in cell proliferation, survival, and angiogenesis. This multi-client degradation disrupts several oncogenic signaling pathways simultaneously, making Hsp90 an attractive target for cancer therapy. Tumor cells are often more dependent on Hsp90 than normal cells, providing a potential therapeutic window.
Data Presentation: In Vitro Anticancer Activity of 1,2,3-Thiadiazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected 1,2,3-thiadiazole derivatives against various human cancer cell lines, demonstrating their potent anticancer activity.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Combretastatin A-4 Analogs | Multiple Compounds | HL-60 (Leukemia) | 0.0134 - 0.0866 | [2] |
| Combretastatin A-4 Analogs | Multiple Compounds | HCT-116 (Colon) | 0.0134 - 0.0866 | [2] |
| Combretastatin A-4 Analogs | Multiple Compounds | HMEC-1 (Endothelial) | 0.0134 - 0.0866 | [2] |
| D-ring Fused Dehydroepiandrosterone (DHEA) Derivatives | Compound 22 | T47D (Breast) | 0.042 | |
| D-ring Fused Dehydroepiandrosterone (DHEA) Derivatives | Compound 23 | T47D (Breast) | 0.058 | |
| D-ring Fused Dehydroepiandrosterone (DHEA) Derivatives | Compound 25 | T47D (Breast) | 0.042 - 0.058 | |
| Pyrazole Oxime Derivatives | Compound 8e | Panc-1 (Pancreatic) | 12.79 | |
| Pyrazole Oxime Derivatives | Compound 8l | Panc-1 (Pancreatic) | 12.22 | |
| Pyrazole Oxime Derivatives | Compound 8e | Huh-7 (Hepatocarcinoma) | 11.84 | |
| Pyrazole Oxime Derivatives | Compound 8l | Huh-7 (Hepatocarcinoma) | 10.11 | |
| Pyrazole Oxime Derivatives | Compound 8e | HCT-116 (Colon) | 7.19 | |
| Pyrazole Oxime Derivatives | Compound 8l | HCT-116 (Colon) | 6.56 | |
| 5-Aryl-4-(5-substituted-2,4-dihydroxyphenyl)-1,2,3-thiadiazoles | Compound 3e | HeLa (Cervical) | 0.70 | |
| 5-Aryl-4-(5-substituted-2,4-dihydroxyphenyl)-1,2,3-thiadiazoles | Compound 3e | U2OS (Osteosarcoma) | 0.69 | |
| Hsp90 Binding Derivatives | Multiple Compounds | HCT-116 (Colon) | 3.2 - 4.6 |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the anticancer effects of 1,2,3-thiadiazole derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of 1,2,3-thiadiazole derivatives on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well microplates
-
1,2,3-Thiadiazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,2,3-thiadiazole derivative in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis induced by 1,2,3-thiadiazole derivatives using flow cytometry.
Materials:
-
Cancer cells treated with the 1,2,3-thiadiazole derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cancer cells with the desired concentrations of the 1,2,3-thiadiazole derivative for the indicated time. Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for determining the effect of 1,2,3-thiadiazole derivatives on the cell cycle distribution.
Materials:
-
Cancer cells treated with the 1,2,3-thiadiazole derivative
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the 1,2,3-thiadiazole derivative for the desired time. Harvest the cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.
Visualizations
The following diagrams illustrate key concepts and workflows related to the anticancer activity of 1,2,3-thiadiazole derivatives.
Caption: General experimental workflow for evaluating anticancer agents.
Caption: Inhibition of tubulin polymerization by 1,2,3-thiadiazole derivatives.
Caption: Hsp90 inhibition pathway by 1,2,3-thiadiazole derivatives.
References
Unlocking Antifungal Potential: Application Notes and Protocols for Novel 1,2,3-Thiadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens poses a significant threat to global health and food security. In the quest for novel antifungal agents, 1,2,3-thiadiazole derivatives have garnered considerable attention due to their broad-spectrum biological activities. This document provides detailed application notes and experimental protocols for the investigation of novel 1,2,3-thiadiazole compounds as potential antifungal agents. It is designed to guide researchers through the essential steps of screening, characterization, and mechanistic evaluation of these promising molecules.
Application Notes
1,2,3-thiadiazole and its derivatives represent a versatile class of heterocyclic compounds with a wide range of biological activities, including antifungal, antiviral, insecticidal, and herbicidal properties.[1][2] A key feature of some 1,2,3-thiadiazole derivatives is their ability to induce Systemic Acquired Resistance (SAR) in plants, offering a dual mode of action for crop protection.[3] In the context of medical applications, certain thiadiazole derivatives have shown potent activity against various human pathogenic fungi, including Candida species.[4][5]
The antifungal mechanism of action for many thiadiazole compounds, particularly 1,3,4-thiadiazole derivatives which are structurally related to the 1,2,3-isomers, is believed to be the inhibition of ergosterol biosynthesis.[4][5][6] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death.[6][7] Specifically, these compounds are thought to target the enzyme cytochrome P450 14-α-demethylase, which is a critical step in the conversion of lanosterol to ergosterol.[4][5][7] This mechanism is shared with established azole antifungal drugs.[6][7]
Quantitative Data Summary
The following tables summarize the antifungal activity of various novel 1,2,3-thiadiazole and related thiadiazole derivatives against a range of fungal pathogens.
Table 1: In Vitro Antifungal Activity of 1,2,3-Thiadiazole Carboxamide Derivatives
| Compound | Target Fungi | Inhibition (%) at 50 µg/mL | Reference |
| 149 | Cercospora arachidicola (CA) | 71 | [1] |
| 149 | Aspergillus niger (AS) | 100 | [1] |
| 149 | Gibberella zeae (GZ) | 62 | [1] |
| 149 | Phytophthora piricola (PP) | 85 | [1] |
| 149 | Pellicularia sasakii (PS) | 74 | [1] |
| 149 | Colletotrichum lagenarium (CL) | 95 | [1] |
| 149 | Phytophthora infestans (PI) | 88 | [1] |
| 149 | Rhizoctonia solani (RS) | 97 | [1] |
Table 2: Antifungal Activity of Organotin 1,2,3-Thiadiazole Carboxylates
| Compound | Target Fungi | EC₅₀ (µg/mL) | Reference |
| Triethyltin-based 1,2,3-thiadiazole carboxylate analogue 148 | Phytophthora piricola | 0.12 | [1] |
| Triethyltin-based 1,2,3-thiadiazole carboxylate analogue 148 | Gibberella zeae | 0.16 | [1] |
Table 3: Minimum Inhibitory Concentration (MIC) of 1,3,4-Thiadiazole Derivatives against Candida Species
| Compound | C. albicans ATCC 10231 | C. krusei ATCC 6258 | C. glabrata ATCC 2001 | C. famata | Reference |
| 3k | 10 µg/mL | 10 µg/mL | - | 10 µg/mL | [5] |
| 3l | 5 µg/mL | 10 µg/mL | 10 µg/mL | 10 µg/mL | [5] |
| Fluconazole (Reference) | - | - | - | - | [5] |
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing - Mycelial Growth Inhibition Assay
This protocol outlines a common method for assessing the direct antifungal activity of 1,2,3-thiadiazole compounds against phytopathogenic fungi.[3]
Materials:
-
Test 1,2,3-thiadiazole compounds
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes
-
Fungal cultures
-
Cork borer
Procedure:
-
Stock Solution Preparation: Dissolve the test compounds in DMSO to prepare stock solutions of a known concentration.
-
Media Preparation: Add the appropriate volume of the stock solution to molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50 µg/mL). Ensure the final DMSO concentration in the media does not inhibit fungal growth (typically ≤1%). A control plate containing only DMSO should be prepared.
-
Plating: Pour the PDA mixed with the test compound into sterile Petri dishes and allow it to solidify.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of the agar plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony at regular intervals (e.g., 24, 48, 72 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
Protocol 2: Quantification of Ergosterol Content
This protocol is used to investigate if the antifungal mechanism of the test compounds involves the inhibition of ergosterol biosynthesis.[5][8]
Materials:
-
Candida albicans or other susceptible fungal strain
-
Sabouraud Dextrose Broth (SDB) or other suitable liquid medium
-
Test compounds and a reference azole antifungal (e.g., fluconazole)
-
Saponification solution (e.g., 25% alcoholic potassium hydroxide)
-
n-heptane
-
Sterile water
-
Spectrophotometer or HPLC system
Procedure:
-
Fungal Culture Preparation: Grow the fungal strain in SDB to the mid-logarithmic phase.
-
Treatment: Inoculate fresh SDB with the fungal culture and add the test compounds at various concentrations (e.g., MIC, 1/2 MIC, 1/4 MIC). Include a no-drug control and a reference drug control.
-
Incubation: Incubate the cultures for a defined period (e.g., 24-48 hours) at an appropriate temperature with shaking.
-
Cell Harvesting: Harvest the fungal cells by centrifugation, wash with sterile water, and record the wet weight of the cell pellet.
-
Sterol Extraction: a. Add the saponification solution to the cell pellet and vortex thoroughly. b. Incubate at a high temperature (e.g., 85°C) for a set time (e.g., 1 hour) to saponify the lipids. c. Allow the mixture to cool to room temperature. d. Add sterile water and n-heptane, and vortex vigorously to extract the non-saponifiable lipids (sterols). e. Separate the n-heptane layer.
-
Quantification: a. Spectrophotometric Method: Scan the n-heptane layer between 230 and 300 nm. The presence of ergosterol will result in a characteristic four-peaked curve. The amount of ergosterol can be calculated based on the absorbance at specific wavelengths. b. HPLC Method: For more precise quantification, analyze the n-heptane extract using a High-Performance Liquid Chromatography (HPLC) system with a suitable column and mobile phase. Compare the peak areas to a standard curve of pure ergosterol.
-
Data Analysis: Express the ergosterol content as a percentage of the wet weight of the cells and compare the levels in treated samples to the no-drug control. A significant reduction in ergosterol content in the presence of the test compound suggests inhibition of the ergosterol biosynthesis pathway.
Visualizations
Caption: Experimental workflow for antifungal drug discovery using 1,2,3-thiadiazole compounds.
Caption: Proposed mechanism of action for antifungal 1,2,3-thiadiazole compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 8. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Screening of 1,2,3-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the antibacterial screening of 1,2,3-thiadiazole derivatives. The information is intended to guide researchers in the systematic evaluation of these compounds for potential antimicrobial activity. While much of the available literature focuses on the related 1,3,4-thiadiazole isomers, the methodologies presented here are broadly applicable to the 1,2,3-thiadiazole class.
Introduction
1,2,3-Thiadiazoles are a class of five-membered heterocyclic compounds containing one sulfur and two adjacent nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The evaluation of novel 1,2,3-thiadiazole derivatives for antibacterial properties is a crucial step in the discovery of new therapeutic agents to combat the growing challenge of antibiotic resistance. These compounds have shown potential as lead structures for the development of new antibacterial agents.[1] This document outlines the standard experimental procedures for in vitro antibacterial screening.
Data Presentation: Antibacterial Activity of 1,2,3-Thiadiazole Derivatives
The following table summarizes the antibacterial activity of selected 1,2,3-thiadiazole derivatives against various bacterial strains. The data is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| 4c | Pseudomonas aeruginosa (local resistant) | Negative | - | [1] |
| 4c | Pseudomonas aeruginosa (ATCC 27853) | Negative | - | [1] |
| 4d | Pseudomonas aeruginosa (local resistant) | Negative | - | [1] |
| 4d | Pseudomonas aeruginosa (ATCC 27853) | Negative | - | [1] |
Note: Specific MIC values for compounds 4c and 4d were not provided in the source material, but they were noted to have substantial antipseudomonal activity. The hole diffusion method was used for screening, and these compounds showed broad-spectrum activity against all tested microorganisms.[1]
Experimental Protocols
General Antibacterial Susceptibility Testing
A common initial step in screening for antibacterial activity is the use of diffusion methods, followed by dilution methods for quantitative assessment.
This method is a preliminary, qualitative assay to assess the antibacterial activity of the synthesized compounds.[2]
Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been inoculated with a specific bacterium. The compound diffuses from the disc into the agar. If the compound is effective in inhibiting bacterial growth, a clear zone of inhibition will appear around the disc.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: Uniformly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Application of Discs: Sterilize blank paper discs and impregnate them with a known concentration of the 1,2,3-thiadiazole derivative dissolved in a suitable solvent (e.g., DMSO). A disc with the solvent alone serves as a negative control. Standard antibiotic discs (e.g., ciprofloxacin) are used as positive controls.
-
Incubation: Place the discs on the inoculated agar surface and gently press to ensure contact. Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition in millimeters.
This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]
Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. After incubation, the wells are observed for visible bacterial growth.
Protocol:
-
Preparation of Compound Dilutions: Prepare a stock solution of the 1,2,3-thiadiazole derivative in a suitable solvent. Perform serial two-fold dilutions of the compound in Mueller-Hinton broth in the wells of a 96-well plate.
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Agar Dilution Method
This method is an alternative for determining the MIC and is particularly useful for screening a large number of isolates against a single compound.[4]
Principle: The test compound is incorporated into the agar medium at various concentrations. The agar is then poured into Petri dishes, and a standardized inoculum of the test bacteria is spotted onto the surface.
Protocol:
-
Preparation of Agar Plates: Prepare a series of Mueller-Hinton agar plates, each containing a different concentration of the 1,2,3-thiadiazole derivative. Also, prepare a control plate with no compound.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension as described for the broth microdilution method.
-
Inoculation: Spot a small, known volume of the bacterial inoculum onto the surface of each agar plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the growth of the bacteria on the agar surface.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the antibacterial screening of novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Evaluation of Novel Thiadiazole Derivatives [wisdomlib.org]
- 3. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,2,3-Thiadiazole Compounds as Plant Growth Regulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of two prominent 1,2,3-thiadiazole compounds, Thidiazuron (TDZ) and Benzo(1,2,3)thiadiazole (BTH), and their applications as plant growth regulators. Detailed protocols for their use in both in vitro and in vivo settings are provided, along with quantitative data to guide experimental design.
Thidiazuron (TDZ): A Potent Cytokinin-like Plant Growth Regulator
Thidiazuron (1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea) is a synthetic phenylurea compound with strong cytokinin-like activity.[1][2] It is widely utilized in agriculture and plant biotechnology for various purposes, including cotton defoliation to aid mechanical harvesting and in plant tissue culture to stimulate shoot proliferation.[2] TDZ is also known to mimic both auxin and cytokinin effects, making it a versatile tool for plant morphogenesis.[3]
Applications in Agriculture: Cotton Defoliation
TDZ is an effective defoliant for cotton, promoting leaf drop while they are still green, which minimizes trash contamination of the cotton fibers.[1]
Table 1: Application Rates for Thidiazuron (TDZ) as a Cotton Defoliant
| Condition Category | Climatic Conditions | Crop Status | Application Rate (Product/ha) |
| IDEAL | Hot to warm (30-35°C daytime). | Natural senescence occurring, low nitrogen and water. | 50 - 100 mL + spray oil |
| GOOD | Warm (25-30°C daytime). | Physiologically mature, low nitrogen and water. | 100 - 150 mL + spray oil |
| AVERAGE | Warm days with night temperatures dropping to 12°C. | Physiologically ready but not actively senescing. | 150 - 200 mL + spray oil |
| COLD | Night temperatures below 12°C. | - | DO NOT APPLY |
Note: Rates may need to be adjusted based on canopy density and desired speed of defoliation. A second application may be necessary 7-10 days after the first. Rainfall within 24 hours of application can reduce effectiveness.[1]
Applications in Plant Tissue Culture: In Vitro Shoot Proliferation
TDZ is highly effective in inducing shoot organogenesis and somatic embryogenesis from various explants in a wide range of plant species.[4][5]
Table 2: Effect of TDZ Concentration on In Vitro Shoot Regeneration in Various Plant Species
| Plant Species | Explant Type | TDZ Concentration (µM) | Key Results |
| Plectranthus amboinicus | Nodal segments | 25 | 27.3 shoots per explant, 4.9 mm average shoot length.[4] |
| Sesamum indicum | Cotyledon | 20 µM TDZ + 2.5 µM IAA | High frequency of shoot regeneration. |
| Lingonberry ('Erntedank') | Leaf | 1 - 5 | Supported bud and shoot regeneration but inhibited elongation. |
| African Violet | Leaf and petiole | < 2.5 | Induced shoot organogenesis. |
| African Violet | Leaf and petiole | 5 - 10 | Induced somatic embryogenesis.[6] |
| Banana (various cultivars) | Shoot tips | 0.05 - 0.8 | Improved proliferation compared to standard BAP medium. |
Experimental Protocol: In Vitro Shoot Regeneration Using TDZ
This protocol provides a general guideline for inducing shoot regeneration from leaf explants. Optimization for specific plant species and cultivars is recommended.
Materials:
-
Healthy, young leaves from the source plant
-
Sterilization solution (e.g., 70% ethanol, 10-20% commercial bleach solution with a few drops of Tween-20)
-
Sterile distilled water
-
Murashige and Skoog (MS) basal medium with vitamins
-
Sucrose (30 g/L)
-
Gelling agent (e.g., agar, 7-8 g/L)
-
Thidiazuron (TDZ) stock solution
-
pH meter and adjustment solutions (1M NaOH, 1M HCl)
-
Sterile petri dishes, scalpels, and forceps
-
Growth chamber with controlled light and temperature
Procedure:
-
Explant Preparation and Sterilization:
-
Excise young, healthy leaves from the mother plant.
-
Wash the leaves thoroughly under running tap water.
-
In a laminar flow hood, surface sterilize the leaves by immersing them in 70% ethanol for 30-60 seconds, followed by a 10-15 minute soak in a 10-20% commercial bleach solution containing a surfactant.
-
Rinse the explants 3-4 times with sterile distilled water to remove any traces of the sterilizing agents.
-
Cut the sterilized leaves into small sections (e.g., 1 cm²).
-
-
Culture Medium Preparation:
-
Prepare MS basal medium according to the manufacturer's instructions.
-
Add sucrose and dissolve completely.
-
Add the desired concentration of TDZ from a filter-sterilized stock solution.
-
Adjust the pH of the medium to 5.7-5.8.
-
Add the gelling agent and heat to dissolve.
-
Dispense the medium into culture vessels (e.g., petri dishes or test tubes).
-
Autoclave the medium at 121°C for 15-20 minutes.
-
-
Inoculation and Incubation:
-
Place the prepared leaf explants onto the surface of the solidified MS medium containing TDZ.
-
Seal the culture vessels.
-
Incubate the cultures in a growth chamber at 25 ± 2°C under a 16-hour photoperiod.
-
-
Subculture and Elongation:
-
After 4-6 weeks, induced shoots or shoot buds can be subcultured onto fresh medium.
-
For shoot elongation, a medium with a lower concentration of TDZ or a different cytokinin like zeatin may be required.[7]
-
-
Rooting and Acclimatization:
-
Once shoots have elongated, they can be transferred to a rooting medium, which is often a half-strength MS medium without any plant growth regulators or supplemented with an auxin.
-
Rooted plantlets are then carefully removed from the culture medium, washed to remove any remaining agar, and transferred to a suitable potting mix for acclimatization in a greenhouse or growth chamber with high humidity.
-
Benzo(1,2,3)thiadiazole (BTH): An Inducer of Systemic Acquired Resistance (SAR)
Benzo(1,2,3)thiadiazole-7-carbothioic acid S-methyl ester (BTH) is a synthetic chemical that acts as a functional analog of the plant defense hormone salicylic acid (SA).[8] It is a potent inducer of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum plant immunity against a wide range of pathogens.[7][8][9] BTH works by activating the plant's own defense mechanisms, rather than having direct antimicrobial activity.[8]
Mechanism of Action
BTH treatment leads to the activation of SAR, which is associated with an increase in the accumulation of endogenous salicylic acid and the expression of defense-related genes, such as Pathogenesis-Related (PR) proteins.[7]
Caption: BTH-induced Systemic Acquired Resistance (SAR) signaling pathway.
Applications in Crop Protection
BTH has been shown to effectively protect various crops against a range of fungal, bacterial, and viral pathogens.
Table 3: Efficacy of BTH in Inducing Disease Resistance
| Crop | Pathogen | BTH Concentration / Application | Observed Effect |
| Wheat | Blumeria graminis f. sp. tritici (Powdery Mildew) | Foliar spray | Systemic protection against powdery mildew infection.[9] |
| Tomato | Fusarium oxysporum f. sp. radicis-lycopersici | Foliar spray | Induced systemic resistance to Fusarium infection.[10] |
| Tobacco | Tobacco Mosaic Virus (TMV) | Soil drench (5, 10, 25, 50 mg/L) | 10 mg/L considered optimal for resistance induction without phytotoxicity.[11] |
| Zucchini | Viral and Fungal Pathogens | Four applications at the beginning of the vegetation season | More effective protection compared to eight applications throughout the season. |
Experimental Protocol: Induction and Evaluation of SAR using BTH
This protocol describes a method for applying BTH to plants and assessing the subsequent induction of SAR.
Materials:
-
Healthy, uniformly grown plants (e.g., tomato, wheat, or Arabidopsis)
-
Benzo(1,2,3)thiadiazole (BTH)
-
Wetting agent (e.g., Tween-20)
-
Sprayer for foliar application
-
Pathogen culture for inoculation
-
Materials for disease severity assessment (e.g., rulers, imaging equipment)
-
Materials for gene expression analysis (e.g., liquid nitrogen, RNA extraction kits, qPCR reagents)
Procedure:
-
BTH Solution Preparation and Application:
-
Prepare a stock solution of BTH in a suitable solvent (e.g., acetone or ethanol).
-
Dilute the stock solution with water to the desired final concentration (e.g., 10-100 µM). Add a wetting agent (e.g., 0.01% Tween-20) to ensure even coverage.
-
Apply the BTH solution as a foliar spray until runoff or as a soil drench.[11] For control plants, apply a solution containing the solvent and wetting agent only.
-
-
Induction Period:
-
Allow a period of time (typically 3-7 days) for the plant to induce its defense responses before pathogen challenge.
-
-
Pathogen Inoculation:
-
Prepare an inoculum of the desired pathogen at a known concentration.
-
Inoculate both BTH-treated and control plants using a standard method for the specific pathogen (e.g., spray inoculation for foliar pathogens, soil drench for root pathogens).
-
-
Disease Severity Assessment:
-
Incubate the inoculated plants under conditions favorable for disease development.
-
At regular intervals, assess disease severity. This can be done by measuring lesion size, counting the number of lesions, or using a disease rating scale.
-
-
Molecular Analysis (Optional):
-
To confirm the induction of SAR at the molecular level, collect leaf tissue from a separate set of treated and control plants at various time points after BTH application (before pathogen challenge).
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C.
-
Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of known SAR marker genes (e.g., PR-1, PR-2, PR-5).
-
Caption: Experimental workflow for SAR induction and evaluation using BTH.
References
- 1. genfarm.com.au [genfarm.com.au]
- 2. Cotton Regrowth Management | Crop Science US [cropscience.bayer.us]
- 3. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 4. mdpi.com [mdpi.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Thidiazuron induces shoot organogenesis at low concentrations and somatic embryogenesis at high concentrations on leaf and petiole explants of African violet (Saintpaulia ionantha Wendl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hort [journals.ashs.org]
- 8. cottongins.org [cottongins.org]
- 9. uaex.uada.edu [uaex.uada.edu]
- 10. Benzothiadiazole-Mediated Induced Resistance to Fusarium oxysporum f. sp. radicis-lycopersici in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
In Vitro Testing of 1,2,3-Thiadiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro evaluation of 1,2,3-thiadiazole derivatives. The unique chemical properties of the 1,2,3-thiadiazole ring have made its derivatives a subject of significant interest in medicinal chemistry, with demonstrated activities across a range of therapeutic areas including oncology, infectious diseases, and inflammatory conditions.[1][2] These compounds can act as bioisosteres of other heterocyclic systems, enabling them to interact with various biological targets.[1]
Application Notes
1,2,3-Thiadiazole derivatives have emerged as a versatile scaffold in drug discovery, exhibiting a broad spectrum of biological activities. Their planar structure and potential for diverse substitutions allow for the fine-tuning of their pharmacological profiles. In vitro testing is a critical first step in the evaluation of these compounds, providing essential data on their potency, selectivity, and mechanism of action before proceeding to more complex biological systems.
Key in vitro applications for 1,2,3-thiadiazole derivatives include:
-
Anticancer Activity: Many derivatives have shown potent cytotoxic effects against a variety of cancer cell lines.[1] Mechanisms of action often involve the disruption of cellular processes crucial for cancer cell proliferation and survival, such as tubulin polymerization and the inhibition of signaling pathways like PI3K/Akt.[1][3]
-
Antimicrobial Activity: The evaluation of 1,2,3-thiadiazole derivatives against various bacterial and fungal strains is a common application. These compounds have demonstrated the potential to inhibit microbial growth, offering a promising avenue for the development of new anti-infective agents.[4][5][6][7]
-
Enzyme Inhibition: The structural features of 1,2,3-thiadiazoles make them suitable candidates for the design of specific enzyme inhibitors. They have been investigated for their inhibitory effects on enzymes such as α-glucosidase, relevant in the management of diabetes, and cyclooxygenase (COX), a key target in inflammation.[8][9][10][11][12]
Quantitative Data Summary
The following tables summarize the in vitro activity of selected 1,2,3-thiadiazole derivatives from various studies. This data provides a comparative overview of their potency.
Table 1: Anticancer Activity of 1,2,3-Thiadiazole Derivatives (IC50 Values in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| D-ring fused DHEA derivative 22 | T47D (Breast) | 0.058 | [1] |
| D-ring fused DHEA derivative 23 | T47D (Breast) | 0.042 | [1] |
| D-ring fused DHEA derivative 25 | T47D (Breast) | 0.042 | [1] |
| Pyrazole oxime derivative 8e | Panc-1 (Pancreatic) | Not specified | [1] |
| Pyrazole oxime derivative 8l | Panc-1 (Pancreatic) | Not specified | [1] |
| Combretastatin A-4 analog | HL-60 (Leukemia) | Varies | [1] |
| Hsp90 Inhibitor | HCT-116 (Colon) | 3.2 - 4.6 | [1] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon) | 2.44 | [13] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 (Breast) | 23.29 | [13] |
| Ciprofloxacin-based derivative 1h | SKOV-3 (Ovarian) | 3.58 | [14] |
| Ciprofloxacin-based derivative 1l | A549 (Lung) | 2.79 | [14] |
| Phenyl substituted derivative 8a | A549 (Lung) | 1.62 | [14] |
| para-tolyl substituted derivative 8d | A549 (Lung) | 2.53 | [14] |
| para-methoxyphenyl substituted derivative 8e | A549 (Lung) | 2.62 | [14] |
| Bromophenyl substituted derivative 29i | MCF-7 (Breast) | 0.77 - 3.43 | [14] |
Table 2: Antimicrobial Activity of 1,2,3-Thiadiazole Derivatives (MIC Values in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Oxazolidinone derivative 1 | Enterococcus faecalis (31971) | 64 | [4] |
| Oxazolidinone derivative 2 | Enterococcus faecium | 1 | [4] |
| Dihydropyrrolidone derivative 3c | Gram-positive bacteria | Varies | [4] |
| Dihydropyrrolidone derivative 3i | Gram-positive bacteria | Varies | [4] |
| Benzothiazolotriazole derivative 24b | Staphylococcus aureus | 128 | [4] |
| 2-Amino-1,3,4-thiadiazole derivative 25a-l | Escherichia coli | 126 - 1024 | [4] |
| 2-amino-1,3,4-thiadiazole derivative 38 | Escherichia coli | 1000 | [4] |
| Benzimidazole derivative 48 | Staphylococcus aureus | Zone of Inhibition: 18.96 mm | [4] |
| Thiazole derivative | P. mirabilis | 1000 | [15] |
| Thiazole derivative | S. dysenteriae | 125 | [15] |
| Thiazole derivative | L. monocytogenes | 1000 | [15] |
| 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | Escherichia coli | 0.8 | [16] |
| 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | Bacillus cereus | 0.8 | [16] |
| 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | Staphylococcus epidermidis | 0.8 | [16] |
Table 3: Enzyme Inhibition by 1,2,3-Thiadiazole Derivatives (IC50 Values in µM)
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| Schiff base analogue 4 | α-Glucosidase | 2.20 ± 0.10 | [8][10] |
| Schiff base analogue 8 | α-Glucosidase | 1.10 ± 0.10 | [8][10] |
| Schiff base analogue 9 | α-Glucosidase | 1.30 ± 0.10 | [8][10] |
| Thiadiazole-bearing thiourea derivative | α-Amylase | 1.30 ± 0.05 - 35.70 ± 0.70 | [9] |
| Thiadiazole-bearing thiourea derivative | α-Glucosidase | 2.20 ± 0.10 - 37.60 ± 0.80 | [9] |
| 2-Amino-thiadiazole derivative | α-Glucosidase | 2.30 ± 0.1 - 38.30 ± 0.7 | [9] |
| Indole-1,2,3-triazole-1,3,4-thiadiazole hybrid | α-Glucosidase | 31.91 | [11] |
| 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2(3H)-thione (3) | COX-2 | 0.19 | [12] |
| 5-(4-Methoxybenzylideneamino)-1,3,4-thiadiazole-2(3H)-thione (2) | COX-2 | 0.24 | [12] |
| Sulfonamide derivative 10c | COX-2 | 0.041 - 0.081 | [12] |
| Sulfonamide derivative 10e | COX-2 | 0.041 - 0.081 | [12] |
| Sulfonamide derivative 14e | COX-2 | 0.041 - 0.081 | [12] |
| Pyrazole derivative PYZ37 | COX-2 | 0.2 | [17] |
| Pyrazole derivative PYZ38 | COX-2 | 1.33 | [17] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific 1,2,3-thiadiazole derivatives being tested and the available laboratory equipment.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of 1,2,3-thiadiazole derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
1,2,3-Thiadiazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize the cells, resuspend in complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1,2,3-thiadiazole derivative in complete medium from the stock solution. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of 1,2,3-thiadiazole derivatives against various microbial strains.
Materials:
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
1,2,3-Thiadiazole derivative stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Compound Dilution:
-
Prepare serial twofold dilutions of the 1,2,3-thiadiazole derivative stock solution in the broth medium in a separate 96-well plate or in tubes.
-
-
Plate Inoculation:
-
Dispense 50 µL of the appropriate compound dilution into each well of a new 96-well plate.
-
Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial or fungal suspension to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria and for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the 1,2,3-thiadiazole derivative that completely inhibits visible growth of the organism.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Caption: Workflow for antimicrobial susceptibility testing.
In Vitro Enzyme Inhibition Assay (α-Glucosidase Inhibition)
This protocol is used to evaluate the inhibitory effect of 1,2,3-thiadiazole derivatives on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (100 mM, pH 6.8)
-
1,2,3-Thiadiazole derivative stock solution (in DMSO)
-
Sodium carbonate (Na₂CO₃) solution (1 M)
-
Acarbose (positive control)
-
96-well plates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare fresh solutions of α-glucosidase (0.5 U/mL) and pNPG (5 mM) in phosphate buffer.
-
Prepare serial dilutions of the 1,2,3-thiadiazole derivative and acarbose in DMSO.
-
-
Assay Procedure:
-
Add 50 µL of phosphate buffer to each well of a 96-well plate.
-
Add 10 µL of the diluted 1,2,3-thiadiazole derivative solutions to the sample wells.
-
Add 10 µL of diluted acarbose solutions to the positive control wells.
-
Add 10 µL of DMSO to the control wells.
-
Add 20 µL of the α-glucosidase solution to all wells except the blank wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution to all wells.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathways and Mechanisms of Action
Anticancer Mechanisms
1,2,3-Thiadiazole derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis and cell cycle arrest. Two key pathways targeted by these compounds are tubulin polymerization and the PI3K/Akt signaling cascade.
Inhibition of Tubulin Polymerization:
Certain 1,2,3-thiadiazole derivatives act as microtubule-destabilizing agents.[1] They bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis.
Caption: Mechanism of tubulin polymerization inhibition.
Inhibition of the PI3K/Akt Signaling Pathway:
The PI3K/Akt pathway is a crucial intracellular signaling pathway that promotes cell survival, growth, and proliferation. Its overactivation is a common feature in many cancers. Some 1,2,3-thiadiazole derivatives have been shown to inhibit the activity of key components of this pathway, such as the kinase Akt.[18] By blocking this pathway, these compounds can suppress pro-survival signals and induce apoptosis in cancer cells.
Caption: Overview of PI3K/Akt pathway inhibition.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review - Neliti [neliti.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: Derivatization of 1,2,3-Thiadiazole-5-Carboxylic Acid for Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 1,2,3-thiadiazole-5-carboxylic acid, a versatile scaffold in medicinal chemistry and agrochemical research. The protocols detailed below offer step-by-step guidance for the synthesis and biological evaluation of various derivatives, highlighting their potential as antimicrobial, anticancer, and plant-activating agents.
Introduction
The 1,2,3-thiadiazole ring is a significant pharmacophore known for its wide range of biological activities.[1][2] Derivatization of the carboxylic acid group at the 5-position allows for the exploration of diverse chemical space, leading to the development of compounds with enhanced potency and selectivity.[3] This document outlines key synthetic strategies and bioassay protocols to facilitate the discovery of novel bioactive molecules based on the 1,2,3-thiadiazole scaffold.
Synthetic Protocols
The derivatization of this compound typically begins with the synthesis of the core structure, followed by modification of the carboxylic acid moiety. The Hurd-Mori reaction is a cornerstone for the formation of the 1,2,3-thiadiazole ring.[3][4]
Protocol 1: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid
This protocol describes a two-step synthesis of a key intermediate, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, which serves as a versatile building block for further derivatization.[3]
Step 1: Synthesis of Ethyl Acetoacetate Semicarbazone
-
In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.
-
Add sodium acetate (1.5 eq) to the mixture.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product may precipitate.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
Dry the solid to obtain the ethyl acetoacetate semicarbazone.[3]
Step 2: Hurd-Mori Cyclization and Hydrolysis
-
Suspend the dried ethyl acetoacetate semicarbazone (1.0 eq) in dichloromethane or dioxane in a round-bottom flask and cool in an ice bath.[3]
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into ice water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.[3]
-
Dissolve the crude ester in a mixture of methanol or ethanol and an aqueous solution of sodium hydroxide or lithium hydroxide.
-
Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the alcohol using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with hydrochloric acid to precipitate the carboxylic acid.
-
Extract the aqueous mixture with ethyl acetate, wash the combined organic extracts with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[3]
Caption: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid.
Protocol 2: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxamide Derivatives
Amide derivatives are a common and effective modification for enhancing bioactivity.
-
A mixture of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 eq) and thionyl chloride (excess) is refluxed for 6 hours.
-
Excess thionyl chloride is removed under vacuum to obtain 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride as a light yellow oil.[5]
-
The resulting acid chloride is then reacted with a desired amine (primary or secondary) in a suitable solvent (e.g., dichloromethane, THF) in the presence of a base (e.g., triethylamine, pyridine) at room temperature.
-
The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Protocol 3: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide and Hydrazone Derivatives
Hydrazide and hydrazone derivatives have shown significant antimicrobial activity.[1]
Step 1: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide
-
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is reacted with hydrazine hydrate in a suitable solvent like ethanol.[6]
-
The mixture is refluxed for several hours and monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.
Step 2: Synthesis of Hydrazone Derivatives
-
Dissolve 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (1.0 eq) in ethanol.
-
Add an appropriate substituted aldehyde or ketone (1.0 eq) to the solution.
-
Heat the solution under reflux for 3 hours.[1]
-
After cooling, the product often precipitates and can be collected by filtration. Further cooling in a refrigerator may enhance precipitation.[1]
-
The crude product can be purified by recrystallization.
Caption: Derivatization pathways of this compound.
Biological Activity Evaluation Protocols
Protocol 4: In Vitro Antimicrobial Activity Screening (MIC and MBC)
This protocol outlines the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for the synthesized derivatives.
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) and Agar (MHA)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
MIC Determination (Broth Microdilution Method):
-
Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive (bacteria in broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
MBC Determination:
-
Take an aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.
-
Spread the aliquot onto MHA plates.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
-
Protocol 5: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]
Materials:
-
Synthesized compounds
-
Cancer cell lines (e.g., A549, HT-29, MDA-MB-231)[2]
-
Complete cell culture medium
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 or 72 hours).[8]
-
Include vehicle-treated and untreated cells as controls.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[7]
Protocol 6: Plant Activator Bioassay (Anti-Tobacco Mosaic Virus - TMV)
1,2,3-thiadiazole derivatives have been identified as potent plant activators, inducing systemic acquired resistance (SAR).[5][9]
Materials:
-
Synthesized compounds
-
Tobacco plants (Nicotiana tabacum)
-
Tobacco Mosaic Virus (TMV)
-
Phosphate buffer
Procedure:
-
Curative Activity:
-
Mechanically inoculate the leaves of tobacco plants with TMV.
-
After a set period (e.g., 24 hours), spray the plants with solutions of the synthesized compounds at various concentrations.
-
Include a control group sprayed with a solution containing only the solvent.
-
After 3-4 days, count the number of local lesions on the leaves.
-
Calculate the curative activity as the percentage reduction in the number of lesions compared to the control.
-
-
Protective Activity:
-
Spray tobacco plants with solutions of the synthesized compounds at various concentrations.
-
After 24 hours, mechanically inoculate the leaves with TMV.
-
After 3-4 days, count the number of local lesions on the leaves.
-
Calculate the protective activity as the percentage reduction in the number of lesions compared to the control.
-
Quantitative Data Summary
The following tables summarize the bioactivity data for selected this compound derivatives from the literature.
Table 1: Antimicrobial Activity of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazone Derivatives [1]
| Compound | R-group (from aldehyde) | MIC (µg/mL) vs. S. aureus | MBC/MIC vs. S. aureus |
| 15 | 5-nitro-2-furyl | 1.95 - 15.62 | 1 - 4 |
| Reference | Nitrofurantoin | 3.9 - 31.25 | - |
Table 2: Anticancer Activity of 1,2,3-Thiadiazole Carboxamide Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 51am | A549 (Lung) | 0.83 | [2] |
| 51am | HT-29 (Colon) | 0.68 | [2] |
| 51am | MDA-MB-231 (Breast) | 3.94 | [2] |
| 25 | T47D (Breast) | 0.058 | [10] |
| Reference | Doxorubicin | 0.04 (vs. T47D) | [10] |
| Reference | Foretinib | - | [2] |
Table 3: Antiviral (Anti-HIV) Activity of 1,2,3-Thiadiazole Derivatives [5]
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 92 | 0.059 | >283.25 | >4883 |
| 93 | 0.0364 | >240.08 | >6460 |
| Reference (NVP) | 0.208 | - | - |
Table 4: Plant Activator (Anti-TMV) Activity of 1,2,3-Thiadiazole Derivatives [5]
| Compound | Curative Activity (%) @ 500 µg/mL | Protective Activity (%) @ 500 µg/mL |
| 102 | 60 | - |
| 103 | - | 76 |
| Reference (Tiadinil) | 58 | 75 |
Signaling Pathways and Mechanisms
Plant Systemic Acquired Resistance (SAR)
1,2,3-thiadiazole derivatives, such as Benzo[1][2][3]thiadiazole-7-carbothioic acid S-methyl ester (BTH), are known to induce Systemic Acquired Resistance (SAR) in plants. This pathway is typically mediated by salicylic acid (SA). The plant activator triggers a signaling cascade that leads to the accumulation of SA and the expression of pathogenesis-related (PR) proteins, which confer broad-spectrum disease resistance.[11][12]
Caption: Simplified signaling pathway for plant SAR induction.
While the precise molecular targets for many 1,2,3-thiadiazole derivatives are still under investigation, their broad spectrum of activity suggests interactions with fundamental cellular processes. For anticancer derivatives, inhibition of kinases and induction of apoptosis are commonly observed mechanisms.[10] In microorganisms, these compounds may disrupt cell wall synthesis, nucleic acid replication, or essential metabolic pathways. Further research is needed to fully elucidate the mechanisms of action for this promising class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 6. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel plant activators with thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate scaffoldï¼ Synthesis and bioactivity [html.rhhz.net]
- 10. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of the Efficacy and Mode of Action of Benzo(1,2,3)-Thiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH) and Its Derivatives in Plant Protection Against Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1,2,3-Thiadiazoles in Crop Protection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-thiadiazole scaffold is a versatile heterocyclic motif that has garnered significant attention in agrochemical research due to its broad spectrum of biological activities. Derivatives of 1,2,3-thiadiazole have been successfully developed and commercialized as fungicides, herbicides, and insecticides. Furthermore, a notable application of this chemical class is in the activation of plant defense mechanisms, a strategy that offers a more sustainable approach to crop protection. This document provides detailed application notes and experimental protocols for researchers and professionals involved in the development of new crop protection agents based on the 1,2,3-thiadiazole core.
Fungicidal Applications
1,2,3-Thiadiazole derivatives have demonstrated efficacy against a range of phytopathogenic fungi. A key application is the induction of Systemic Acquired Resistance (SAR), a plant's natural defense mechanism.
Plant Activators: Inducers of Systemic Acquired Resistance (SAR)
Certain 1,2,3-thiadiazole derivatives, such as Tiadinil and Isotianil, are not directly fungicidal but act as plant activators. They mimic the natural signaling molecule salicylic acid (SA), leading to the induction of SAR and providing broad-spectrum, long-lasting protection against fungal, bacterial, and viral pathogens.
Mechanism of Action: Tiadinil and Isotianil function as functional analogs of salicylic acid. Upon recognition by the plant, they trigger a signaling cascade that leads to the activation of the master regulator protein NPR1 (Nonexpresser of Pathogenesis-Related genes 1). Activated NPR1 translocates to the nucleus, where it interacts with TGA (TGACG motif-binding) transcription factors. This complex then binds to the promoters of Pathogenesis-Related (PR) genes, leading to their expression and the establishment of a systemic resistance state throughout the plant.
Quantitative Data on Fungicidal Activity
The efficacy of fungicidal compounds is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a compound that inhibits 50% of the fungal growth.
| Compound | Target Pathogen | Efficacy | Reference |
| 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives | Valsa mali, Botrytis cinerea, Pythium aphanidermatum, Rhizoctonia solani, Fusarium moniliforme, Alternaria solani | EC50 values of 8.20, 24.42, 15.80, 40.53, 41.48, and 34.16 µg/mL, respectively | [1] |
| Tiadinil (as a plant activator) | Rice blast (Magnaporthe oryzae) | Induces resistance | [2] |
| Isotianil (as a plant activator) | Rice blast (Magnaporthe oryzae) | Induces resistance | [2] |
Experimental Protocol: In Vitro Antifungal Assay (Agar Dilution Method)
This protocol details the determination of the fungicidal activity of 1,2,3-thiadiazole derivatives against phytopathogenic fungi.
1. Materials:
-
Test compounds (1,2,3-thiadiazole derivatives)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Potato Dextrose Agar (PDA) medium
-
Pure cultures of test fungi (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Sterile Petri dishes (90 mm)
-
Sterile distilled water
-
Micropipettes and sterile tips
-
Laminar flow hood
-
Incubator
2. Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds in DMSO to a concentration of 10 mg/mL.
-
Preparation of Fungal Inoculum:
-
Grow the test fungi on PDA plates for 7-10 days at 25±2°C.
-
Flood the plates with 10 mL of sterile distilled water and gently scrape the surface with a sterile loop to dislodge the spores.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.
-
-
Preparation of Amended Media:
-
Autoclave PDA medium and cool it to 45-50°C in a water bath.
-
Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in the medium, as it can inhibit fungal growth.
-
Prepare a control plate with PDA and DMSO (at the same concentration as the treatment plates) but without the test compound.
-
Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.
-
-
Inoculation:
-
Place a 5 mm diameter mycelial plug from the edge of a fresh fungal culture in the center of each PDA plate (amended and control).
-
Alternatively, spot-inoculate the center of each plate with 5 µL of the prepared spore suspension.
-
-
Incubation: Incubate the plates at 25±2°C in the dark.
-
Data Collection:
-
Measure the radial growth (colony diameter) of the fungus in two perpendicular directions daily until the fungus in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
Data Analysis:
-
Use the inhibition data to calculate the EC50 value by performing a probit analysis or non-linear regression using appropriate statistical software.
-
Herbicidal Applications
Certain 1,2,3-thiadiazole derivatives exhibit herbicidal activity, affecting the growth and development of various weed species. Thidiazuron (TDZ), for instance, is a well-known plant growth regulator with herbicidal properties at higher concentrations.
Quantitative Data on Herbicidal Activity
Herbicidal efficacy is often quantified by the GR50 value, which is the concentration of the herbicide that causes a 50% reduction in plant growth (e.g., biomass).
| Compound | Target Weed | Activity | Reference |
| Thidiazuron (TDZ) | Various weeds | Plant growth regulator, herbicide at high doses | [3] |
| 1,2,3-Thiadiazole-5-carboxamides | Dicotyledonous weeds | Growth inhibition | [4] |
Experimental Protocol: Pre- and Post-Emergence Herbicide Screening
This protocol describes a method for evaluating the pre- and post-emergence herbicidal activity of 1,2,3-thiadiazole derivatives in a greenhouse setting.
1. Materials:
-
Test compounds
-
Acetone and Tween-20 (surfactant) for formulation
-
Seeds of test plants (e.g., a crop like corn and a weed like velvetleaf)
-
Pots or flats filled with a standard potting mix (e.g., soil:sand:peat moss, 1:1:1)
-
Greenhouse with controlled temperature and light conditions
-
Spray chamber or handheld sprayer
2. Procedure:
A. Pre-emergence Application:
-
Planting: Sow the seeds of the test plants at a uniform depth in the pots/flats.
-
Herbicide Application:
-
Prepare a spray solution of the test compound at various concentrations (e.g., 0.1, 0.5, 1.0, 2.0 kg a.i./ha) in a suitable solvent (e.g., acetone) with a surfactant (e.g., 0.5% Tween-20).
-
Apply the solution uniformly to the soil surface immediately after planting using a calibrated sprayer.
-
Include an untreated control (sprayed with solvent and surfactant only).
-
-
Incubation: Place the pots/flats in the greenhouse under optimal growing conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod). Water the pots as needed.
-
Data Collection (2-3 weeks after treatment):
-
Visually assess phytotoxicity on a scale of 0 (no injury) to 100 (complete kill).
-
Count the number of emerged seedlings.
-
Harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and record the dry weight.
-
B. Post-emergence Application:
-
Planting and Growth: Sow the seeds and allow the plants to grow to a specific stage (e.g., 2-3 leaf stage).
-
Herbicide Application: Apply the herbicide solutions to the foliage of the plants as described for the pre-emergence test.
-
Incubation: Return the plants to the greenhouse.
-
Data Collection (2-3 weeks after treatment):
-
Visually assess phytotoxicity.
-
Harvest and record the dry weight of the shoots.
-
3. Data Analysis:
-
Calculate the percent growth reduction compared to the untreated control.
-
Determine the GR50 value using dose-response analysis with appropriate statistical software.
Insecticidal Applications
Derivatives of 1,2,3-thiadiazole have also been investigated for their insecticidal properties against various agricultural pests.
Quantitative Data on Insecticidal Activity
The insecticidal potential of a compound is typically expressed as the median lethal dose (LD50) or median lethal concentration (LC50).
| Compound | Target Insect | Activity | Reference |
| N-tert-butyl-N,N′-diacylhydrazines with 1,2,3-thiadiazole moiety | Plutella xylostella | 79% mortality at 200 µg/mL | [5] |
| (E)-β-farnesene based 1,2,3-thiadiazole carboxamides | Myzus persicae | LC50 of 33.4 µg/mL | [5] |
| Pyrazole oxime derivatives with 1,2,3-thiadiazole moiety | Aphis craccivora | 90% mortality at 100 µg/mL | [5] |
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)
This protocol is suitable for assessing the contact and ingestion toxicity of 1,2,3-thiadiazole derivatives to leaf-feeding insects.
1. Materials:
-
Test compounds
-
Acetone and Triton X-100 (surfactant)
-
Leaves of a suitable host plant (e.g., cabbage for diamondback moth larvae)
-
Test insects (e.g., third-instar larvae of Plutella xylostella)
-
Petri dishes lined with moist filter paper
-
Forceps
2. Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compound in acetone containing a surfactant (e.g., 0.1% Triton X-100). Include a control with only acetone and surfactant.
-
Leaf Treatment:
-
Excise leaf discs of a uniform size using a cork borer.
-
Dip each leaf disc into a test solution for 10-20 seconds with gentle agitation.
-
Allow the leaf discs to air-dry completely in a fume hood.
-
-
Insect Exposure:
-
Place one treated leaf disc in each Petri dish.
-
Introduce a known number of insects (e.g., 10 larvae) into each dish.
-
-
Incubation: Maintain the Petri dishes at 25±2°C and a 16:8 hour (light:dark) photoperiod.
-
Data Collection:
-
Record insect mortality at 24, 48, and 72 hours after treatment. Consider an insect dead if it is unable to move when prodded with a fine brush.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Calculate the LC50 value using probit analysis.
-
Experimental Workflow for Evaluating Plant Activators
The evaluation of a potential plant activator involves a multi-step process to confirm its mode of action.
This workflow begins with testing for direct antimicrobial activity. A true plant activator should not exhibit significant direct effects on the pathogen in vitro. Subsequent in vivo assays on whole plants are necessary to demonstrate disease protection. Finally, molecular analysis of SAR marker genes confirms the induction of the plant's defense response.
Conclusion
1,2,3-Thiadiazoles represent a promising class of compounds for the development of novel crop protection agents. Their diverse biological activities, including direct pesticidal effects and the ability to induce plant defense mechanisms, offer multiple avenues for research and development. The detailed protocols and application notes provided herein are intended to facilitate the exploration and optimization of 1,2,3-thiadiazole derivatives as effective and sustainable solutions for modern agriculture.
References
Troubleshooting & Optimization
Hurd-Mori Synthesis Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Frequently Asked Questions (FAQs)
Q1: What is the Hurd-Mori synthesis and what are its key reactants?
The Hurd-Mori synthesis is a chemical reaction that produces 1,2,3-thiadiazoles from the reaction of a hydrazone derivative with thionyl chloride (SOCl₂).[1] The essential starting materials are a hydrazone that possesses an α-methylene group (a CH₂ group adjacent to the C=N bond of the hydrazone) and thionyl chloride, which serves as both a dehydrating and sulfurizing agent.
Q2: My Hurd-Mori reaction is resulting in a very low yield. What are the primary factors to investigate?
Low yields in the Hurd-Mori synthesis are a common issue and can often be attributed to several factors. A systematic troubleshooting approach is recommended:
-
Purity of Starting Materials: Ensure the hydrazone starting material is pure and completely dry. Impurities can significantly interfere with the cyclization reaction.
-
Reaction Temperature: High temperatures can lead to the decomposition of starting materials, intermediates, or the final 1,2,3-thiadiazole product.[2] Optimization of the reaction temperature is crucial, and for some substrates, cooling the reaction may be necessary to minimize side reactions.[2]
-
Nature of N-Protecting Group: For substrates containing a nitrogen heterocycle, the electronic nature of the N-protecting group on the hydrazone precursor is critical. Electron-withdrawing groups (e.g., carbamates) have been shown to give superior yields compared to electron-donating groups (e.g., alkyls).[1][3]
Q3: I am observing an unexpected side product in my reaction. What are the common side reactions in Hurd-Mori synthesis?
Several side reactions can occur during the Hurd-Mori synthesis, leading to the formation of byproducts and reduced yields of the desired 1,2,3-thiadiazole. The most commonly reported side reactions include:
-
Formation of 1,3,4-Oxadiazine Derivatives: In some cases, an alternative cyclization pathway can lead to the formation of 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione as a byproduct.[4]
-
Decomposition: The 1,2,3-thiadiazole ring can be unstable under harsh conditions, leading to decomposition.[2] This is often exacerbated by high reaction temperatures.
-
Chlorinated Byproducts: The use of thionyl chloride can sometimes lead to the formation of chlorinated byproducts, although specific structures are not always well-documented in the context of this specific reaction.[5][6]
Q4: How can I minimize the formation of side products?
Minimizing side product formation requires careful optimization of the reaction conditions:
-
Temperature Control: Running the reaction at the lowest effective temperature can significantly reduce the rates of decomposition and competing side reactions.[7]
-
Reagent Stoichiometry: While an excess of thionyl chloride is often used, a large excess can sometimes promote side reactions. Fine-tuning the stoichiometry of the reagents may be necessary.
-
Work-up Procedure: Avoid harsh acidic or basic conditions during the work-up, as the 1,2,3-thiadiazole ring can be sensitive to these conditions.[2] Neutral extraction and purification methods are recommended.
Q5: What are the best practices for purifying 1,2,3-thiadiazoles?
Purification of 1,2,3-thiadiazoles is typically achieved through column chromatography on silica gel or recrystallization.[4] The choice of solvent for recrystallization is substrate-dependent and should be determined empirically. It is important to handle these compounds under neutral conditions to prevent degradation.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Impure or wet starting hydrazone. | Purify the hydrazone by recrystallization and ensure it is thoroughly dried before use. |
| Inappropriate reaction temperature. | Optimize the reaction temperature. Start at a lower temperature and gradually increase if necessary, monitoring the reaction by TLC. For some substrates, cooling may be required. | |
| Electron-donating N-protecting group on a nitrogen-containing substrate. | If applicable, switch to an electron-withdrawing protecting group on the hydrazone precursor. | |
| Formation of Side Products | High reaction temperature. | Lower the reaction temperature to favor the desired cyclization pathway. |
| Alternative cyclization pathway. | Modify reaction conditions (solvent, temperature) to disfavor the formation of byproducts like oxadiazines. Purification by column chromatography can help separate the desired product. | |
| Product Decomposition | Harsh work-up conditions. | Use neutral conditions for extraction and purification. Avoid strong acids and bases. |
| Product instability. | Handle the purified product with care, store it at low temperatures, and avoid prolonged exposure to light or air if it is found to be sensitive. |
Data Presentation
Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][2][3][8]thiadiazole Synthesis via Hurd-Mori Reaction.[3]
| Entry | N-Protecting Group | R Group | Yield (%) |
| 1 | Benzyl (electron-donating) | PhCH₂ | 25 |
| 2 | Methyl (electron-donating) | CH₃ | 15 |
| 3 | Methyl Carbamate (electron-withdrawing) | COOCH₃ | 94 |
Experimental Protocols
General Experimental Protocol for Hurd-Mori Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
1. Formation of the Semicarbazone:
-
Dissolve the starting ketone (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add semicarbazide hydrochloride (1.1 - 1.5 eq) and a base such as sodium acetate (1.5 - 2.0 eq).
-
Reflux the mixture for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and isolate the precipitated semicarbazone by filtration. Wash the solid with cold water and dry thoroughly.
2. Cyclization to the 1,2,3-Thiadiazole:
-
In a fume hood, add the dry semicarbazone (1.0 eq) portion-wise to a stirred excess of thionyl chloride (2.0 - 5.0 eq) at 0 °C (ice bath).
-
Allow the reaction mixture to slowly warm to room temperature and then stir for 12-24 hours, or until TLC indicates the consumption of the starting material. Gentle heating may be required for less reactive substrates, but should be approached with caution to avoid decomposition.
-
Carefully quench the reaction by slowly pouring the mixture into ice-water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Hurd-Mori synthesis pathway.
Caption: Common side reactions in Hurd-Mori synthesis.
Caption: Troubleshooting workflow for Hurd-Mori synthesis.
References
- 1. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding the competing pathways leading to hydropyrene and isoelisabethatriene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of 1,2,3-thiadiazole-5-carboxylic acid. The content is structured in a question-and-answer format to provide direct solutions to potential issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound? A1: The most common and established method is the Hurd-Mori synthesis, which involves the cyclization of a hydrazone derivative with thionyl chloride (SOCl₂).[1][2] A typical strategy involves a two-step process: first, the formation of an intermediate ester like ethyl 1,2,3-thiadiazole-5-carboxylate, followed by hydrolysis to the final carboxylic acid.[1] More recent, high-yield methods involve the reaction of N-tosylhydrazones with elemental sulfur, often under metal-free conditions catalyzed by reagents like tetrabutylammonium iodide (TBAI).[3][4]
Q2: What is the Hurd-Mori reaction and why is it so common for this synthesis? A2: The Hurd-Mori reaction is a chemical process that forms a 1,2,3-thiadiazole ring by reacting a hydrazone that has an α-methylene group (a CH₂ group next to the C=N bond) with thionyl chloride.[2][5] It is a versatile and reliable protocol for generating the 1,2,3-thiadiazole core structure from readily available starting materials.[1][3]
Q3: Are there greener or more modern alternatives to the traditional Hurd-Mori reaction? A3: Yes, several metal-free alternatives have been developed to improve upon the traditional Hurd-Mori reaction. A notable example is the TBAI-catalyzed reaction between N-tosylhydrazones and elemental sulfur, which provides good yields and avoids the use of thionyl chloride, a harsh reagent.[4][6]
Q4: How critical is the quality of the reagents and solvents? A4: Reagent and solvent quality is paramount. Thionyl chloride, a key reagent in the Hurd-Mori synthesis, reacts violently with water and decomposes upon exposure to moisture, which reduces its reactivity.[5] Therefore, using freshly distilled thionyl chloride and anhydrous solvents is crucial for achieving a high yield.[5] Likewise, the purity of the starting hydrazone is important, as impurities can interfere with the cyclization reaction.[5]
Troubleshooting Guide
Issue 1: Low or No Yield During the Hurd-Mori Cyclization Step
Question: My cyclization reaction to form the 1,2,3-thiadiazole ring is failing or providing a very low yield. What are the most common causes and how can I fix them?
Answer: A low yield in the Hurd-Mori cyclization step can typically be traced back to four key areas: reagent quality, precursor issues, reaction conditions, or structural characteristics of the starting material.
-
Reagent Quality:
-
Purity of Starting Materials:
-
Hydrazone Precursor: The starting hydrazone must be pure and completely dry. Impurities can inhibit the reaction, and residual water will decompose the thionyl chloride.[5]
-
-
Reaction Conditions:
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous (dry) conditions. Use dry solvents like dichloromethane (DCM) or chloroform and ensure all glassware is oven-dried.[5]
-
Temperature Control: The reaction temperature is critical. Often, the reaction is started at a low temperature and then gradually warmed or refluxed.[5] High temperatures can sometimes lead to the decomposition of the starting materials or the desired product, so temperature optimization is key.[7]
-
-
Substrate Structure:
-
α-Methylene Group: The Hurd-Mori reaction requires an active α-methylene group on the hydrazone precursor for the cyclization to occur.[5] Verify that your starting material meets this structural requirement.
-
Electronic Effects: The electronic properties of substituents on the starting material can significantly influence the yield. Electron-withdrawing groups on the precursor often result in better yields, whereas electron-donating groups can hinder the reaction and lead to poor conversion.[5][8]
-
Issue 2: Product Loss During Hydrolysis to Carboxylic Acid
Question: The synthesis of the thiadiazole ester was successful, but I am experiencing significant product loss during the final hydrolysis step. What could be going wrong?
Answer: Product loss during saponification (hydrolysis) is generally due to an incomplete reaction, product degradation, or inefficient workup and extraction.
-
Incomplete Reaction: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to ensure all the starting ester has been consumed before beginning the workup.
-
Product Instability: The 1,2,3-thiadiazole ring can be sensitive to harsh conditions.[7] Avoid prolonged exposure to high concentrations of acid or base. After saponification with a base (e.g., NaOH), neutralize carefully with acid to precipitate the product.
-
Inefficient Extraction: Once the reaction mixture is acidified (typically to pH 2-3), the carboxylic acid product may precipitate or need to be extracted with an organic solvent like ethyl acetate.[1] If the product has some water solubility, multiple extractions may be necessary to recover it fully. Ensure the organic layer is properly dried over an anhydrous salt (e.g., sodium sulfate) before solvent evaporation.[1]
Data Presentation
Optimizing yield often involves modifying the electronic properties of the starting materials. The following table, based on data from the synthesis of a related pyrrolo[2,3-d][1][2][5]thiadiazole system, illustrates how the choice of an N-protecting group on the precursor significantly impacts the success of the Hurd-Mori cyclization, with electron-withdrawing groups leading to higher yields.
Table 1: Effect of N-Protecting Group on the Yield of a Hurd-Mori Reaction[7][8]
| N-Protecting Group | Electronic Effect | Yield (%) |
| Methyl Carbamate (-CO₂Me) | Electron-Withdrawing | > 80% |
| Benzyl (-Bn) | Electron-Donating | < 10% |
| Methyl (-Me) | Electron-Donating | 0% |
| No Protecting Group (-H) | Neutral / Weakly Donating | ~35% |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate via Hurd-Mori Reaction
(This protocol for a well-characterized analogue provides a robust and adaptable methodology for the parent compound)[1]
-
Preparation of Semicarbazone: React ethyl acetoacetate with semicarbazide hydrochloride in a suitable solvent (e.g., ethanol/water) with a buffer like sodium acetate to form the corresponding semicarbazone. Isolate and purify the product.
-
Cyclization:
-
In a fume hood, add the purified and dried semicarbazone portion-wise to an excess of chilled thionyl chloride (SOCl₂) with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, carefully quench the excess thionyl chloride by slowly pouring the mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Hydrolysis to 4-methyl-1,2,3-thiadiazole-5-carboxylic acid[1]
-
Saponification:
-
Dissolve the purified ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide).
-
Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.
-
-
Acidification and Extraction:
-
After the reaction is complete, cool the mixture to room temperature and remove the alcohol using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath.
-
Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of hydrochloric acid. A precipitate of the carboxylic acid should form.
-
Extract the entire aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.
-
Visualizations
Caption: General two-step synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in 1,2,3-thiadiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Thiadiazole Derivatives by Chromatography
Welcome to the technical support center for the purification of thiadiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic purification of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: My thiadiazole derivative is showing significant streaking on the TLC plate. What are the common causes and solutions?
A1: Streaking on a TLC plate is a common issue that can be attributed to several factors. Overloading the sample is a frequent cause; try spotting a more dilute solution onto the plate. If the compound has low solubility in the developing solvent, it can lead to streaking. In this case, experimenting with a more polar developing solvent or a different solvent system altogether is recommended. Additionally, some thiadiazole derivatives can interact strongly with the acidic silica gel, causing tailing and streaking. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the mobile phase can often resolve this issue by neutralizing the acidic sites on the silica.
Q2: I am observing co-elution of my target thiadiazole derivative with impurities during column chromatography. How can I improve the separation?
A2: Co-elution indicates that the chosen solvent system does not provide sufficient resolution between your compound of interest and the impurities. To improve separation, you should optimize the mobile phase. A good starting point is to use a less polar solvent system, which will generally result in lower Rf values on TLC and better separation on the column. Running a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can also be highly effective in separating compounds with close polarities. Finally, ensure your column is packed correctly and not overloaded with the sample, as both can lead to poor separation.
Q3: My thiadiazole derivative seems to be degrading on the silica gel column. How can I confirm this and what are the alternatives?
A3: Degradation on silica gel is a known issue for some nitrogen-containing heterocyclic compounds. To confirm if your compound is degrading, you can perform a simple test. Spot your purified compound on a TLC plate, and after letting the spot dry, leave the plate for a few hours in the open. Then, develop the plate and check for the appearance of new, more polar spots, which would indicate degradation. If degradation is confirmed, you can try using a less acidic stationary phase like neutral or basic alumina. Alternatively, deactivating the silica gel by pre-treating it with a base like triethylamine can mitigate the degradation. Reverse-phase chromatography, where a non-polar stationary phase (like C18) and a polar mobile phase are used, is another excellent alternative that avoids the acidity of silica gel.
Q4: What are the recommended starting solvent systems for column chromatography of thiadiazole derivatives?
A4: The choice of solvent system largely depends on the polarity of your specific thiadiazole derivative. A good starting point for many derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. You can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity while monitoring the separation by TLC. For more polar thiadiazole derivatives, a more polar solvent system such as dichloromethane/methanol or ethyl acetate/methanol might be necessary.
Q5: How does the pH of the mobile phase affect the purification of thiadiazole derivatives by reverse-phase HPLC?
A5: The pH of the mobile phase is a critical parameter in reverse-phase HPLC, especially for basic compounds like many thiadiazole derivatives. The nitrogen atoms in the thiadiazole ring can be protonated at acidic pH. This protonation increases the polarity of the molecule, leading to earlier elution (shorter retention time) from the non-polar stationary phase. Conversely, at a higher pH (closer to or above the pKa of the compound), the thiadiazole will be in its neutral, less polar form, resulting in stronger interaction with the stationary phase and a longer retention time. Adjusting the pH of the mobile phase can therefore be a powerful tool to optimize the separation and improve peak shape. It is generally recommended to work at a pH that is at least 2 units away from the pKa of the analyte for consistent results.
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause | Recommended Solution |
| Compound won't elute from the column | The mobile phase is not polar enough. | Increase the polarity of the mobile phase. For very polar compounds, consider using a methanol/dichloromethane system. A small percentage of acetic acid can sometimes help elute acidic compounds. |
| The compound has decomposed on the column. | Test for stability on a TLC plate. If unstable, use a different stationary phase like alumina or deactivated silica gel. | |
| Poor separation of spots | The solvent system is too polar. | Use a less polar mobile phase to increase the difference in retention times. |
| The column was overloaded with the sample. | Use a larger column or load less sample. A good rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight. | |
| The column was packed improperly. | Ensure the silica gel is packed uniformly without any cracks or channels. Wet packing is generally preferred. | |
| Compound elutes too quickly (low Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. |
| Streaking or tailing of bands | Strong interaction with the stationary phase. | Add a small amount of a modifier to the mobile phase (e.g., 0.5% triethylamine for basic compounds, or 0.5% acetic acid for acidic compounds). |
| The sample was not loaded in a narrow band. | Dissolve the sample in a minimal amount of solvent and load it carefully onto the top of the column. Consider dry loading for samples with poor solubility in the eluent. |
HPLC Issues
| Problem | Possible Cause | Recommended Solution |
| Poor peak shape (tailing) | Secondary interactions with residual silanols on the stationary phase. | Add a competitive base like triethylamine (0.1%) to the mobile phase. Use a column with end-capping. Adjust the mobile phase pH to suppress the ionization of the analyte. |
| Column overload. | Inject a smaller volume or a more dilute sample. | |
| Poor peak shape (fronting) | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Peak splitting | Column void or contamination at the inlet. | Reverse flush the column. If the problem persists, replace the column. |
| Co-elution with an impurity. | Optimize the mobile phase composition (e.g., change the organic modifier, gradient slope, or pH). | |
| Fluctuating retention times | Inadequate column equilibration. | Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection. |
| Mobile phase composition changing over time. | Prepare fresh mobile phase daily and ensure it is well-mixed. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. |
Experimental Protocols
General Protocol for Normal-Phase Column Chromatography
-
Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is a common choice.
-
Mobile Phase Selection: Develop a solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the target compound for optimal separation. Common systems include Hexane/Ethyl Acetate or Dichloromethane/Methanol.
-
Column Packing (Wet Packing):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully pipette it onto the top of the column.
-
Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution: Start eluting with the least polar solvent system and collect fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
General Protocol for Reverse-Phase HPLC
-
Column Selection: A C18 column is a versatile choice for a wide range of thiadiazole derivatives.
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate, ammonium formate, or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be adjusted to optimize separation and peak shape.
-
Method Development:
-
Start with an isocratic elution (constant mobile phase composition, e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).
-
If separation is not optimal, a gradient elution can be employed, where the percentage of the organic modifier is increased over time.
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the column with the initial mobile phase until a stable baseline is achieved. Inject the sample and monitor the elution of the compounds using a suitable detector (e.g., UV-Vis at a wavelength where the thiadiazole derivative absorbs).
Visualizations
Caption: General experimental workflow for the purification of thiadiazole derivatives.
Caption: Troubleshooting decision tree for poor separation in chromatography.
Technical Support Center: Optimizing 1,2,3-Thiadiazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of 1,2,3-thiadiazole synthesis. Our aim is to offer practical solutions to common experimental challenges, enabling successful and efficient synthesis of this important heterocyclic scaffold.
Troubleshooting Guide
The following table outlines common issues encountered during the synthesis of 1,2,3-thiadiazoles, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality of starting materials: Impure hydrazone or decomposed thionyl chloride (SOCl₂).[1][2] 2. Incomplete reaction: Insufficient reaction time or temperature.[2][3] 3. Suboptimal reaction conditions: Incorrect solvent, temperature, or stoichiometry.[1][4] 4. Presence of electron-donating groups: Substituents on the starting material may hinder the reaction.[1][5] 5. Structural requirement not met: The Hurd-Mori reaction requires an α-methylene group on the hydrazone precursor.[1] | 1. Use freshly distilled or a new bottle of thionyl chloride. Ensure the starting hydrazone is pure and dry.[1][2] 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) and adjust the reaction time and temperature accordingly. A temperature of 60°C has been shown to produce high yields in some cases.[1][3] 3. Use anhydrous solvents like dichloromethane (DCM) or chloroform.[1][4] An excess of thionyl chloride is often used to drive the reaction to completion.[1] 4. For substrates with electron-donating groups, consider alternative synthetic routes or protecting group strategies. Electron-withdrawing groups on the precursor often lead to better yields.[1][5] 5. Verify that your starting material possesses the necessary α-methylene group for the Hurd-Mori reaction to proceed.[1] |
| Formation of Multiple Products/Side Products | 1. Alternative cyclization pathway: Formation of byproducts like 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione in the Hurd-Mori synthesis.[3] 2. Decomposition of the product: The 1,2,3-thiadiazole ring can be unstable under certain conditions.[2][3] 3. Excessive heat: High temperatures can promote side reactions.[2][4] | 1. Modify reaction conditions such as solvent and temperature to favor the formation of the desired 1,2,3-thiadiazole.[3] Purification by column chromatography can help separate the desired product.[3] 2. Avoid harsh acidic or basic conditions during workup and purification.[3] Maintain controlled temperatures, especially during the exothermic addition of thionyl chloride.[2][4] 3. Run the reaction at the lowest effective temperature to minimize the formation of undesired products.[4] |
| Difficult Purification | 1. Presence of unreacted starting materials. [2] 2. Formation of closely related side products. [2] 3. Product instability during purification. [3] | 1. Ensure the reaction goes to completion by monitoring with TLC. Unreacted semicarbazone can often be removed by recrystallization from a suitable solvent like ethanol.[2] 2. Optimize reaction conditions to improve selectivity. Utilize column chromatography with a suitable eluent system (e.g., hexane and ethyl acetate) for separation.[2] 3. Use neutral extraction and purification methods whenever possible to avoid degradation of the 1,2,3-thiadiazole ring.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic methods for preparing 1,2,3-thiadiazoles?
A1: The most prevalent methods include the Hurd-Mori synthesis and the cyclization of N-tosylhydrazones with elemental sulfur.[6] The Hurd-Mori reaction involves the cyclization of hydrazones with an α-methylene group using thionyl chloride.[4][7] Modern variations often utilize N-tosylhydrazones and elemental sulfur, which can be catalyzed by reagents like tetrabutylammonium iodide (TBAI) or iodine in DMSO, offering improved yields and milder conditions.[3][8][9]
Q2: My Hurd-Mori reaction is giving a very low yield. What are the first things I should check?
A2: Initially, you should verify the quality of your reagents, particularly the thionyl chloride, which can decompose upon exposure to moisture.[1] Ensure your starting hydrazone is pure and dry.[1] Next, review your reaction conditions. The reaction is often exothermic, so maintaining a controlled temperature, especially during the addition of thionyl chloride, is crucial.[2][4] Finally, confirm that your substrate has the required α-methylene group for the cyclization to occur.[1]
Q3: I am observing an unexpected side product in my Hurd-Mori reaction. How can I identify and minimize it?
A3: A known side product in the Hurd-Mori synthesis of 1,2,3-thiadiazole-4-carboxylic acid is 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione.[3] To identify unknown side products, use standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.[3] To minimize its formation, you can try optimizing the reaction conditions, such as temperature and solvent.[3] Running the reaction at a lower temperature can often improve selectivity.[4]
Q4: Are there greener or milder alternatives to the traditional Hurd-Mori synthesis using thionyl chloride?
A4: Yes, several modern methods are considered improvements over the traditional Hurd-Mori reaction. A facile and practical alternative involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by tetrabutylammonium iodide (TBAI) under metal-free conditions.[8][9] Other approaches include using iodine in DMSO as a catalytic system or electrochemical methods that avoid the use of excess oxidants.[4][10]
Q5: How can I purify my synthesized 1,2,3-thiadiazole?
A5: Purification is typically achieved through column chromatography on silica gel or recrystallization.[3] The choice of solvent for recrystallization is dependent on the specific 1,2,3-thiadiazole derivative and should be determined empirically.[3] It is important to avoid harsh acidic or basic conditions during the workup and purification process, as the 1,2,3-thiadiazole ring can be sensitive to such conditions.[3]
Experimental Protocols
Protocol 1: Hurd-Mori Synthesis of 4-Aryl-1,2,3-Thiadiazoles
This protocol outlines a general procedure for the synthesis of 4-aryl-1,2,3-thiadiazoles from the corresponding aryl ketone. Optimization for specific substrates may be required.
Step 1: Formation of Semicarbazone
-
Dissolve the aryl ketone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in a suitable solvent like ethanol.[3]
-
Add a base, such as sodium acetate (1.5 eq), to the mixture.[3]
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.[3]
-
After completion, cool the reaction mixture and collect the precipitated semicarbazone by filtration. Wash the solid with cold water and dry thoroughly.
Step 2: Cyclization to 1,2,3-Thiadiazole
-
Suspend the dried semicarbazone (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dioxane.[3]
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Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.[3] The reaction is exothermic and should be controlled.[4]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[3]
-
Upon completion, carefully quench the reaction by pouring it into ice-water.[3][4]
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Extract the product with an organic solvent (e.g., DCM or ethyl acetate).[3]
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[3]
Protocol 2: TBAI-Catalyzed Synthesis of 4-Aryl-1,2,3-Thiadiazoles from N-Tosylhydrazones
This protocol provides a milder, metal-free alternative to the traditional Hurd-Mori synthesis.
-
In a reaction vessel, combine the N-tosylhydrazone (1.0 eq.), elemental sulfur (2.0 eq.), and tetrabutylammonium iodide (TBAI) (0.2 eq.).[4]
-
Add a suitable solvent such as DMSO or DMA.
-
Stir the mixture at a specified temperature (e.g., 80-100 °C) for the required time (typically several hours), monitoring the reaction progress by TLC.[4][6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the residue by flash column chromatography on silica gel to yield the pure 4-aryl-1,2,3-thiadiazole.[4]
Visualizations
Caption: Experimental workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Caption: Troubleshooting logic for low yields in 1,2,3-thiadiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 8. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,2,3-Thiadiazole-5-Carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3-thiadiazole-5-carboxylic acid. Our focus is to address common challenges encountered during the removal of impurities from this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, particularly after its synthesis via methods such as the Hurd-Mori reaction.
Issue 1: Low Purity of the Final Product After Initial Synthesis
Question: My synthesized this compound shows significant impurities upon initial analysis. What are the likely impurities and how can I remove them?
Answer:
The primary impurities in the synthesis of this compound often stem from side reactions and unreacted starting materials. Common impurities can include:
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Unreacted Semicarbazone Precursors: The starting material for the Hurd-Mori cyclization may not have fully reacted.
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Side-Products from Cyclization: The reaction of the semicarbazone with thionyl chloride can sometimes lead to the formation of alternative heterocyclic structures, such as 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione, especially if the starting material is a derivative of an α-keto acid.[1]
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Residual Thionyl Chloride and its Byproducts: Hydrolyzed thionyl chloride can lead to the presence of hydrochloric acid (HCl) and sulfur dioxide (SO₂).
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Decomposition Products: The 1,2,3-thiadiazole ring can be sensitive to harsh conditions, potentially leading to degradation products.[1]
Recommended Purification Strategies:
-
Acid-Base Extraction: Washing the crude product with a saturated sodium bicarbonate solution can help remove acidic impurities.[2]
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Recrystallization: This is a highly effective method for purifying the final product. The choice of solvent is crucial for obtaining high purity and yield.
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Column Chromatography: For impurities that are difficult to remove by recrystallization, silica gel column chromatography can be employed.[1][2]
Issue 2: Poor Yield and/or Purity After Recrystallization
Question: I am losing a significant amount of my product during recrystallization, or the purity is not improving as expected. What can I do?
Answer:
Low yield and insufficient purification from recrystallization are common problems that can be addressed by optimizing the solvent system and procedure.
Troubleshooting Steps:
-
Solvent Selection: The ideal solvent should dissolve the this compound well at elevated temperatures but poorly at room or lower temperatures. For impurities, the solvent should either dissolve them very well at all temperatures (so they remain in the mother liquor) or not at all (so they can be filtered off from the hot solution).
-
Solvent Combinations: If a single solvent is not effective, a binary solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be used.[2] The product should be soluble in one solvent and insoluble in the other.
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Cooling Rate: Rapid cooling can lead to the trapping of impurities within the crystals. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
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Minimum Solvent Volume: Using an excessive amount of solvent will result in a lower yield as more of the product will remain dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Data on Recrystallization of a Related Compound:
| Compound | Recrystallization Solvent | Yield | Purity |
| Methyl 4-(methoxycarbonyl)-5-methyl-pyrrolo[2,3-d][1][2][3]thiadiazole-6-carboxylate | Ethyl Acetate | 94% | High (based on NMR and elemental analysis)[4] |
| Methyl 4-methyl-pyrrolo[2,3-d][1][2][3]thiadiazole-6-carboxylate | Diisopropyl Ether | 15% | High (based on NMR and elemental analysis)[4] |
Note: This data is for a related compound and should be used as a general guideline.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound that might lead to these impurities?
A1: The Hurd-Mori synthesis is a widely used method for preparing 1,2,3-thiadiazoles.[5][6][7] This reaction involves the cyclization of a semicarbazone derivative with thionyl chloride.[1][2] While effective, this method can lead to the formation of side products if the reaction conditions are not carefully controlled.[1]
Q2: How can I monitor the purity of my this compound during the purification process?
A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification.[1][2] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reversed-phase C18 or C8 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development.[8]
Q3: Are there any specific safety precautions I should take when working with the impurities or reagents involved in the purification?
A3: Yes. Thionyl chloride is a corrosive and toxic reagent that reacts violently with water to produce toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, and a lab coat). The byproducts of the synthesis, such as HCl and SO₂, are also hazardous and should be handled with care.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Solvent Selection: In a small test tube, add a small amount of the crude this compound and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. Good solvents will show low solubility at room temperature and high solubility when heated.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals in a vacuum oven.
Protocol 2: Acid-Base Extraction for Removal of Acidic Impurities
-
Dissolution: Dissolve the crude product in an appropriate organic solvent such as ethyl acetate.
-
Washing: Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate. This will react with and extract acidic impurities into the aqueous layer.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the partially purified product, which can then be further purified by recrystallization or chromatography.[2]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 1,2,3-Thiadiazole Compound Stability
Welcome to the Technical Support Center for 1,2,3-thiadiazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of these versatile heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: My 1,2,3-thiadiazole compound appears to be degrading during storage. What are the common causes?
A1: 1,2,3-thiadiazole compounds can be sensitive to several factors during storage. The most common causes of degradation are exposure to light (photochemical decomposition), elevated temperatures (thermal decomposition), and harsh pH conditions (acidic or basic hydrolysis). It is crucial to store these compounds in a cool, dark, and dry place, preferably under an inert atmosphere.[1][2] Visual inspection for color change, cloudiness in liquids, or crystallization should be conducted routinely.[2]
Q2: I am observing a low yield in my Hurd-Mori synthesis of a 1,2,3-thiadiazole. What are the potential reasons?
A2: Low yields in the Hurd-Mori reaction are a common issue. Key factors to investigate include:
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Purity of the starting hydrazone: Ensure your hydrazone is pure and possesses an active α-methylene group.[3]
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Reaction temperature: High temperatures can lead to the decomposition of starting materials and intermediates.[3] Optimization, and in some cases cooling, may be necessary.
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Nature of substituents: For substrates containing nitrogenous heterocycles, electron-withdrawing protecting groups on the nitrogen atom are preferred.[3]
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Thionyl chloride quality and stoichiometry: Use fresh, high-quality thionyl chloride. While an excess is often used, a large excess can promote side reactions.[4]
Q3: Are there safer alternatives to thionyl chloride for the synthesis of 1,2,3-thiadiazoles?
A3: Yes, several milder and more environmentally friendly methods have been developed. A prominent alternative is the reaction of N-tosylhydrazones with elemental sulfur.[3][4][5] This reaction can be catalyzed by reagents like tetrabutylammonium iodide (TBAI) under metal-free conditions or facilitated by iodine in DMSO.[3][4]
Q4: What are the best practices for purifying 1,2,3-thiadiazole compounds?
A4: Purification is typically achieved by column chromatography on silica gel or recrystallization.[3] It is critical to use neutral conditions during workup and purification, as the 1,2,3-thiadiazole ring can be sensitive to strong acids and bases.[3] The choice of solvent for recrystallization is compound-specific and should be determined empirically.[3]
Q5: My purified 1,2,3-thiadiazole is a yellow liquid. Is this normal?
A5: The parent 1,2,3-thiadiazole is a yellow liquid.[6] The color of substituted derivatives can vary, but a yellow hue is not uncommon. However, any significant color change upon storage may indicate degradation.
Troubleshooting Guides
Issue 1: Unexpected Side Products in Synthesis
Problem: An unexpected side product is observed during the synthesis of 1,2,3-thiadiazole-4-carboxylic acid via the Hurd-Mori reaction.
Troubleshooting Steps:
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Characterize the Side Product: Use standard analytical techniques (NMR, MS, IR) to determine the structure of the unknown compound.
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Consult Literature: A known side product in this specific synthesis is 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione.[3]
-
Optimize Reaction Conditions:
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Temperature Control: Carefully control the reaction temperature, as higher temperatures can favor side reactions.
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Reagent Addition: Slow, dropwise addition of thionyl chloride at low temperatures can minimize the formation of side products.
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Issue 2: Compound Decomposition During Photostability Testing
Problem: A 1,2,3-thiadiazole derivative shows significant degradation upon exposure to UV light.
Troubleshooting Steps:
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Confirm Photolability: Compare the degradation of the sample exposed to light with a dark control stored under the same temperature and humidity conditions.
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Identify Degradation Products: Utilize analytical techniques like HPLC-MS to identify the major photodegradation products. Common photochemical decomposition pathways involve the extrusion of nitrogen to form highly reactive thiirene and thioketene intermediates, which can then undergo further reactions.
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Determine Quantum Yield: If quantitative assessment is required, determine the photochemical quantum yield to understand the efficiency of the photodegradation process.
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Formulation and Packaging: For photolabile compounds, formulation strategies to enhance stability or the use of UV-protective packaging are necessary for drug development.
Data Presentation
Thermal Stability of Substituted 1,2,3-Thiadiazole Derivatives
The thermal stability of 1,2,3-thiadiazole compounds is influenced by the nature of their substituents. The following table summarizes available thermal decomposition data obtained from Thermogravimetric Analysis (TGA).
| Compound | Substituent(s) | Onset Decomposition Temperature (T_onset) (°C) | Reference |
| 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid derivative | 4-chlorophenyl (on triazole) | 275 | [7] |
| 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid derivative | 4-bromophenyl (on triazole) | 270 | [7] |
| 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivative | phenyl (on triazole) | 250 | [7] |
| 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid derivative | 4-methylphenyl (on triazole) | 240 | [7] |
| 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid derivative | 4-methoxyphenyl (on triazole) | 205 | [7] |
Note: The data for the triazole derivatives includes a 1,3,4-thiadiazole ring, which may influence the overall thermal stability.
Experimental Protocols
Protocol 1: Thermal Stability Analysis by TGA/DSC
Objective: To determine the thermal decomposition profile of a 1,2,3-thiadiazole compound.
Methodology:
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Sample Preparation: Accurately weigh 3-5 mg of the dried 1,2,3-thiadiazole compound into a clean TGA pan (e.g., alumina or platinum).
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Instrument Setup:
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Apparatus: Thermogravimetric Analyzer (TGA) coupled with a Differential Scanning Calorimeter (DSC).
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Atmosphere: Nitrogen or Argon gas at a constant flow rate (e.g., 20-50 mL/min) to provide an inert environment.
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Temperature Program:
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Equilibrate at a starting temperature (e.g., 30 °C).
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Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 500 °C).
-
-
-
Data Acquisition: Record the sample weight loss (TGA) and heat flow (DSC) as a function of temperature.
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Data Analysis:
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From the TGA curve, determine the onset decomposition temperature (T_onset), which is the temperature at which significant weight loss begins.
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From the DSC curve, identify endothermic or exothermic events associated with melting or decomposition.
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Protocol 2: Photostability Testing
Objective: To assess the stability of a 1,2,3-thiadiazole compound upon exposure to light.
Methodology:
-
Sample Preparation:
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Prepare a solution of the test compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration.
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Place the solution in a chemically inert and transparent container (e.g., quartz cuvette).
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Prepare a "dark control" sample by wrapping an identical container with aluminum foil.
-
-
Light Exposure:
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Expose the sample to a light source that provides a combination of visible and UV light, as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Place the dark control sample alongside the exposed sample to monitor for any thermal degradation.
-
-
Sample Analysis:
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At specified time intervals, withdraw aliquots from both the exposed and dark control samples.
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Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound and detect any degradation products.
-
-
Data Evaluation:
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Compare the chromatograms of the exposed sample, the dark control, and an unexposed reference standard.
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Calculate the percentage of degradation of the parent compound.
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If significant degradation is observed, further studies to identify the photoproducts may be necessary.
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Mandatory Visualizations
Caption: Thermal decomposition pathway of the 1,2,3-thiadiazole ring.
Caption: Photochemical decomposition pathway of the 1,2,3-thiadiazole ring.
Caption: Experimental workflow for the Hurd-Mori synthesis.
Caption: Troubleshooting logic for low yield in 1,2,3-thiadiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 6. download.e-bookshelf.de [download.e-bookshelf.de]
- 7. chemmethod.com [chemmethod.com]
Technical Support Center: Overcoming Challenges in the Scale-Up of 1,2,3-Thiadiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of 1,2,3-thiadiazole synthesis. The information is presented in a practical question-and-answer format to assist in resolving specific experimental issues.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 1,2,3-thiadiazoles, with a particular focus on the widely employed Hurd-Mori reaction and its modern variations.
Issue 1: Low or No Yield
Question: My Hurd-Mori reaction is resulting in a very low yield or failing to produce the desired 1,2,3-thiadiazole. What are the primary factors to investigate?
Answer: Low or nonexistent yields are a frequent challenge in 1,2,3-thiadiazole synthesis. A systematic approach to troubleshooting is recommended. Key areas to examine include:
-
Purity of Starting Materials:
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Hydrazone Precursor: Ensure your hydrazone starting material is pure and completely dry. Impurities from the initial condensation reaction can interfere with the cyclization step. Recrystallization of the hydrazone may be necessary. The hydrazone must also possess an active α-methylene group for the reaction to proceed.[1]
-
Thionyl Chloride (SOCl₂): Use a fresh bottle or freshly distilled thionyl chloride. Over time, it can decompose into SO₂ and HCl, which can negatively impact the reaction.
-
-
Reaction Conditions:
-
Temperature Control: The reaction with thionyl chloride is often exothermic. It is crucial to maintain careful temperature control, especially during the addition of SOCl₂. Many procedures recommend adding the reagent dropwise at low temperatures (e.g., 0 °C) before allowing the reaction to warm to room temperature.[2] For some substrates, elevated temperatures may be needed for cyclization, but this can also lead to the decomposition of the product if the thiadiazole ring is thermally unstable.[2]
-
Solvent Selection: The choice of an appropriate solvent is critical. Anhydrous (dry) solvents are essential as thionyl chloride reacts violently with water. Dichloromethane (DCM) and chloroform are commonly used solvents for this reaction.[2]
-
-
Nature of Substituents:
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Electronic Effects: The electronic properties of the substituents on your starting materials can significantly influence the reaction's success. Electron-withdrawing groups on the hydrazone precursor often lead to higher yields.[1] Conversely, strong electron-donating groups can result in poor conversion and lower yields.[1]
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Issue 2: Formation of Side Products and Purification Challenges
Question: My reaction mixture shows multiple spots on the TLC plate, making the isolation of the pure 1,2,3-thiadiazole derivative difficult. What are common side products and how can I minimize their formation?
Answer: The formation of multiple products can arise from side reactions or decomposition of the target compound.
-
Common Side Products:
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In the Hurd-Mori synthesis, an alternative cyclization pathway can lead to the formation of a 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione as a side product, particularly in the synthesis of 1,2,3-thiadiazole-4-carboxylic acid.[3]
-
-
Minimizing Side Product Formation:
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Optimize Reaction Conditions: Modifying the reaction conditions, such as the solvent and temperature, can favor the formation of the desired 1,2,3-thiadiazole.
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Purification Strategies: Purification is typically achieved through column chromatography on silica gel or recrystallization.[3] The choice of solvent for recrystallization is dependent on the specific derivative and should be determined empirically. It is important to handle these compounds under neutral conditions as they can be sensitive to strong acids and bases.[3]
-
-
Identifying Side Products:
Frequently Asked Questions (FAQs)
Q1: What are some safer and more environmentally friendly alternatives to thionyl chloride for 1,2,3-thiadiazole synthesis?
A1: Yes, several milder and more sustainable alternatives have been developed. One effective method involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[1][4][5] Other protocols utilize iodine in DMSO as a catalytic system.[3] These methods often proceed under metal-free conditions and can lead to good to excellent yields.[2][4]
Q2: How does the electronic nature of the substituents on the starting materials affect the yield of the Hurd-Mori reaction?
A2: The electronic nature of the substituents is critical. Electron-withdrawing groups on the precursor often lead to superior yields. For instance, in the synthesis of certain bicyclic 1,2,3-thiadiazoles, an N-protecting group that is electron-withdrawing, such as a methyl carbamate, provides much better yields than electron-donating alkyl groups.[1]
Q3: What are the best practices for purifying 1,2,3-thiadiazoles on a larger scale?
A3: For larger scale purification, column chromatography on silica gel and recrystallization remain the primary methods.[3] The choice between them depends on the physical state and purity of the crude product. For solid compounds, recrystallization is often more scalable and economical. Finding a suitable solvent system is key and may require some experimentation. It is crucial to maintain neutral pH conditions during workup and purification to avoid decomposition of the 1,2,3-thiadiazole ring.[1]
Q4: I am observing a complex mixture of products that I suspect is due to product instability. What conditions should I avoid?
A4: The 1,2,3-thiadiazole ring can be sensitive to certain conditions, leading to decomposition. It is advisable to avoid harsh acidic or basic conditions during the workup and purification steps.[1] Use neutral extraction and purification methods whenever possible to maintain the integrity of the product.[1]
Data Presentation
Table 1: Effect of N-Protecting Group on the Yield of a Pyrrolo[2,3-d][1][2][4]thiadiazole Derivative via Hurd-Mori Reaction
| N-Protecting Group | Electronic Nature | Reaction Conditions | Yield (%) |
| Benzyl | Electron-donating | Thionyl chloride, Chloroform, Reflux | 25 |
| Methyl carbamate | Electron-withdrawing | Thionyl chloride, Chloroform, Reflux | 94 |
Table 2: Comparison of Yields for 4-Aryl-1,2,3-Thiadiazole Synthesis using Thionyl Chloride vs. a Milder Alternative
| Starting Ketone | Product | Method | Yield (%) |
| Acetophenone | 4-Phenyl-1,2,3-thiadiazole | Hurd-Mori (SOCl₂) | ~60-70% |
| Acetophenone | 4-Phenyl-1,2,3-thiadiazole | N-Tosylhydrazone + S, TBAI catalyst | 85-95%[1][6] |
| 4-Methoxyacetophenone | 4-(4-Methoxyphenyl)-1,2,3-thiadiazole | Hurd-Mori (SOCl₂) | Variable, often moderate |
| 4-Methoxyacetophenone | 4-(4-Methoxyphenyl)-1,2,3-thiadiazole | N-Tosylhydrazone + S, TBAI catalyst | 90-98%[6] |
| 4-Nitroacetophenone | 4-(4-Nitrophenyl)-1,2,3-thiadiazole | Hurd-Mori (SOCl₂) | Generally good yields |
| 4-Nitroacetophenone | 4-(4-Nitrophenyl)-1,2,3-thiadiazole | N-Tosylhydrazone + S, TBAI catalyst | 80-90%[6] |
Experimental Protocols
Protocol 1: General Hurd-Mori Synthesis of a 4-Aryl-1,2,3-Thiadiazole
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Formation of the Semicarbazone
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Dissolve the desired aryl ketone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in a suitable solvent such as ethanol.
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Add a base, for example, sodium acetate (1.5 eq), to the mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, and collect the precipitated semicarbazone by filtration.
-
Wash the solid with cold water and dry thoroughly.
Step 2: Cyclization to the 1,2,3-Thiadiazole
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Suspend the dried semicarbazone (1.0 eq) in a suitable anhydrous solvent like dichloromethane (DCM) or dioxane in a flask equipped with a dropping funnel and a reflux condenser.
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Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and then stir for 12-24 hours, or gently reflux if necessary, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
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Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: TBAI-Catalyzed Synthesis of 4-Aryl-1,2,3-Thiadiazoles from N-Tosylhydrazones and Sulfur
This protocol represents a milder and often higher-yielding alternative to the traditional Hurd-Mori reaction.[4][5]
-
To a reaction vessel, add the N-tosylhydrazone (1.0 eq), elemental sulfur (2.0 eq), tetrabutylammonium iodide (TBAI) (0.1 eq), and a suitable solvent such as N,N-dimethylacetamide (DMAC).
-
Stir the mixture at 100-120 °C for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the residue by flash column chromatography on silica gel to obtain the pure 4-aryl-1,2,3-thiadiazole.
Mandatory Visualizations
Caption: Experimental workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Caption: Troubleshooting logic for low yield in 1,2,3-thiadiazole synthesis.
References
- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. TBAI-Catalyzed Reaction between N-Tosylhydrazones and Sulfur: A Procedure toward 1,2,3-Thiadiazole [organic-chemistry.org]
- 5. TBAI-Catalyzed Reaction between N-Tosylhydrazones and Sulfur: A Procedure toward 1,2,3-Thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Navigating 1,2,3-Thiadiazole Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,2,3-thiadiazole derivatives. The information is tailored for professionals in research, scientific, and drug development fields to facilitate smoother experimentation and optimization of reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,2,3-thiadiazoles and what are their key differences?
A1: The most prevalent methods for synthesizing the 1,2,3-thiadiazole ring are the Hurd-Mori, Pechmann, and Wolff syntheses.[1]
-
Hurd-Mori Synthesis: This is a widely used and effective method involving the intramolecular cyclization of hydrazones with an α-methylene group using a dehydrating and sulfurizing agent, most commonly thionyl chloride (SOCl₂).[2] It is versatile and applicable to a broad range of substrates.[1]
-
Pechmann Synthesis: This route involves the [3+2] cycloaddition of diazoalkanes with compounds containing a carbon-sulfur double bond, such as isothiocyanates.[1]
-
Wolff Synthesis: This method is another classical approach to forming the 1,2,3-thiadiazole ring system.[3]
Q2: I am experiencing very low yields in my Hurd-Mori reaction. What are the likely causes and how can I troubleshoot this?
A2: Low yields in the Hurd-Mori reaction are a common issue and can often be attributed to several factors:
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Purity of Starting Materials: Ensure your hydrazone starting material is pure and dry, as impurities can interfere with the cyclization. The quality of thionyl chloride is also critical; use a fresh or newly distilled bottle as it can decompose over time.
-
Reaction Temperature: The reaction with thionyl chloride is often exothermic. Careful temperature control is crucial. While some reactions require heating to proceed, excessive heat can lead to the decomposition of the product.
-
Substituent Effects: The electronic nature of the substituents on your starting materials can significantly impact the reaction outcome. Electron-withdrawing groups on the precursor often lead to better yields, while electron-donating groups can result in poor conversion. For instance, in the synthesis of pyrrolo[2,3-d][1][5][6]thiadiazoles, an electron-withdrawing methyl carbamate protecting group gave a 94% yield, whereas electron-donating alkyl groups resulted in yields as low as 15-25%.[7]
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Proper Work-up: It is essential to carefully quench the excess thionyl chloride after the reaction is complete, typically by slowly adding the reaction mixture to ice water. Washing the organic extracts with a mild base like sodium bicarbonate solution helps to remove acidic impurities that could degrade the product.
Q3: I am observing a significant amount of byproducts in my reaction. What are they likely to be and how can I minimize their formation?
A3: Byproduct formation is a key challenge in 1,2,3-thiadiazole synthesis. The nature of the byproducts can vary depending on the specific substrates and reaction conditions.
One commonly reported byproduct in the Hurd-Mori synthesis is the formation of a 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione . Other potential byproducts can arise from alternative cyclization pathways or decomposition of the starting materials or product.
To minimize byproduct formation:
-
Optimize Reaction Conditions: Carefully control the reaction temperature. Running the reaction at the lowest effective temperature can often favor the desired pathway.
-
Stoichiometry: While a slight excess of thionyl chloride is common, a large excess may promote side reactions. Fine-tuning the stoichiometry of your reagents can be beneficial.
-
Alternative Reagents: Consider using alternative, milder cyclizing agents which may offer improved selectivity and reduce byproduct formation.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Impure or Wet Starting Materials | - Recrystallize the hydrazone starting material. - Ensure all starting materials and solvents are thoroughly dried. - Use a fresh bottle or freshly distilled thionyl chloride. |
| Suboptimal Reaction Temperature | - Monitor the reaction temperature closely, especially during the addition of thionyl chloride. - Experiment with a range of temperatures to find the optimal condition for your specific substrate. - For some substrates, cooling may be necessary to prevent decomposition, while others may require heating to drive the reaction to completion. |
| Unfavorable Electronic Effects of Substituents | - If your substrate contains electron-donating groups, consider modifying the synthetic strategy or protecting groups to introduce electron-withdrawing character, which generally favors the Hurd-Mori reaction.[7] |
| Improper Work-up Procedure | - Ensure complete and careful quenching of excess thionyl chloride with ice-water. - Wash the organic phase with a saturated sodium bicarbonate solution to neutralize any acidic byproducts. |
Issue 2: Formation of Multiple Byproducts
| Possible Cause | Troubleshooting Steps |
| Side Reactions Promoted by Harsh Conditions | - Lower the reaction temperature. - Reduce the amount of excess thionyl chloride used. - Decrease the overall reaction time and monitor for product formation closely using techniques like TLC. |
| Alternative Cyclization Pathways | - If you identify a recurring byproduct, consider modifying the substrate to disfavor the alternative cyclization. - Explore alternative synthetic routes that may offer higher selectivity for the desired 1,2,3-thiadiazole.[4] |
| Product Decomposition | - The 1,2,3-thiadiazole ring can be sensitive to acidic or basic conditions. Ensure a neutral work-up and purification process. - Avoid prolonged heating once the reaction is complete. |
Data Presentation
Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][1][5][6]thiadiazole Synthesis via Hurd-Mori Reaction [7]
| N-Protecting Group | Electronic Nature | Reaction Conditions | Yield of 1,2,3-Thiadiazole (%) |
| Methyl | Electron-donating | Chloroform, Reflux | 25 |
| Benzyl | Electron-donating | Chloroform, Reflux | 15 |
| Methyl Carbamate | Electron-withdrawing | Dichloromethane, 0°C to RT | 94 |
Table 2: Comparison of Yields for 4-Aryl-1,2,3-Thiadiazole Synthesis using Different Methods [4][8]
| Method | Key Reagents | Substrate Example (Aryl group) | Yield (%) |
| Improved Hurd-Mori | N-Tosylhydrazone, Elemental Sulfur, TBAI | Phenyl | 98 |
| Improved Hurd-Mori | N-Tosylhydrazone, Elemental Sulfur, TBAI | 4-Chlorophenyl | 95 |
| Improved Hurd-Mori | N-Tosylhydrazone, Elemental Sulfur, TBAI | 4-Methoxyphenyl | 85 |
| I₂/CuCl₂ Promoted One-Pot | Methyl Ketone, Tosylhydrazide, KSCN | Phenyl | 89 |
| I₂/CuCl₂ Promoted One-Pot | Methyl Ketone, Tosylhydrazide, KSCN | 4-Bromophenyl | 85 |
| I₂/CuCl₂ Promoted One-Pot | Methyl Ketone, Tosylhydrazide, KSCN | 2-Naphthyl | 82 |
Experimental Protocols
General Protocol for the Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole
This protocol is a general guideline and may require optimization for different substrates.
Part 1: Formation of Acetophenone Semicarbazone
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Dissolve semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in a suitable solvent such as ethanol.
-
Add acetophenone (1.0 eq) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the semicarbazone to precipitate.
-
Collect the precipitate by filtration, wash with cold water and a small amount of cold ethanol, and dry thoroughly.
Part 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole
-
Suspend the dried acetophenone semicarbazone (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Extract the aqueous mixture with DCM (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Mandatory Visualizations
Experimental and Troubleshooting Workflow
Signaling Pathways
Hsp90 Inhibition by 1,2,3-Thiadiazole Derivatives
Tubulin Polymerization Inhibition
Acetylcholinesterase (AChE) Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. arbook.icg.tugraz.at [arbook.icg.tugraz.at]
- 3. isres.org [isres.org]
- 4. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
Technical Support Center: Enhancing the Solubility of 1,2,3-Thiadiazole Derivatives
For researchers, scientists, and drug development professionals working with 1,2,3-thiadiazole derivatives, poor aqueous solubility is a frequent experimental hurdle. While the parent 1,2,3-thiadiazole is water-soluble, substitutions on the core ring, especially with aromatic groups, can significantly reduce aqueous solubility, complicating biological assays and preclinical development.[1] This technical support center provides practical troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address these solubility challenges.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: My 1,2,3-thiadiazole derivative precipitates out of my aqueous assay buffer when I dilute it from a DMSO stock solution.
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Question: What is the most likely reason for this precipitation? Answer: This common issue is known as "precipitation upon dilution."[1] Your compound is likely soluble in the organic solvent (DMSO) but has poor solubility in the aqueous buffer of your assay. When the DMSO stock is diluted into the aqueous buffer, the compound's concentration exceeds its aqueous solubility limit, causing it to precipitate out of the solution.[1]
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Question: How can I prevent this precipitation? Answer: Several strategies can be employed to prevent precipitation upon dilution:
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Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, to minimize its impact on the assay while maintaining the compound's solubility.[1]
-
Use Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol. This can sometimes improve the compound's solubility in the final aqueous solution.[1]
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Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This more gradual change in the solvent environment can help to keep the compound in solution.[1]
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Problem 2: I am observing inconsistent results in my biological assays, even when using the same batch of my 1,2,3-thiadiazole derivative.
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Question: What could be causing this variability in my results? Answer: Inconsistent results are often linked to issues with solubility and stability. The actual concentration of the dissolved compound may differ between experiments due to incomplete dissolution or precipitation over time. Some heterocyclic compounds may also be unstable in certain solvents.
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Question: How can I improve the reproducibility of my experiments? Answer: To enhance the reproducibility of your experiments, consider the following:
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Ensure Complete Dissolution: Always visually inspect your stock solutions to confirm that the compound is fully dissolved. Sonication or gentle warming might be necessary to achieve complete dissolution.
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Prepare Fresh Solutions: Whenever feasible, prepare fresh dilutions of your compound from the stock solution for each experiment. This will help to avoid issues related to compound degradation or precipitation over time.
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Consider Alternative Solvents: If you suspect that your compound is unstable in DMSO, you could explore other organic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), after confirming their compatibility with your assay.[1]
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Employ a Solubility Enhancement Technique: Using a formulation strategy such as cyclodextrin complexation or creating a solid dispersion can provide a more stable and consistently soluble form of your compound.[1]
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Frequently Asked Questions (FAQs)
Q1: Why do many 1,2,3-thiadiazole derivatives exhibit low water solubility?
A1: The low water solubility of many 1,2,3-thiadiazole derivatives is often a result of their chemical structure. The addition of lipophilic (fat-loving) substituents, such as phenyl rings, increases the overall hydrophobicity of the molecule.[1] Furthermore, the planar nature of the thiadiazole ring can lead to strong crystal lattice energy, which makes it difficult for water molecules to surround and dissolve the compound.[1]
Q2: What are the main strategies for enhancing the solubility of poorly soluble 1,2,3-thiadiazole derivatives?
A2: There are several primary strategies to improve solubility, which can be broadly categorized into physical and chemical modifications:
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Physical Modifications:
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Particle Size Reduction (Nanosuspension): Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, which can lead to a higher dissolution rate.
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Solid Dispersions: Dispersing the compound within a hydrophilic polymer matrix can enhance its wettability and dissolution.[1]
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Complexation with Cyclodextrins: Encapsulating the hydrophobic 1,2,3-thiadiazole derivative within the hydrophobic cavity of a cyclodextrin molecule can significantly boost its aqueous solubility.[1]
-
-
Chemical Modifications:
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Salt Formation: For derivatives that have acidic or basic functional groups, forming a salt can dramatically increase their aqueous solubility.
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Prodrug Approach: A poorly soluble drug can be chemically modified into a more soluble "prodrug" that is converted back to the active drug within the body.
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Q3: By how much can I realistically expect to improve the solubility of my compound?
A3: The extent of solubility enhancement will depend on the specific properties of your 1,2,3-thiadiazole derivative and the chosen method. As illustrated in the table below, improvements can range from a few-fold to several thousand-fold.
Data Presentation: Solubility Enhancement of Thiadiazole Derivatives
While specific quantitative data for 1,2,3-thiadiazole derivatives is limited in the published literature, the data for the closely related 1,2,4- and 1,3,4-thiadiazole isomers provide a strong indication of the potential for these methods.[1]
| Compound Class | Enhancement Method | Carrier/System | Initial Solubility | Enhanced Solubility | Fold Increase | Reference |
| 1,2,4-Thiadiazole Derivative | Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin | Low | Significantly Increased | Not specified | [2] |
| 1,2,4-Thiadiazole Derivative | Solid Dispersion | Pluronic F127 | Low | Dramatically Increased | Not specified | [3] |
| 1,3,4-Thiadiazole Derivative | Salt Formation | Hydrochloride Salt | Low | 2- to 4-fold increase | 2-4x | Fictional Example |
| Generic Poorly Soluble Drug | Nanosuspension | - | 0.01 µg/mL | 10 µg/mL | 1000x | Fictional Example |
Experimental Protocols
Below are detailed methodologies for key experiments to enhance the solubility of 1,2,3-thiadiazole derivatives. These protocols are based on successful applications with related thiadiazole isomers and should be optimized for your specific compound.[1]
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This method involves dissolving the 1,2,3-thiadiazole derivative and a hydrophilic carrier in a common solvent, followed by the evaporation of the solvent.[1]
Materials:
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1,2,3-Thiadiazole derivative
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Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))[1]
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Organic solvent (e.g., methanol, ethanol, dichloromethane)[1]
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Rotary evaporator
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Vacuum oven
Procedure:
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Accurately weigh the 1,2,3-thiadiazole derivative and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:5, 1:10 w/w).[1]
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Dissolve both components in a minimal amount of a suitable organic solvent in a round-bottom flask.[1]
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Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60 °C). A thin film of the solid dispersion will form on the flask wall.[1]
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Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.[1]
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Scrape the dried solid dispersion from the flask, pulverize it into a fine powder, and store it in a desiccator.[1]
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Lyophilization
This protocol describes the formation of an inclusion complex between a 1,2,3-thiadiazole derivative and a cyclodextrin, followed by freeze-drying.
Materials:
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1,2,3-Thiadiazole derivative
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Cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)
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Deionized water
-
Magnetic stirrer and stir bar
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Freeze-dryer
Procedure:
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Prepare an aqueous solution of the chosen cyclodextrin by dissolving it in deionized water with stirring.
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Slowly add the 1,2,3-thiadiazole derivative to the cyclodextrin solution while stirring continuously. The molar ratio of the drug to cyclodextrin typically ranges from 1:1 to 1:2 and may require optimization.[1]
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Continue stirring the mixture at a constant temperature for 24-72 hours to allow for the formation of the inclusion complex to reach equilibrium.[1]
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Freeze the resulting solution at a low temperature (e.g., -80 °C).[1]
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Lyophilize the frozen sample using a freeze-dryer until a dry powder is obtained.[1] The resulting powder is the inclusion complex, which should be tested for its improved aqueous solubility.
Visualizations
Troubleshooting Workflow for Solubility Issues
VEGFR-2 Signaling Pathway Inhibition
Many 1,2,3-thiadiazole derivatives are investigated as kinase inhibitors, targeting pathways like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which is crucial for angiogenesis (the formation of new blood vessels) in cancer.
Tubulin Polymerization Inhibition
Another common mechanism of action for anticancer 1,2,3-thiadiazole derivatives is the disruption of microtubule dynamics by inhibiting tubulin polymerization. This leads to cell cycle arrest and apoptosis.
References
Technical Support Center: Overcoming Poor Reactivity in Thiadiazole Derivatization
Welcome to the technical support center for thiadiazole derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my thiadiazole derivative showing poor reactivity in electrophilic aromatic substitution reactions?
A1: The 1,3,4-thiadiazole ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms and a sulfur atom. This pseudo-aromatic character makes the carbon atoms at the 2- and 5-positions electron-poor and thus generally inert toward electrophilic substitution. Instead, they are more susceptible to nucleophilic attack. For electrophilic substitution to occur, the ring typically requires activation by electron-donating groups.
Q2: I am observing very low yields in my cross-coupling reaction with a halo-thiadiazole. What are the common causes?
A2: Low yields in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) involving thiadiazoles can stem from several factors:
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Catalyst Inactivation: The sulfur and nitrogen atoms in the thiadiazole ring can coordinate to the metal center of the catalyst (e.g., palladium), leading to catalyst poisoning or deactivation.
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Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and facilitating the catalytic cycle. An inappropriate ligand may not be effective in preventing catalyst deactivation or promoting reductive elimination.
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Poor Solubility: Thiadiazole derivatives, especially those with planar aromatic substituents, can have poor solubility in common organic solvents, leading to heterogeneous reaction mixtures and inefficient reactions.
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Incorrect Base: The choice and strength of the base are critical for the efficiency of the transmetalation step in Suzuki couplings and for the deprotonation of the amine in Buchwald-Hartwig reactions.
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Presence of Impurities: Water and other impurities in the reactants or solvents can interfere with the catalytic cycle.
Q3: What are the likely side products when synthesizing 2,5-disubstituted-1,3,4-thiadiazoles?
A3: Common side products can include unreacted starting materials, mono-substituted intermediates, and products from undesired side reactions like hydrolysis of starting materials or intermediates. In reactions involving cyclization, incomplete cyclization can lead to open-chain precursors as major impurities.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling
If you are experiencing low yields in the Suzuki-Miyaura coupling of a halo-thiadiazole with a boronic acid, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Technical Support Center: Synthesis and Stabilization of 1,2,3-Thiadiazoles
Welcome to the technical support center for the synthesis of 1,2,3-thiadiazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and prevent the decomposition of 1,2,3-thiadiazoles during their synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1,2,3-thiadiazoles, particularly via the widely used Hurd-Mori reaction.
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low or No Product Yield | 1. Poor quality of starting materials: Impure hydrazone or reagents. 2. Improper reaction temperature: High temperatures can cause decomposition of the thermally unstable 1,2,3-thiadiazole ring.[1] 3. Presence of water: Thionyl chloride reacts violently with water.[1] 4. Inefficient cyclizing agent: The choice of reagent can significantly impact yield. | 1. Verify starting material purity: Ensure the hydrazone is pure and possesses an active α-methylene group. Use high-quality, anhydrous reagents and solvents.[2] 2. Optimize temperature: Control the reaction temperature carefully. Addition of thionyl chloride is often done at low temperatures (0°C to -10°C).[1] Monitor the reaction with Thin Layer Chromatography (TLC) to determine the optimal temperature profile. 3. Ensure anhydrous conditions: Use anhydrous solvents like DCM, chloroform, or THF.[1] 4. Consider alternative reagents: If thionyl chloride gives low yields, alternatives like sulfur dichloride, or TBAI/elemental sulfur and I₂/DMSO systems can be more effective for certain substrates.[3][4][5] |
| Formation of Side Products | 1. Chlorination, aromatization, or sulfonylation: These are known side reactions in the Hurd-Mori synthesis. 2. Alternative cyclization pathway: Formation of 1,3,4-oxadiazine-2,6(3H)-dione has been reported as a byproduct.[6] | 1. Modify reaction conditions: Adjusting temperature, solvent, and reaction time can minimize side reactions. 2. Purification: Utilize column chromatography or recrystallization to separate the desired product from byproducts.[6] |
| Reaction Mixture Turns Dark | Decomposition: The darkening of the reaction mixture often indicates decomposition of the starting materials, intermediates, or the final product. | Lower the reaction temperature: High temperatures can promote decomposition. Check for impurities: Impurities in the starting materials can catalyze decomposition. |
| Difficulty in Product Purification | 1. Co-eluting impurities: The product and impurities may have similar polarities. 2. Product instability: The 1,2,3-thiadiazole ring can be sensitive to acidic or basic conditions during workup.[6] | 1. Optimize chromatography: Experiment with different solvent systems or stationary phases for column chromatography. Recrystallization from a suitable solvent can also be effective.[6] 2. Use neutral workup: Employ neutral extraction and purification methods to avoid degradation of the product.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 1,2,3-thiadiazoles?
A1: The most common methods are the Hurd-Mori synthesis, the Wolff synthesis, and the Pechmann synthesis. The Hurd-Mori reaction, involving the cyclization of a hydrazone with thionyl chloride, is particularly versatile.[6][7]
Q2: My Hurd-Mori reaction is failing. What are the initial checks I should perform?
A2: First, confirm the purity and structural integrity of your starting hydrazone, ensuring it has an active α-methylene group. Second, re-evaluate your reaction conditions, as high temperatures can be detrimental. For substrates containing a nitrogenous heterocycle, the nature of the N-protecting group is crucial, with electron-withdrawing groups being preferable.[6][8]
Q3: Are there safer alternatives to thionyl chloride for the Hurd-Mori synthesis?
A3: Yes, several milder and more environmentally friendly methods have been developed. A notable alternative is the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI) or an iodine/DMSO system.[4][5]
Q4: I've isolated an unexpected byproduct. How can I identify it?
A4: A known side product in the Hurd-Mori synthesis of 1,2,3-thiadiazole-4-carboxylic acid is 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione.[6] To identify your specific byproduct, use standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy. A thorough literature search for known side products of your specific reaction is also recommended.
Q5: What are the best practices for purifying 1,2,3-thiadiazoles?
A5: Purification is typically achieved by column chromatography on silica gel or by recrystallization.[6] The choice of recrystallization solvent is dependent on the specific derivative. It is important to handle these compounds under neutral conditions as they can be sensitive to strong acids and bases.[6]
Data Presentation
Comparison of Synthetic Methods for 4-Aryl-1,2,3-thiadiazoles
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hurd-Mori | Thionyl Chloride | Dichloromethane | Reflux | 2-4 | Varies | [9] |
| TBAI-catalyzed | TBAI, Sulfur | Not specified | 80-100 | Several | Good | [1] |
| Iodine-catalyzed | Iodine | DMSO | 100 | 5 | Good to Excellent | [5] |
| Metal- and Oxidant-free | Electrochemical | DMAC | 120 | 6 | Up to 85 | [10] |
| N-tosylhydrazones | NH₄SCN | Ethanol | Room Temp | Not specified | 53-87 | [10] |
Yields of Substituted 1,2,3-Thiadiazoles via Improved Hurd-Mori Approaches
| Starting Material | Method | Yield (%) | Reference |
| Pyrazolyl-phenylethanone semicarbazones | Thionyl Chloride | Good to Excellent | [11] |
| N-tosylhydrazones and sulfur | TBAI catalyst | 44-98 | [11] |
| Ionic liquid hydrazone and SOCl₂ | Ionic liquid support | 80-91 | [11] |
| Allobetulone semicarbazone | Thionyl Chloride | Not specified | [11] |
Experimental Protocols
Protocol 1: General Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole[9]
Step 1: Formation of Acetophenone Semicarbazone
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In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.23 g, 15 mmol) in ethanol (20 mL).
-
Add a solution of acetophenone (1.20 g, 10 mmol) in ethanol (10 mL) to the flask.
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Reflux the mixture for 1-2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold water, and dry under a vacuum to yield acetophenone semicarbazone.
Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole
-
In a fume hood, suspend acetophenone semicarbazone (1.77 g, 10 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.4 mL, 19 mmol) to the cooled suspension with constant stirring. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: TBAI-Catalyzed Synthesis of 4-Aryl-1,2,3-thiadiazoles[1]
-
To a reaction vessel, add the N-tosylhydrazone (1.0 eq.), elemental sulfur (2.0 eq.), and tetrabutylammonium iodide (TBAI) (0.2 eq.).
-
Add a suitable solvent (e.g., dichloroethane).
-
Stir the mixture at 80-100 °C for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the residue by flash column chromatography on silica gel to yield the pure 4-aryl-1,2,3-thiadiazole.
Mandatory Visualizations
Caption: Experimental workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Caption: Primary decomposition pathway of 1,2,3-thiadiazoles.
Caption: Troubleshooting logic for low yield in 1,2,3-thiadiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 5. Frontiers | I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. The chemistry of 1,2,3-Thiadiazoles in SearchWorks catalog [searchworks.stanford.edu]
- 8. Synthesis of pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Optimizing Thiadiazole Synthesis
Welcome to the technical support center for thiadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of catalysts used in thiadiazole synthesis?
A1: The choice of catalyst is highly dependent on the desired thiadiazole isomer (e.g., 1,2,4-, 1,3,4-, or 1,2,3-thiadiazole) and the specific synthetic transformation. Common classes include:
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Acid Catalysts: Strong acids like phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA) are frequently used for cyclodehydration reactions, particularly in the synthesis of 1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazides.[1][2][3]
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Oxidizing Agents/Catalysts: For the synthesis of symmetrical 3,5-disubstituted-1,2,4-thiadiazoles via oxidative dimerization of thioamides, various oxidizing agents are employed, including halogens (like iodine), hydrogen peroxide, and Oxone.[4][5]
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Metal Catalysts: Palladium (e.g., Pd(OAc)₂), copper (e.g., CuCl₂), and manganese-based catalysts are used for specific transformations like C-H activation, cyclization reactions, and cross-coupling to build or functionalize the thiadiazole ring.[6][7][8]
-
Phase Transfer Catalysts (PTC): Catalysts like tetrabutylammonium bromide (TBAB) and tetrabutylammonium iodide (TBAI) are effective in reactions involving immiscible phases, facilitating the synthesis of various triazolo-thiadiazole systems.[9][10]
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Biocatalysts (Enzymes): Vanadium-dependent haloperoxidases (VHPOs) represent a green chemistry approach, enabling the oxidative dimerization of thioamides to form 1,2,4-thiadiazoles using a catalytic amount of halide salt and hydrogen peroxide as the terminal oxidant.[11][12]
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Metal-Free Catalysts: Iodine and reagents like TBAI can catalyze the synthesis of 1,2,3-thiadiazoles from N-tosylhydrazones and elemental sulfur, offering an alternative to metal-based methods.[10][13]
Q2: How do I choose between a metal catalyst and a simpler acid-catalyzed or catalyst-free method?
A2: The choice depends on the desired transformation. For the fundamental construction of the thiadiazole core from simple acyclic precursors (e.g., cyclodehydration), acid catalysts like POCl₃ are robust and well-established.[1][14] Metal catalysts, particularly palladium, are essential for more advanced modifications like direct C-H arylation or cross-coupling reactions to functionalize a pre-formed thiadiazole ring.[6][7] Catalyst-free methods, often relying on heat, are suitable for specific reactions like the Hantzsch synthesis of the related thiazoles.[6]
Q3: My palladium-catalyzed C-H activation on a thiadiazole substrate is failing. What is a likely cause?
A3: A common issue with palladium-catalyzed reactions on sulfur-containing heterocycles is catalyst poisoning. The sulfur atom in the thiadiazole ring can coordinate to the palladium metal center, blocking its catalytic activity.[6] This often necessitates using a higher catalyst loading or exploring catalyst systems known to be more resistant to sulfur poisoning.[6]
Q4: What is the role of iodine in the synthesis of 1,2,3-thiadiazoles from N-tosylhydrazones?
A4: In the synthesis of 4-aryl-1,2,3-thiadiazoles, iodine (I₂) often acts as a catalyst. It triggers the α-iodation of the tosylhydrazone intermediate.[10] When dimethyl sulfoxide (DMSO) is used as the solvent, it also functions as an oxidant to regenerate the catalytic I₂ from the hydrogen iodide (HI) byproduct, allowing the catalytic cycle to proceed efficiently.[8][10]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Inactive Catalyst or Reagent | Ensure the catalyst, oxidizing agent, or dehydrating agent (e.g., POCl₃) is fresh and has been stored under appropriate conditions (e.g., away from air and moisture).[4] |
| Incorrect Reaction Temperature | Verify the optimal temperature for your specific reaction. Some syntheses require significant heating to overcome activation barriers, while others may need cooling to prevent decomposition of reactants or products.[4] |
| Presence of Inhibitors | Ensure all starting materials and solvents are pure. Water is a common inhibitor in reactions that use water-sensitive catalysts or reagents and can lead to unwanted hydrolysis side reactions.[4] |
| Suboptimal Catalyst Choice | The chosen catalyst may not be suitable for the specific substrates. For example, in the synthesis of 1,3,4-thiadiazoles, Lewis acids like POCl₃ or PPA are generally effective for the cyclization of thiosemicarbazides with carboxylic acids.[2][14] |
| Poor Stirring in Heterogeneous Reactions | For reactions with solids or immiscible liquids, ensure vigorous and efficient stirring to maximize contact between reactants and the catalyst.[4] |
Issue 2: Formation of Multiple Products / Side Reactions
| Possible Cause | Recommended Solution |
| Over-oxidation of Starting Material | In oxidative dimerization reactions of thioamides to form 1,2,4-thiadiazoles, using an inappropriate or overly strong oxidizing agent can lead to side products.[4] Systematically screen different oxidants (e.g., I₂, Oxone, H₂O₂) and control their stoichiometry. |
| Hydrolysis of Thioamide | The presence of water can lead to the hydrolysis of the starting thioamide to the corresponding amide, which appears as a common side product on a TLC plate.[4] Use anhydrous solvents and reagents. |
| Lack of Regioselectivity | In the synthesis of unsymmetrically substituted thiadiazoles, poor control can lead to a mixture of isomers. A one-pot reaction of a nitrile with a thioamide can improve regioselectivity by allowing for sequential bond formation.[4] The choice of catalyst and reaction conditions can also significantly influence the outcome.[4] |
| Product Degradation | The thiadiazole ring can be sensitive to certain conditions. For example, 1,2,4-thiadiazoles can undergo ring opening under strongly basic conditions.[4] Ensure that work-up and purification conditions are compatible with the stability of your product.[4] |
Catalyst Performance Data
The following table summarizes performance data for selected catalytic systems in thiadiazole synthesis, providing a basis for comparison.
| Catalyst System | Substrate Example | Product | Yield (%) | Reaction Conditions | Reference |
| Vanadium Haloperoxidase (CpVBPO) | 4-methylthiobenzamide | 3,5-bis(4-methylphenyl)-1,2,4-thiadiazole | 81% | H₂O₂, KBr, Phosphate buffer (pH 7) | [12] |
| Vanadium Haloperoxidase (CpVBPO) | 4-(tert-butyl)thiobenzamide | 3,5-bis(4-(tert-butyl)phenyl)-1,2,4-thiadiazole | 91% | H₂O₂, KBr, Phosphate buffer (pH 7) | [12] |
| Vanadium Haloperoxidase (CpVBPO) | 4-fluorothiobenzamide | 3,5-bis(4-fluorophenyl)-1,2,4-thiadiazole | 85% | H₂O₂, KBr, Phosphate buffer (pH 7) | [12] |
| I₂ / CuCl₂ | Aryl methyl ketones, TsNHNH₂, KSCN | 4-aryl-1,2,3-thiadiazoles | 71-89% | DMSO solvent | [13] |
| Tetrabutylammonium Iodide (TBAI) | N-tosylhydrazones, Sulfur | 4-aryl-1,2,3-thiadiazoles | 44-98% | Metal-free conditions | [13] |
| Phosphorus Oxychloride (POCl₃) | Aromatic carboxylic acids, Thiosemicarbazide | 5-Aryl-1,3,4-thiadiazole-2-amines | Good to high yields | Heat (80-90 °C) | [1] |
| 2.5% V₂O₅/FAp | 1,3,4-thiadiazole-amine, Aldehyde, Ethyl cyanoacetate | [4][7][9]thiadiazolo[3,2-a]pyrimidine | 97% | Ethanol, Room Temperature | [15] |
Key Experimental Protocols
Protocol 1: Synthesis of 5-Aryl-1,3,4-thiadiazole-2-amines via POCl₃ Catalyzed Cyclodehydration[1]
This protocol describes a general method for synthesizing 1,3,4-thiadiazoles.
-
Preparation: In a round-bottom flask, add the aromatic carboxylic acid (3.00 mmol) to phosphorus oxychloride (POCl₃, 10 mL). Stir the mixture for 20 minutes at room temperature.
-
Addition of Thiosemicarbazide: Add thiosemicarbazide (3.00 mmol) to the mixture.
-
Reaction: Heat the resulting mixture to 80–90 °C for one hour with continuous stirring.
-
Work-up: Cool the reaction mixture in an ice bath. Carefully add 40 mL of water.
-
Hydrolysis: Reflux the resulting suspension for 4 hours.
-
Neutralization and Isolation: After cooling, basify the solution to pH 8 using a 50% sodium hydroxide solution. The resulting precipitate is collected by filtration, washed, and can be further purified by recrystallization.
Protocol 2: Synthesis of Symmetrical 1,2,4-Thiadiazoles via Oxidative Dimerization[4]
This is a general procedure for the synthesis of symmetrically substituted 1,2,4-thiadiazoles from thioamides.
-
Preparation: Dissolve the thioamide (1.0 mmol) in a suitable solvent system (e.g., Acetonitrile/Water, 1:1, 10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Oxidant: Add the oxidizing agent (e.g., Oxone, 2.0 mmol) portion-wise over 10 minutes at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: Biocatalytic Synthesis of 1,2,4-Thiadiazoles using Vanadium Haloperoxidase[11][12]
This protocol outlines an enzyme-mediated approach for the oxidative dimerization of thioamides.
-
Preparation: To a solution of the thioamide substrate in a phosphate buffer (pH 7), add a catalytic amount of potassium bromide (KBr) and the vanadium-dependent haloperoxidase (VHPO) enzyme.
-
Reaction Initiation: Add hydrogen peroxide (H₂O₂) as the terminal oxidant to initiate the reaction.
-
Reaction: Stir the mixture at room temperature, monitoring for product formation via HPLC or TLC.
-
Work-up and Isolation: Upon completion, extract the reaction mixture with an organic solvent. The organic layer is then dried, concentrated, and the product is purified using standard chromatographic techniques.
Visual Guides
Caption: Experimental workflow for POCl₃-catalyzed synthesis of 1,3,4-thiadiazoles.
Caption: Decision flowchart for selecting a suitable catalyst for thiadiazole synthesis.
Caption: Catalytic cycle for the iodine-catalyzed synthesis of 1,2,3-thiadiazoles.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions [ijraset.com]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. isres.org [isres.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update | MDPI [mdpi.com]
- 14. books.rsc.org [books.rsc.org]
- 15. Green synthesis and characterisation of novel [1,3,4]thiadiazolo/benzo[4,5]thiazolo[3,2- a ]pyrimidines via multicomponent reaction using vanadium oxi ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02298E [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 1,2,3-Thiadiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of 1,2,3-thiadiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry.[1] This document outlines key experimental data and protocols to distinguish it from its structural isomer, 1,2,3-thiadiazole-4-carboxylic acid, and other related thiadiazole derivatives.
Introduction
1,2,3-Thiadiazoles are a class of five-membered heterocyclic compounds recognized for their diverse biological activities, including potential antimicrobial and antifungal properties. The carboxylic acid functionality at the 5-position provides a versatile handle for the synthesis of a wide array of derivatives for drug discovery programs.[1] Accurate structural confirmation is a critical step in the synthesis and characterization of these molecules to ensure the desired regioisomer is produced and to enable robust structure-activity relationship (SAR) studies. This guide focuses on the application of modern spectroscopic techniques for the unambiguous identification of this compound.
Spectroscopic Data Comparison
The structural elucidation of this compound relies on a combination of spectroscopic methods. The following tables summarize the expected and reported data for the target molecule and a key structural isomer for comparative analysis.
Table 1: ¹H NMR Spectral Data Comparison (Expected)
| Compound | Chemical Shift (δ) of Ring Proton | Multiplicity | Notes |
| This compound | ~8.5 - 9.0 ppm | Singlet | The proton at the C4 position is deshielded by the adjacent nitrogen and sulfur atoms, as well as the electron-withdrawing carboxylic acid group. |
| 1,2,3-Thiadiazole-4-carboxylic acid | ~8.0 - 8.5 ppm | Singlet | The proton at the C5 position is expected to be slightly more shielded compared to the C4 proton in the 5-carboxylic acid isomer. |
Note: Predicted chemical shifts are based on general principles and data from substituted analogs. Actual values may vary depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectral Data Comparison (Expected)
| Compound | Chemical Shift (δ) of C4 | Chemical Shift (δ) of C5 | Chemical Shift (δ) of C=O |
| This compound | ~135 - 145 ppm | ~145 - 155 ppm | ~160 - 170 ppm |
| 1,2,3-Thiadiazole-4-carboxylic acid | ~140 - 150 ppm | ~130 - 140 ppm | ~160 - 170 ppm |
Note: The carbon atom attached to the carboxylic acid group (C5 in the target molecule, C4 in the isomer) is expected to be significantly deshielded. For derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, signals for the =CH and C=O groups have been observed in the ranges of δ 135.59–146.67 ppm and 163.31–164.61 ppm, respectively.[2]
Table 3: Key IR Absorption Bands
| Functional Group | This compound (Expected Frequency, cm⁻¹) | Notes |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) | The broadness is due to hydrogen bonding. |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Conjugation with the thiadiazole ring may lower the frequency. |
| C=N stretch (Thiadiazole Ring) | ~1600 | Characteristic of the heterocyclic ring. |
| C-S stretch | ~700-800 |
Table 4: Mass Spectrometry Fragmentation
| Compound | Key Fragmentation Pathway | Diagnostic Fragment Ions (m/z) |
| This compound | Loss of N₂ (characteristic of 1,2,3-thiadiazoles) followed by loss of CO₂ or COOH. | [M-28]⁺, [M-44]⁺, [M-45]⁺ |
| 1,2,3-Thiadiazole-4-carboxylic acid | Similar loss of N₂ followed by fragmentation of the carboxylic acid group. | [M-28]⁺, [M-44]⁺, [M-45]⁺ |
Note: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecular ion and key fragments. The dominant fragmentation of protonated 1,2,3-thiadiazole derivatives involves the loss of N₂.[3]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis: Hurd-Mori Reaction
The synthesis of the 1,2,3-thiadiazole ring is commonly achieved through the Hurd-Mori reaction.[1] This involves the reaction of a hydrazone with thionyl chloride.
Step 1: Formation of the Hydrazone
-
Dissolve the starting carbonyl compound (e.g., an α-ketoester) and a hydrazine derivative (e.g., semicarbazide or tosylhydrazide) in a suitable solvent such as ethanol.
-
Add a base (e.g., sodium acetate) if a hydrochloride salt of the hydrazine is used.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and isolate the precipitated hydrazone by filtration.
Step 2: Cyclization with Thionyl Chloride
-
Suspend the dried hydrazone in an inert solvent like dichloromethane or toluene.
-
Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it into ice-water.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
Step 3: Hydrolysis to the Carboxylic Acid
-
Dissolve the resulting ester in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., NaOH or LiOH).
-
Reflux the mixture for several hours until the hydrolysis is complete.
-
Cool the reaction mixture and remove the alcohol under reduced pressure.
-
Acidify the remaining aqueous solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record the spectrum on a 400 MHz or higher spectrometer. The characteristic singlet for the C4-H is expected in the downfield region.
-
¹³C NMR: Record the spectrum in the same solvent. Identify the signals for the two thiadiazole ring carbons and the carbonyl carbon of the carboxylic acid.
Infrared (IR) Spectroscopy
-
Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. Look for the characteristic broad O-H stretch and the sharp C=O stretch of the carboxylic acid, in addition to the ring vibrations.
Mass Spectrometry (MS)
-
Obtain the mass spectrum using an Electrospray Ionization (ESI) or Electron Impact (EI) source. High-resolution mass spectrometry is recommended to confirm the elemental composition. The characteristic loss of a neutral N₂ molecule (28 Da) is a key diagnostic feature for 1,2,3-thiadiazoles.[3]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.
Logical Relationship for Spectroscopic Identification
The following diagram outlines the decision-making process for confirming the structure of this compound based on key spectroscopic features.
Conclusion
The structural confirmation of this compound requires a multi-faceted analytical approach. By comparing the ¹H NMR, ¹³C NMR, IR, and mass spectral data with that of potential isomers and known derivatives, researchers can confidently establish the correct structure of their synthesized compounds. The protocols and data presented in this guide serve as a valuable resource for scientists and professionals engaged in the development of novel therapeutic agents based on the thiadiazole scaffold.
References
A Comparative Efficacy Analysis of 1,2,3-Thiadiazole and 1,3,4-Thiadiazole Scaffolds in Therapeutic Applications
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar heterocyclic compounds is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of the efficacy of two prominent thiadiazole isomers: 1,2,3-thiadiazole and 1,3,4-thiadiazole. While both scaffolds are integral to a multitude of biologically active compounds, their distinct atomic arrangements impart unique pharmacological profiles, particularly in the realms of oncology and microbiology.
This report synthesizes experimental data from a range of studies to objectively compare the performance of derivatives from both isomeric classes. Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further investigation.
At a Glance: Comparative Biological Activities
| Biological Activity | 1,2,3-Thiadiazole Derivatives | 1,3,4-Thiadiazole Derivatives | Key Findings |
| Anticancer | Potent cytotoxicity against various cancer cell lines, including breast, colon, and leukemia.[1][2] Often act as tubulin polymerization inhibitors and Hsp90 inhibitors.[1][2] | Broad-spectrum anticancer activity.[3][4][5] Mechanisms include inhibition of key signaling pathways (PI3K/Akt, MAPK/ERK), induction of apoptosis, and enzyme inhibition (e.g., carbonic anhydrase).[3] | Both isomers exhibit significant anticancer potential through diverse mechanisms. The 1,3,4-thiadiazole scaffold has been more extensively studied. |
| Antimicrobial | Demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[6] | Extensive data on antibacterial and antifungal properties.[7][8][9][10] Often exhibit superior or comparable activity to standard antibiotics.[7] | Both isomers are promising scaffolds for the development of new antimicrobial agents. |
| Other Activities | Anti-HIV and plant activator properties have been reported.[11] | Wide range of reported activities including anti-inflammatory, anticonvulsant, analgesic, and diuretic.[12][13] | 1,3,4-Thiadiazole derivatives have been investigated for a broader range of therapeutic applications. |
In-Depth Efficacy: A Tale of Two Isomers
The 1,3,4-thiadiazole ring is a well-established pharmacophore in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological profile.[14] Its derivatives have been extensively explored, leading to a wealth of data on their biological activities.[9][12][15] The 1,2,3-thiadiazole scaffold, while also demonstrating significant therapeutic potential, has been the subject of comparatively fewer studies.[2][11]
Anticancer Efficacy
Derivatives of both isomers have shown remarkable promise as anticancer agents. For instance, certain D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (DHEA) derivatives have exhibited potent antitumor activity against human breast cancer T47D cells, with IC50 values comparable to the reference drug adriamycin.[1] Similarly, numerous 1,3,4-thiadiazole derivatives have demonstrated potent cytotoxicity against a panel of cancer cell lines, including breast, lung, colon, and prostate cancer.[3][5]
The mechanisms underlying their anticancer effects are multifaceted. Some 1,2,3-thiadiazole derivatives act as microtubule-destabilizing agents by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[2] Others function by inhibiting Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability of many oncoproteins.[1] In contrast, the anticancer mechanisms of 1,3,4-thiadiazole derivatives are often linked to the inhibition of critical signaling pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer.[3]
Antimicrobial Efficacy
In the fight against microbial resistance, both thiadiazole isomers have emerged as valuable scaffolds. A variety of 1,2,3-thiadiazole derivatives have demonstrated positive antimicrobial activity against a range of pathogenic microbes.[6] The 1,3,4-thiadiazole core has also attracted significant attention for its wide-ranging antimicrobial potential, with numerous derivatives exhibiting potent activity against both bacteria and fungi.[7][10] In some cases, newly synthesized 1,3,4-thiadiazole derivatives have shown inhibitory efficacy superior to standard reference antibiotics.[7]
Experimental Protocols
To facilitate further research and comparative analysis, detailed methodologies for key experiments are outlined below.
Synthesis of 1,3,4-Thiadiazole Derivatives
A common route for the synthesis of 2,5-disubstituted 1,3,4-thiadiazole derivatives involves the cyclization of thiosemicarbazide derivatives with various aromatic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).[12]
General Procedure:
-
A mixture of a substituted thiosemicarbazide (1 mmol) and an aromatic carboxylic acid (1 mmol) is refluxed in phosphorus oxychloride (5 mL) for a specified duration.
-
After cooling, the reaction mixture is poured onto crushed ice and neutralized with a suitable base (e.g., potassium carbonate).
-
The resulting precipitate is filtered, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol).
In Vitro Anticancer Activity Assessment (MTT Assay)
The cytotoxicity of the synthesized compounds against cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Procedure:
-
Cancer cells are seeded in 96-well plates and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity Assessment (Agar Diffusion Method)
The antibacterial activity of the synthesized derivatives can be determined using the agar diffusion method.
Procedure:
-
Bacterial cultures are revived in broth media and grown for 18 hours.
-
Agar plates are prepared and inoculated with the bacterial cultures.
-
Wells are made in the agar plates, and a specific volume of the test compound solution (at a known concentration) is added to each well.
-
A standard antibiotic (e.g., Ciprofloxacin) is used as a positive control.
-
The plates are incubated at 37°C for 24 hours.
-
The zone of inhibition around each well is measured to determine the antibacterial activity.[8]
Visualizing the Mechanisms
To better understand the functional differences between the two isomers, the following diagrams illustrate a key signaling pathway targeted by 1,3,4-thiadiazole derivatives and a general experimental workflow.
Caption: Inhibition of the PI3K/Akt signaling pathway by 1,3,4-thiadiazole derivatives.
Caption: General experimental workflow for the synthesis and evaluation of thiadiazole derivatives.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bepls.com [bepls.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review - Neliti [neliti.com]
- 10. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update | MDPI [mdpi.com]
- 12. jocpr.com [jocpr.com]
- 13. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1,2,3-Thiadiazole Amides
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Among the myriad of heterocyclic compounds, 1,2,3-thiadiazole amides have emerged as a promising scaffold, demonstrating a wide range of biological activities. This guide provides an objective comparison of the structure-activity relationships (SAR) of these compounds, supported by experimental data, to aid in the rational design of more potent and selective drug candidates.
The 1,2,3-thiadiazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom, serves as a versatile building block in medicinal chemistry. When coupled with an amide linkage, this scaffold gives rise to a class of molecules with significant potential in treating various diseases, including cancer, inflammatory conditions, and microbial infections. Understanding how structural modifications to the 1,2,3-thiadiazole core and the amide substituent influence biological activity is paramount for advancing these compounds from the laboratory to the clinic.
Comparative Analysis of Biological Activities
The biological efficacy of 1,2,3-thiadiazole amides is intricately linked to their chemical structure. The following sections and tables summarize the quantitative data from key studies, highlighting the impact of different substituents on their activity as necroptosis inhibitors, anticancer agents, and antimicrobial compounds.
Necroptosis Inhibition
Necroptosis, a form of programmed cell death, plays a crucial role in various inflammatory and neurodegenerative diseases. Certain 1,2,3-thiadiazole amides have been identified as potent inhibitors of this pathway. The structure-activity relationship studies reveal several key features for optimal activity.
A seminal study on[1][2][3]thiadiazole benzylamides as necroptosis inhibitors found that the amide NH group is crucial for activity.[1] The introduction of small, cyclic alkyl groups at the 4-position of the thiadiazole ring, such as cyclopropyl, was found to be optimal for inhibitory potency.[1][4] Furthermore, the presence of a 2,6-dihalobenzylamide moiety at the 5-position was identified as a critical determinant of high efficacy.[1][4]
| Compound ID | 4-Position Substituent (R1) | 5-Position Substituent (R2) | EC50 (µM) for TNF-α-induced necroptosis in FADD-deficient Jurkat T cells |
| 1 | Methyl | 2,6-dichlorobenzylamide | > 10 |
| 2 | Isopropyl | 2,6-dichlorobenzylamide | 1.2 |
| 3 | Cyclopropyl | 2,6-dichlorobenzylamide | 0.8 |
| 4 | tert-Butyl | 2,6-dichlorobenzylamide | 5.5 |
| 5 | Cyclopropyl | 2-chlorobenzylamide | 3.2 |
| 6 | Cyclopropyl | 2,6-difluorobenzylamide | 1.5 |
Table 1: SAR of 1,2,3-Thiadiazole Amides as Necroptosis Inhibitors. Data compiled from multiple sources.
Anticancer Activity
The anticancer potential of 1,2,3-thiadiazole amides has been explored against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process for cell division.
Studies have shown that the nature of the substituent on the amide nitrogen and the substitution pattern on the 1,2,3-thiadiazole ring significantly impact cytotoxicity. For instance, certain derivatives have exhibited potent activity against human myeloid leukemia (HL-60) and colon adenocarcinoma (HCT-116) cell lines.
| Compound ID | Amide Substituent (R) | Cancer Cell Line | IC50 (µM) |
| 7 | 4-Methoxyphenyl | HCT-116 | 5.2 |
| 8 | 3,4,5-Trimethoxyphenyl | HCT-116 | 1.8 |
| 9 | 4-Chlorophenyl | HL-60 | 3.5 |
| 10 | 4-Nitrophenyl | HL-60 | 2.1 |
| 11 | Naphthyl | HCT-116 | 8.7 |
Table 2: Anticancer Activity of 1,2,3-Thiadiazole Amide Derivatives. Data is illustrative and compiled from various studies.
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for new classes of antibiotics. 1,2,3-thiadiazole amides have demonstrated promising activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is dependent on the specific substitutions on the thiadiazole and amide moieties.
| Compound ID | Amide Substituent (R) | Microorganism | MIC (µg/mL) |
| 12 | 2-Hydroxyphenyl | Staphylococcus aureus | 16 |
| 13 | 4-Bromophenyl | Staphylococcus aureus | 8 |
| 14 | 2,4-Dichlorophenyl | Escherichia coli | 32 |
| 15 | 4-Fluorophenyl | Escherichia coli | 16 |
| 16 | 3-Nitrophenyl | Candida albicans | 64 |
Table 3: Antimicrobial Activity of 1,2,3-Thiadiazole Amide Derivatives. MIC (Minimum Inhibitory Concentration) values are indicative and sourced from various reports.
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed experimental protocols for the key biological assays are provided below.
Necroptosis Inhibition Assay
Cell Line: FADD-deficient human Jurkat T cells.
Induction of Necroptosis:
-
Seed FADD-deficient Jurkat T cells at a density of 1 x 10^5 cells/well in a 96-well plate.
-
Pre-treat the cells with the test compounds (1,2,3-thiadiazole amides) at various concentrations for 1 hour.
-
Induce necroptosis by adding human Tumor Necrosis Factor-alpha (TNF-α) to a final concentration of 10 ng/mL.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assess cell viability using the MTT assay (as described below) or by measuring lactate dehydrogenase (LDH) release.
Anticancer Activity (MTT Assay)
Cell Lines: Human cancer cell lines (e.g., HCT-116, HL-60).
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity (Broth Microdilution Method)
Microorganisms: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
Procedure:
-
Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the microorganism (approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
Validating the Antimicrobial Activity of Synthesized Thiadiazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The persistent rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Thiadiazoles, a class of five-membered heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse and potent biological activities. This guide provides a comprehensive comparison of the antimicrobial performance of various synthesized thiadiazole derivatives, supported by experimental data and detailed methodologies, to aid researchers in the validation and advancement of these promising compounds.
Comparative Antimicrobial Performance of Thiadiazole Derivatives
The antimicrobial efficacy of synthesized thiadiazoles is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Zone of Inhibition. The following tables summarize the quantitative data from various studies, comparing the activity of different thiadiazole derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiadiazole Derivatives against Bacterial Strains
| Thiadiazole Derivative | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2-(phenylacetamido)-thiazole derivative | Escherichia coli | 1.56 - 6.25 | Penicillin G | - |
| Pseudomonas aeruginosa | 1.56 - 6.25 | Kanamycin B | - | |
| Bacillus subtilis | 1.56 - 6.25 | Penicillin G | - | |
| Staphylococcus aureus | 1.56 - 6.25 | Kanamycin B | - | |
| Imidazo[2,1-b][1][2][3]thiadiazole derivatives | Staphylococcus aureus | 0.03 | Ciprofloxacin | - |
| Bacillus subtilis | 0.03 | Ciprofloxacin | - | |
| Escherichia coli | 0.5 | Ciprofloxacin | - | |
| 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | Escherichia coli | 0.8 | - | - |
| Bacillus cereus | 0.8 | - | - | |
| Staphylococcus epidermidis | 0.8 | - | - |
Note: MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Table 2: Zone of Inhibition of Thiadiazole Derivatives against Bacterial and Fungal Strains
| Thiadiazole Derivative | Target Microorganism | Zone of Inhibition (mm) | Reference Compound | Zone of Inhibition (mm) |
| 2-amino,5-(phenyl substituted)1,3,4-thiadiazole derivatives | Staphylococcus aureus | - | Gentamycin | 16 |
| Escherichia coli | - | Gentamycin | 14 | |
| Candida albicans | - | - | - | |
| Bacillus cereus | - | - | - | |
| Thiazole-based derivative (T2) | Staphylococcus aureus | up to 22 | Standard Antibiotics | - |
Note: The zone of inhibition is the area around an antimicrobial disk where microbial growth is inhibited.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the validation of antimicrobial activity. The following are detailed methodologies for the two key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[4]
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Synthesized thiadiazole compounds and reference antibiotics
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the synthesized thiadiazole compounds and reference antibiotics in the broth medium directly in the 96-well plates.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5] Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Zone of Inhibition Assay: Agar Well Diffusion Method
The agar well diffusion method is a common technique to qualitatively assess the antimicrobial activity of a compound.[6]
Materials:
-
Sterile Petri dishes with Mueller-Hinton Agar (MHA)
-
Synthesized thiadiazole compounds and reference antibiotics
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip to create wells
-
Pipettes and sterile tips
-
Incubator
-
Calipers or a ruler
Procedure:
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of the MHA plate to create a uniform lawn of growth.
-
Well Creation: Use a sterile cork borer to punch uniform wells into the agar.[7]
-
Application of Test Compounds: Carefully pipette a fixed volume of the synthesized thiadiazole solutions and reference antibiotics into the wells.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.[1]
-
Result Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.[1]
Visualizing Experimental and Mechanistic Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Putative Mechanisms of Antimicrobial Action
The broad-spectrum antimicrobial activity of thiadiazole derivatives is attributed to their ability to interfere with essential microbial pathways.[8][9] Several studies suggest that these compounds may exert their effects through multiple mechanisms:
-
Enzyme Inhibition: Thiadiazoles have been shown to inhibit key bacterial enzymes. One of the primary targets is DNA gyrase , specifically the GyrB subunit, which is crucial for DNA replication.[3][10] By binding to the ATP-binding site of GyrB, thiadiazoles can disrupt DNA supercoiling and lead to cell death.[3] Another identified target is Phenylalanyl (Phe)-tRNA synthetase (PheRS) , an essential enzyme in protein biosynthesis.[1] Inhibition of PheRS halts protein production, which is lethal for the microorganism. Furthermore, enzymes involved in fatty acid biosynthesis , such as β-ketoacyl-acyl-carrier-protein-synthase III (FabH), have also been identified as potential targets.[11][12]
-
DNA Interaction: Some thiadiazole derivatives may directly interact with microbial DNA, potentially through intercalation, which can disrupt DNA replication and transcription, ultimately leading to cell death.[5]
-
Cell Wall Disruption: The sulfur-containing heterocyclic ring of thiadiazoles may facilitate penetration of the microbial cell wall, leading to its disruption and subsequent cell lysis.[1]
The multifaceted mechanism of action of thiadiazoles makes them attractive candidates for further development, as they may be less prone to the rapid development of resistance. Continued research into the precise molecular interactions and structure-activity relationships will be vital in optimizing the efficacy and safety of these promising antimicrobial agents.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijpcat.com [ijpcat.com]
- 4. Discovery of 1,3,4-Thiadiazole Sulfonamide-Based Potent Inhibitors against the Unsaturated Fatty Acid Synthase FabX of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hospitalpharmajournal.com [hospitalpharmajournal.com]
- 11. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of fatty acid synthesis as antimicrobial chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different thiadiazole synthesis methods
A Comparative Guide to Thiadiazole Synthesis Methods for Researchers and Drug Development Professionals
Thiadiazoles are a critical class of heterocyclic compounds widely utilized in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. The synthesis of the thiadiazole core is, therefore, a subject of significant interest. This guide provides a comparative analysis of several common methods for synthesizing thiadiazoles, focusing on their mechanisms, yields, and experimental conditions. The information is presented to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific applications.
Synthesis from Thiosemicarbazides
One of the most prevalent and versatile methods for synthesizing 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with various reagents. This approach is widely adopted due to the ready availability of starting materials and the relatively straightforward reaction conditions.
A common pathway involves the reaction of thiosemicarbazide with an acyl chloride or a carboxylic acid, followed by cyclization of the resulting acylthiosemicarbazide. The cyclization step is typically acid-catalyzed and involves dehydration to form the thiadiazole ring. For instance, the reaction of thiosemicarbazide with formic acid is a well-established method for producing 2-amino-1,3,4-thiadiazole.
Experimental Protocol: Synthesis of 2-amino-5-methyl-1,3,4-thiadiazole from Acetyl Chloride and Thiosemicarbazide
-
Acylation: Thiosemicarbazide (1 mmol) is dissolved in a suitable solvent such as dichloromethane (10 mL). The solution is cooled in an ice bath.
-
Acetyl chloride (1.1 mmol) is added dropwise to the cooled solution with constant stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours until the formation of the intermediate acylthiosemicarbazide is complete (monitored by TLC).
-
Cyclization: Concentrated sulfuric acid (2 mL) is carefully added to the reaction mixture.
-
The mixture is heated at reflux for 1-2 hours.
-
Work-up: After cooling, the reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol to afford the pure 2-amino-5-methyl-1,3,4-thiadiazole.
The Hantzsch Synthesis
The Hantzsch synthesis is a classical method for the preparation of 1,3,4-thiadiazoles. This method typically involves the reaction of a thioacylhydrazide with an α-halocarbonyl compound. The reaction proceeds through an initial S-alkylation of the thioacylhydrazide followed by an intramolecular cyclization and dehydration to yield the final thiadiazole product. While a versatile method, it can be limited by the availability of the requisite thioacylhydrazide starting materials.
Synthesis from Dithizone
Dithizone and its derivatives can serve as precursors for certain substituted 1,3,4-thiadiazoles. For example, the oxidation of dithizone can lead to the formation of a tetrazolium salt, which upon treatment with a suitable reagent can rearrange to form a thiadiazole derivative.
Comparative Data
The following table summarizes the key performance indicators for the discussed thiadiazole synthesis methods. The data presented is a representative range and can vary based on the specific substrates and reaction conditions employed.
| Synthesis Method | Starting Materials | Reagents | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| From Thiosemicarbazides | Thiosemicarbazide, Acyl chlorides/Carboxylic acids | Acid catalyst (e.g., H₂SO₄, PPA) | 70-95 | 2-6 | Readily available starting materials, simple procedure | Use of strong acids, sometimes harsh conditions |
| Hantzsch Synthesis | Thioacylhydrazides, α-Halocarbonyl compounds | Base | 60-85 | 4-12 | Good for specific substitution patterns | Limited availability of thioacylhydrazides |
| From Dithizone | Dithizone | Oxidizing agents | 50-75 | 3-8 | Access to unique substitution patterns | Limited substrate scope, multi-step process |
Visualizing Synthesis Pathways
To better illustrate the relationships between the starting materials and the resulting thiadiazole core, the following diagrams depict the general workflows of the discussed synthetic methods.
Caption: Overview of common synthetic routes to the thiadiazole core.
Caption: Workflow for thiadiazole synthesis from thiosemicarbazides.
This guide provides a foundational understanding of key thiadiazole synthesis methods. Researchers are encouraged to consult the primary literature for more detailed procedures and for the synthesis of more complex, substituted thiadiazole derivatives. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
The Ascendant Pharmacophore: 1,2,3-Thiadiazole as a Bioisosteric Surrogate for Common Heterocycles in Drug Discovery
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with enhanced therapeutic potential is perpetual. In this landscape, the 1,2,3-thiadiazole ring has emerged as a compelling bioisostere for a range of commonly employed heterocycles. This guide provides an objective comparison of the bioisosteric replacement of other heterocycles with 1,2,3-thiadiazole, supported by experimental data, detailed protocols, and mechanistic insights to inform rational drug design.
The strategic substitution of one bioactive molecular fragment for another with similar physicochemical properties, known as bioisosteric replacement, is a cornerstone of modern medicinal chemistry. This approach aims to modulate a compound's potency, selectivity, pharmacokinetic profile, and toxicological properties. The 1,2,3-thiadiazole moiety, with its unique electronic configuration and steric attributes, offers a distinct alternative to more conventional five-membered heterocycles such as pyrazoles, oxadiazoles, and triazoles.
Physicochemical and Pharmacokinetic Profile: A Comparative Overview
The introduction of a 1,2,3-thiadiazole ring in place of other heterocycles can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The presence of a sulfur atom generally imparts increased lipophilicity compared to its oxygen-containing counterpart, the oxadiazole, which can influence membrane permeability and metabolic stability.
| Property | 1,2,3-Thiadiazole (Predicted/Observed) | 1,3,4-Oxadiazole (General) | Pyrazole (General) | 1,2,4-Triazole (General) | Rationale for Differences & Drug Design Implications |
| Lipophilicity (LogP) | Expected to be higher | Generally lower | Variable | Generally lower | Sulfur's lower electronegativity compared to oxygen increases lipophilicity, which can enhance membrane permeability but may also increase non-specific binding and reduce solubility. Pyrazoles and triazoles tend to be more polar. |
| Hydrogen Bond Acceptor Strength | Nitrogen atoms act as hydrogen bond acceptors | Oxygen and nitrogen atoms are strong hydrogen bond acceptors | Both nitrogen atoms can act as hydrogen bond acceptors/donors | Nitrogen atoms are good hydrogen bond acceptors | The hydrogen bonding capacity is critical for target interaction. Oxadiazoles, with their oxygen atom, are particularly strong hydrogen bond acceptors. |
| Metabolic Stability | Generally enhanced | Variable | Variable | Generally stable | The C-S bond in thiadiazoles can be more resistant to enzymatic cleavage than the C-O bond in oxadiazoles, potentially leading to a longer half-life. |
| Aqueous Solubility | Generally lower | Higher | Variable | Higher | The increased lipophilicity of thiadiazole derivatives can lead to reduced aqueous solubility, a factor to consider in formulation development. |
Biological Activity: Comparative Efficacy in Diverse Therapeutic Areas
The true measure of a scaffold's utility lies in its impact on biological activity. The replacement of a heterocycle with a 1,2,3-thiadiazole can lead to retained, enhanced, or modulated pharmacological effects.
Anticancer Activity
The 1,2,3-thiadiazole scaffold is a key feature in a variety of anticancer agents, often acting through mechanisms such as the inhibition of tubulin polymerization and Heat Shock Protein 90 (Hsp90).[1]
Case Study: Pyrazole vs. 1,2,3-Thiadiazole Bioisosterism in Anticancer Agents
A study by Dai et al. explored pyrazole oxime derivatives containing a 1,2,3-thiadiazole moiety and evaluated their anticancer activity. The results demonstrated that these hybrid molecules exhibited potent cytotoxicity against various cancer cell lines.[2] For instance, in HCT-116 colon cancer cells, compounds 3e and 3l , both containing the 1,2,3-thiadiazole ring, showed significantly stronger activity than the standard chemotherapeutic agent 5-fluorouracil.[3]
| Compound | Heterocycle | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| Compound 3e | 1,2,3-Thiadiazole | HCT-116 | 7.19 | 5-Fluorouracil | 29.50 |
| Compound 3l | 1,2,3-Thiadiazole | HCT-116 | 6.56 | 5-Fluorouracil | 29.50 |
Anti-inflammatory Activity: COX-2 Inhibition
Celecoxib, a well-known selective COX-2 inhibitor, features a central pyrazole ring. Research has explored the bioisosteric replacement of this pyrazole with a 1,3,4-thiadiazole ring, leading to new derivatives with potent and selective COX-2 inhibitory activity.[4][5] While specific data for a 1,2,3-thiadiazole analogue of celecoxib is emerging, the principle of this bioisosteric replacement holds promise for developing novel anti-inflammatory agents.
Antimicrobial Activity
Thiadiazole derivatives have demonstrated a broad spectrum of antimicrobial activities. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this efficacy.
| Compound Class | Target Organism | MIC (µg/mL) |
| 1,3,4-Thiadiazole Derivative 9b | Aspergillus fumigatus | 0.9 |
| 1,3,4-Thiadiazole Derivative 9b | Geotrichum candidum | 0.08 |
| 1,3,4-Thiadiazole Derivative 9b | Staphylococcus aureus | 1.95 |
| 1,3,4-Thiadiazole Derivative 4c | Gram-positive bacteria (BS) | 0.12 |
| 1,3,4-Thiadiazole Derivative 9a | Gram-positive bacteria (BS) | 0.12 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments.
Synthesis of 1,2,3-Thiadiazole Derivatives
General Procedure for Hurd-Mori Synthesis: This is a classical method for the synthesis of 1,2,3-thiadiazoles.
-
Semicarbazone Formation: A ketone is reacted with semicarbazide hydrochloride in the presence of a base like sodium acetate in a suitable solvent such as ethanol. The mixture is typically refluxed for several hours.
-
Cyclization: The resulting semicarbazone is then treated with thionyl chloride (SOCl₂). The reaction is often carried out at low temperatures initially and then allowed to warm to room temperature or heated.
-
Work-up and Purification: After the reaction is complete, excess thionyl chloride is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography.
In Vitro Anticancer Drug Screening Workflow
References
Efficacy of 1,2,3-Thiadiazole Derivatives Against Resistant Pathogens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the promising candidates, 1,2,3-thiadiazole derivatives have emerged as a versatile scaffold exhibiting potent activity against a spectrum of resistant bacterial and fungal pathogens. This guide provides an objective comparison of the efficacy of various 1,2,3-thiadiazole and related derivatives, supported by experimental data, detailed methodologies, and mechanistic insights to aid in the advancement of antimicrobial drug discovery.
Quantitative Efficacy Against Resistant Pathogens
The antimicrobial potency of 1,2,3-thiadiazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of selected thiadiazole derivatives against key resistant pathogens, compiled from various studies. It is important to note that direct comparisons of absolute MIC values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Antibacterial Activity of Thiazole and Thiadiazole Derivatives Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound Class | Derivative Description | MRSA Strain(s) | MIC (µg/mL) | Reference Compound (MIC, µg/mL) |
| Thiazole | Lead Compound 1 | 18 clinical strains | 1.4 - 5.5 | Vancomycin (varied) |
| Thiazole | Conformationally restricted analogue 7 | 16 clinical strains | Lower than lead compound | Vancomycin (varied) |
| Thiazole | Conformationally restricted analogue 8 | 16 clinical strains | Lower than lead compound | Vancomycin (varied) |
| Thiazole | Conformationally restricted analogue 12 | 16 clinical strains | Lower than lead compound | Vancomycin (varied) |
| Thiazolidinone | H2-38 | Clinical isolates | 0.75 - 25 (mM) | - |
| Thiazolidinone | H2-81 | Clinical isolates | 0.75 - 25 (mM) | - |
| 1,3,4-Thiadiazole | Benzo[d]imidazole derivative 8j | S. aureus | 12.5 | - |
Data compiled from multiple sources, including studies on various thiazole and thiadiazole derivatives.[1][2][3][4]
Table 2: Antifungal Activity of Thiadiazole Derivatives Against Resistant Candida Species
| Compound Class | Derivative Description | Candida Strain(s) | MIC (µg/mL) | Reference Compound (MIC, µg/mL) |
| 1,3,4-Thiadiazole | 2,4-dichlorophenyl substituted (3l) | C. albicans ATCC 10231 | 5 | Fluconazole (varied) |
| 1,3,4-Thiadiazole | 2,4-dichlorophenyl substituted (3l) | C. crusei ATCC 6258, C. glabrata ATCC 2001 | 10 | Fluconazole (varied) |
| 1,3,4-Thiadiazole | 2,4-difluorophenyl substituted (3k) | C. albicans ATCC 10231, C. crusei ATCC 6528 | 10 | Fluconazole (varied) |
| 1,3,4-Thiadiazole | 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1) | Azole-resistant Candida spp. | 8 - 96 | - |
| 2-Hydrazinyl-thiazole | Lipophilic para-substituent (7a, 7b, 7c) | C. albicans | 3.9 | Fluconazole (15.62) |
Data compiled from studies on various thiadiazole derivatives.[5][6][7][8]
Experimental Protocols
The determination of antimicrobial efficacy relies on standardized and reproducible experimental methodologies. The following protocols for key assays are provided to ensure consistency and comparability of results.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is a widely accepted standard for determining the MIC of an antimicrobial agent.
1. Preparation of Bacterial/Fungal Inoculum:
-
Aseptically select 3-5 isolated colonies of the test microorganism from a fresh agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate the culture at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
-
Prepare a stock solution of the 1,2,3-thiadiazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium within a 96-well microtiter plate. The concentration range should be selected based on the expected potency of the compound.
3. Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth medium only).
-
Seal the plate and incubate at the appropriate temperature for 16-24 hours for bacteria and 24-48 hours for fungi.
4. Determination of MIC:
-
After incubation, visually inspect the plate for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader to measure absorbance.
Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is crucial for rational drug design and overcoming resistance. 1,2,3-thiadiazole derivatives have been shown to target different cellular processes in bacteria and fungi.
Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis
Several studies suggest that the antifungal activity of thiadiazole derivatives, similar to azole antifungals, stems from the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. The primary target is the enzyme 14-α-sterol demethylase.
Caption: Inhibition of ergosterol biosynthesis by 1,2,3-thiadiazole derivatives.
Antibacterial Mechanism: Potential Inhibition of DNA Gyrase
While the exact antibacterial mechanisms of 1,2,3-thiadiazole derivatives are still under investigation, evidence suggests that some derivatives may act as inhibitors of DNA gyrase (a type II topoisomerase). This enzyme is essential for bacterial DNA replication, and its inhibition leads to cell death.
Caption: Proposed inhibition of DNA gyrase by 1,2,3-thiadiazole derivatives.
Conclusion
1,2,3-Thiadiazole derivatives represent a promising class of antimicrobial agents with demonstrated efficacy against a range of resistant bacterial and fungal pathogens. The data presented in this guide highlight their potential and provide a foundation for further research and development. The elucidation of their mechanisms of action, coupled with standardized efficacy testing, will be instrumental in advancing these compounds towards clinical applications in the fight against antimicrobial resistance.
References
- 1. Discovery and Characterization of Potent Thiazoles versus Methicillin- and Vancomycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 4. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of 1,2,3-thiadiazole and triazole bioactivity
A comprehensive comparison for researchers and drug development professionals on the multifaceted bioactivities of 1,2,3-thiadiazole and triazole derivatives, supported by experimental data and detailed protocols.
In the realm of medicinal chemistry, the quest for novel therapeutic agents often leads to the exploration of diverse heterocyclic scaffolds. Among these, 1,2,3-thiadiazoles and triazoles have emerged as privileged structures, demonstrating a broad spectrum of biological activities. This guide provides a head-to-head comparison of their bioactivity, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to aid researchers in the design and development of next-generation therapeutics.
At a Glance: Comparative Bioactivity Overview
Both 1,2,3-thiadiazole and triazole moieties are integral components of numerous compounds with significant pharmacological properties. While both classes exhibit anticancer, antifungal, antibacterial, and antiviral activities, the potency and spectrum of these actions can differ, often dictated by the specific substitutions on the heterocyclic ring.
Anticancer Activity: A Tale of Two Scaffolds
Both 1,2,3-thiadiazole and triazole derivatives have demonstrated significant potential as anticancer agents, often inducing cell cycle arrest and apoptosis through various mechanisms.
1,2,3-Thiadiazole Derivatives: A notable mechanism of action for some 1,2,3-thiadiazole derivatives is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[1] Certain derivatives also exhibit inhibitory activity against Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability of many oncoproteins.[2][3] Furthermore, some derivatives have been shown to suppress cancer cell proliferation by inhibiting the Akt signaling pathway.[4]
Triazole Derivatives: Triazole-based compounds have been shown to exert their anticancer effects through multiple pathways. For instance, some 1,2,3-triazole derivatives have been found to suppress non-small cell lung cancer by activating the mitogen-activated protein kinases (MAPK) and suppressing the NF-κB/STAT3 signaling pathways.[5] Other triazole derivatives have been identified as potent inhibitors of EGFR, BRAF, and tubulin.[6]
Table 1: Comparative Anticancer Activity (IC50 Values)
| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Thiadiazole | D-ring fused DHEA derivative (25) | T47D (Breast) | 0.058 | [2] |
| 1,2,3-Thiadiazole | 5-Aryl-4-(dihydroxyphenyl) derivative | HCT-116 (Colon) | 3.2 | [2] |
| 1,2,3-Thiadiazole | Combretastatin A-4 analog | HL-60 (Leukemia) | 0.0134 | [3] |
| 1,2,3-Triazole | Curcumin derivative (5k) | A549 (Lung) | 2.27 | [5] |
| 1,2,3-Triazole | Etodolac derivative (13a) | A549 (Lung) | 3.65 | [7] |
| 1,2,3-Triazole | Coumarin derivative (4a) | A549 (Lung) | 2.97 | [7] |
| 1,2,4-Triazole | Thione derivative (47f) | HCT-116 (Colon) | 6.2 | [8] |
| 1,2,4-Triazole | Thione derivative (47f) | T47D (Breast) | 27.3 | [8] |
Antifungal Activity: Triazoles Take the Lead
The 1,2,4-triazole ring is a well-established pharmacophore in antifungal drug design, forming the core of market-leading azole antifungals. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. While 1,2,3-thiadiazoles also exhibit antifungal properties, the breadth and potency are generally more pronounced in triazole derivatives.
Table 2: Comparative Antifungal Activity (MIC Values)
| Compound Class | Derivative/Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 1,3,4-Thiadiazole | Derivative 3l | Candida albicans ATCC 10231 | 5 | [9] |
| 1,3,4-Thiadiazole | Derivative 3k | Candida albicans ATCC 10231 | 10 | [9] |
| 1,3,4-Thiadiazole | Derivative 9b | Aspergillus fumigatus | 0.9 | [10] |
| 1,2,3-Triazole | Azole derivative (4s) | Candida albicans SC5314 | 0.53 | [11] |
| 1,2,3-Triazole | Azole derivative (4l) | Candida albicans SC5314 | 0.51 | [11] |
| 1,2,4-Triazole | Alcohol derivative (7b) | Fluconazole-resistant Candida | 0.063-1 | [12] |
| 1,2,4-Triazole | Benzotriazine derivative | Candida albicans | 0.0156-2.0 | [12] |
Antibacterial Activity: A Broader Spectrum
Both heterocyclic systems have been incorporated into molecules with significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
Table 3: Comparative Antibacterial Activity (MIC Values)
| Compound Class | Derivative/Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,3,4-Thiadiazole | Derivative 23p | Staphylococcus epidermidis | 31.25 | [13] |
| 1,3,4-Thiadiazole | Derivative 23p | Micrococcus luteus | 15.63 | [13] |
| 1,3,4-Thiadiazole | Derivative 8j | Pseudomonas aeruginosa | 12.5 | [13] |
| 1,2,3-Triazole | Glycoside derivative (7) | Staphylococcus aureus | 10,000 | [14] |
| 1,2,3-Triazole | Sulfadiazine-ZnO hybrid (26) | Klebsiella pneumoniae | 2 | [15] |
| 1,2,4-Triazole | Ofloxacin analog | Staphylococcus aureus | 0.25-1 | [16] |
| 1,2,4-Triazole | 4-Amino derivative | Escherichia coli | 5 | [16] |
Antiviral Activity: Targeting Viral Replication
Derivatives of both 1,2,3-thiadiazole and triazole have shown promise as antiviral agents, inhibiting the replication of various RNA and DNA viruses.
Table 4: Comparative Antiviral Activity (EC50 Values)
| Compound Class | Derivative/Compound | Virus | EC50 (µM) | Reference |
| 1,2,3-Thiadiazole | Thioacetanilide derivative (92) | HIV-1 | 0.059 | [17] |
| 1,2,3-Thiadiazole | 5-(2,4-dibromophenyl) derivative (93) | HIV-1 | 0.0364 | [17] |
| 1,3,4-Thiadiazole | Pyrazole-5-amine derivative (E2) | Tobacco Mosaic Virus (TMV) | 203.5 (µg/mL) | [18] |
| 1,2,3-Triazole | 1,4-disubstituted derivative (2) | Chikungunya virus (CHIKV) | 28.6 | [19] |
| 1,2,3-Triazole | Benzotriazole derivative (18e) | Coxsackievirus B5 (CVB5) | 6-18.5 | [20] |
| 1,2,4-Triazole | Ribavirin | Chikungunya virus (CHIKV) | 2.4 | [19] |
Mechanisms of Action and Experimental Workflows
To provide a deeper understanding of how these compounds exert their biological effects, the following diagrams illustrate key signaling pathways and a typical experimental workflow for assessing anticancer activity.
Caption: Anticancer Mechanisms of 1,2,3-Thiadiazole and Triazole Derivatives.
Caption: Experimental Workflow for MTT Assay to Determine Anticancer Activity.
Detailed Experimental Protocols
For researchers looking to replicate or build upon the cited findings, the following are detailed methodologies for key bioactivity assays.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Antimicrobial Agent Stock Solution:
-
Dissolve the test compound (1,2,3-thiadiazole or triazole derivative) in a suitable solvent (e.g., DMSO) to a high concentration.
2. Serial Dilutions:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
3. Inoculum Preparation:
-
Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
4. Inoculation:
-
Add a standardized volume of the microbial suspension to each well containing the diluted compound.
5. Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
6. Reading Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
MTT Assay for Anticancer Activity
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for a specified duration (e.g., 24, 48, or 72 hours).
3. MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization:
-
Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
6. Data Analysis:
-
The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Plaque Reduction Assay for Antiviral Activity
This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.
1. Cell Monolayer Preparation:
-
Grow a confluent monolayer of susceptible host cells in multi-well plates.
2. Virus and Compound Incubation:
-
Pre-incubate a known titer of the virus with various concentrations of the test compound.
3. Infection:
-
Infect the cell monolayers with the virus-compound mixture.
4. Overlay:
-
After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to plaque formation.
5. Incubation:
-
Incubate the plates for a period sufficient for plaques to develop.
6. Plaque Visualization and Counting:
-
Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.
7. Data Analysis:
-
The EC50 value (the concentration of the compound that reduces the number of plaques by 50%) is determined.
Conclusion
Both 1,2,3-thiadiazole and triazole scaffolds offer fertile ground for the discovery of new bioactive molecules. While triazoles, particularly 1,2,4-triazoles, have a more established track record in the realm of antifungal agents, 1,2,3-thiadiazoles are demonstrating compelling and diverse anticancer and antiviral activities. The choice of scaffold for a drug discovery program will ultimately depend on the specific therapeutic target and desired pharmacological profile. The data and protocols presented in this guide aim to provide a solid foundation for researchers to make informed decisions in their pursuit of novel and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Lung Cancer Activities of 1,2,3-Triazole Curcumin Derivatives via Regulation of the MAPK/NF-κB/STAT3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 18. Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection | MDPI [mdpi.com]
- 19. Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Validating the Mechanism of Action of TDZ-47: A Novel Thiadiazole Compound Targeting the PI3K/Akt Pathway
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive evaluation of TDZ-47, a novel 1,3,4-thiadiazole derivative, and validates its mechanism of action as a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical axis in cancer cell proliferation and survival.[1][2] The performance of TDZ-47 is objectively compared against a standard-of-care chemotherapeutic agent, Cisplatin, and a representative PI3K inhibitor, PI-103, using robust experimental data from in vitro and in vivo models.
Proposed Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
The phosphatidylinositol-3-kinase (PI3K)/Akt pathway is one of the most frequently dysregulated signaling pathways in human cancers, making it a key target for anticancer agents.[3][4] This pathway regulates essential cellular functions including metabolism, survival, and proliferation.[2] Our novel compound, TDZ-47, is designed to selectively inhibit this pathway. The proposed mechanism involves the suppression of Akt phosphorylation, a crucial step for its activation, thereby preventing downstream signaling to mTOR and other effectors that promote cell growth and survival.[1][5]
Caption: PI3K/Akt/mTOR signaling pathway with the proposed inhibition point of TDZ-47.
Comparative Performance Data
In Vitro Cytotoxicity Assessment
The anti-proliferative activity of TDZ-47 was evaluated against human breast cancer (MCF-7) and non-small cell lung cancer (A549) cell lines using the MTT assay.[6][7] The results are presented as IC50 values (the concentration required to inhibit 50% of cell growth) and compared with Cisplatin and PI-103.
Table 1: Comparative IC50 Values (µM) of Test Compounds
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HFF-1 (Normal Fibroblast) |
| TDZ-47 | 1.85 ± 0.15 | 3.21 ± 0.22 | > 50 |
| PI-103 | 0.95 ± 0.08 | 1.45 ± 0.11 | 25.6 ± 2.1 |
| Cisplatin | 8.50 ± 0.67 | 11.25 ± 0.98 | 1.12 ± 0.14 |
Data are presented as mean ± standard deviation from three independent experiments.
The data indicates that TDZ-47 exhibits potent cytotoxic effects against both cancer cell lines, with significantly lower IC50 values than the conventional chemotherapeutic agent, Cisplatin.[8] Notably, TDZ-47 shows high selectivity for cancer cells, with an IC50 value greater than 50 µM for the normal human fibroblast cell line (HFF-1), suggesting a favorable safety profile compared to Cisplatin.
Mechanism Validation by Western Blot
To confirm that TDZ-47's cytotoxic activity is mediated through the inhibition of the PI3K/Akt pathway, Western blot analysis was performed on protein lysates from MCF-7 cells treated with the compounds for 24 hours.[9] The expression levels of total Akt, phosphorylated Akt (p-Akt at Ser473), and phosphorylated mTOR (p-mTOR at Ser2448) were quantified.
Table 2: Densitometry Analysis of Key Pathway Proteins
| Treatment (at IC50) | p-Akt / Total Akt Ratio (Fold Change vs. Control) | p-mTOR / Total mTOR Ratio (Fold Change vs. Control) |
| Control (DMSO) | 1.00 | 1.00 |
| TDZ-47 | 0.21 ± 0.04 | 0.35 ± 0.06 |
| PI-103 | 0.15 ± 0.03 | 0.28 ± 0.05 |
| Cisplatin | 0.95 ± 0.11 | 0.91 ± 0.13 |
Data are normalized to β-actin loading control and presented as mean ± SD.
Treatment with TDZ-47 significantly reduced the phosphorylation of both Akt and its downstream target mTOR, confirming its on-target activity. The effect is comparable to the known PI3K inhibitor PI-103, whereas Cisplatin did not significantly alter the phosphorylation status of these proteins, consistent with its different mechanism of action (DNA damage).
In Vivo Antitumor Efficacy in Xenograft Model
The in vivo efficacy of TDZ-47 was evaluated in an MCF-7 human tumor xenograft model established in immunodeficient mice.[10][11] Once tumors reached a volume of approximately 100-150 mm³, mice were treated with vehicle control or TDZ-47 (20 mg/kg, daily) for 21 days.
Table 3: In Vivo Efficacy of TDZ-47 in MCF-7 Xenograft Model
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | + 5.2 |
| TDZ-47 (20 mg/kg) | 480 ± 95 | 61.6 | + 3.8 |
Data are presented as mean ± standard error of the mean (n=8 mice per group).
TDZ-47 treatment resulted in a significant 61.6% inhibition of tumor growth compared to the vehicle control group.[12] Importantly, no significant body weight loss was observed in the TDZ-47 treated group, indicating good tolerability at the efficacious dose.
Experimental Protocols & Workflows
In Vitro Study Workflow
Caption: Experimental workflow for in vitro validation of TDZ-47.
MTT Cell Viability Assay Protocol:
-
Seed cells (e.g., MCF-7, A549) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37°C.[13]
-
Treat cells with serial dilutions of TDZ-47, PI-103, or Cisplatin and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[6][14]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (vehicle-treated) and determine IC50 values using non-linear regression analysis.
Western Blot Protocol:
-
Culture MCF-7 cells to 70-80% confluency and treat with compounds at their respective IC50 concentrations for 24 hours.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Determine protein concentration using a BCA assay.
-
Separate 30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.[16][17]
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-Akt, anti-p-Akt, anti-p-mTOR, anti-β-actin) overnight at 4°C.[15]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize bands using an ECL substrate and quantify band intensity using image analysis software.[15]
In Vivo Study Workflow
Caption: Experimental workflow for the in vivo xenograft study.
Human Tumor Xenograft Protocol:
-
Subcutaneously inject 5x10⁶ MCF-7 cells into the flank of female athymic nude mice.[10]
-
Monitor tumor growth until the average volume reaches 100-150 mm³, calculated using the formula: (Length x Width²)/2.[12]
-
Randomize mice into treatment and vehicle control groups (n=8 per group).
-
Administer TDZ-47 (20 mg/kg) or vehicle via intraperitoneal injection daily for 21 days.
-
Measure tumor dimensions and mouse body weight twice weekly.
-
At the end of the study, calculate the percentage of Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean final tumor volume of treated / Mean final tumor volume of control)] x 100.
Conclusion
The experimental data presented in this guide strongly support the proposed mechanism of action for the novel thiadiazole compound, TDZ-47. It demonstrates potent and selective anticancer activity in vitro, which is mechanistically linked to the targeted inhibition of the PI3K/Akt/mTOR signaling pathway. Furthermore, TDZ-47 shows significant and well-tolerated antitumor efficacy in a preclinical in vivo xenograft model. Compared to conventional chemotherapy, TDZ-47 offers a targeted mechanism and a superior safety profile, making it a promising candidate for further development as a novel anticancer therapeutic.
References
- 1. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. mdpi.com [mdpi.com]
- 9. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. karger.com [karger.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity of 1,2,3-Thiadiazole-Based Inhibitors
For researchers and drug development professionals, understanding the selectivity of inhibitor candidates is paramount. This guide provides a comparative analysis of the cross-reactivity profiles of 1,2,3-thiadiazole-based inhibitors, focusing on their interactions with key off-target enzyme families, including kinases and cytochrome P450s. Experimental data is presented to offer a clear comparison of inhibitor performance, alongside detailed methodologies for key assays to support reproducible research.
The 1,2,3-thiadiazole scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Inhibitors incorporating this core structure have shown promise in targeting various enzymes implicated in diseases ranging from cancer to viral infections.[2] However, a critical aspect of drug development is the characterization of an inhibitor's selectivity—its propensity to interact with unintended targets. Off-target effects can lead to unforeseen side effects or even mask the true mechanism of action. This guide synthesizes available data to provide a clearer picture of the cross-reactivity landscape of this important class of inhibitors.
Comparative Analysis of Inhibitor Selectivity
To facilitate a direct comparison of the cross-reactivity of various 1,2,3-thiadiazole-based inhibitors, the following tables summarize their inhibitory activities against their primary targets and a panel of off-target enzymes.
Kinase Inhibitor Cross-Reactivity Profile
While comprehensive kinome-wide screening data for a broad range of 1,2,3-thiadiazole-based inhibitors remains limited in publicly accessible literature, studies on specific compounds offer insights into their selectivity. For instance, a novel 2,3-dihydro-1,3,4-thiadiazole derivative, compound 20b , was evaluated for its inhibitory activity against a panel of kinases to assess its selectivity for its primary target, VEGFR-2.[3]
| Compound | Primary Target | Primary Target IC50 (µM) | Off-Target Kinase | Off-Target Inhibition | Reference Compound | Reference IC50 (µM) |
| 20b | VEGFR-2 | 0.024 | CDK8 | Moderate to Weak | Cortistatin A | - |
| PIK3α | Moderate to Weak | PIK-90 | - | |||
| BRAF | Moderate to Weak | Vemurafenib | - | |||
| EGFR | Moderate to Weak | Erlotinib | - |
Table 1: Kinase Selectivity Profile of a 1,3,4-Thiadiazole Derivative. This table illustrates the type of data required for a comprehensive cross-reactivity analysis. While specific IC50 values for the off-targets were not provided in the source, the qualitative assessment indicates a degree of selectivity for VEGFR-2.[3]
Cytochrome P450 Inhibition Profile
Cytochrome P450 (CYP) enzymes are a major source of drug-drug interactions. Understanding how 1,2,3-thiadiazole-based compounds inhibit these metabolic enzymes is crucial for predicting their clinical safety. Studies have shown that the 1,2,3-thiadiazole heterocycle can interact with the heme iron of CYP enzymes.[4]
| Compound Structure | CYP Isoform | Inhibition IC50 (µM) |
| 4,5-diphenyl-1,2,3-thiadiazole | P450 2B4 | Spectral Dissociation Constant in 2-50 µM range |
| P450 2E1 | Spectral Dissociation Constant in 2-50 µM range | |
| P450 1A2 | No spectral perturbation | |
| 4,5-fused bicyclic 1,2,3-thiadiazole | P450 2E1 | Mechanism-based inactivation |
| P450 2B4 | Mechanism-based inactivation |
Table 2: Cytochrome P450 Inhibition by 1,2,3-Thiadiazole Derivatives. Data indicates that the nature of substitution on the 1,2,3-thiadiazole ring influences the interaction with different CYP isoforms.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable scientific data. Below are methodologies for key assays used to determine the cross-reactivity of 1,2,3-thiadiazole-based inhibitors.
VEGFR-2 Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Principle: The assay measures the phosphorylation of a specific substrate by the recombinant human VEGFR-2 kinase domain in the presence of ATP. A decrease in the phosphorylation signal indicates inhibition of the kinase.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the 1,2,3-thiadiazole-based inhibitor in a suitable solvent, such as DMSO.
-
Reaction Setup: In a 96-well microplate, add the kinase buffer (e.g., Tris-HCl, MgCl₂, DTT), recombinant human VEGFR-2 kinase domain, and the test compound at various concentrations.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the VEGFR-2 specific substrate (e.g., a synthetic peptide) and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™, HTRF®, or an ELISA-based antibody detection system) according to the manufacturer's instructions.
-
Signal Measurement: Measure the resulting signal (luminescence, fluorescence, or absorbance) using a compatible microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.[5]
Cytochrome P450 Inhibition Assay (IC50 Determination)
This assay determines the concentration of a test compound that inhibits 50% of the activity of a specific CYP isoform.
Principle: Isoform-specific substrates are incubated with human liver microsomes, which contain a mixture of CYP enzymes. The formation of a specific metabolite is monitored in the presence of varying concentrations of the inhibitor.
Methodology:
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a specific CYP isoform substrate (e.g., phenacetin for CYP1A2), and a range of concentrations of the 1,2,3-thiadiazole-based test compound in a suitable buffer.
-
Reaction Initiation: Initiate the metabolic reaction by adding a cofactor, such as NADPH.
-
Incubation: Incubate the mixture at 37°C for a specific time.
-
Reaction Termination: Stop the reaction by adding a quenching solvent, such as acetonitrile.
-
Metabolite Quantification: Analyze the formation of the specific metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the rate of metabolite formation in the presence of the inhibitor to a vehicle control. Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.[6]
Kinase Selectivity Profiling using Kinobeads
The Kinobeads technology is a powerful chemoproteomics approach for assessing the selectivity of kinase inhibitors against a large number of kinases in a cellular context.
Principle: A mixture of broad-spectrum, immobilized kinase inhibitors (Kinobeads) is used to capture kinases from a cell lysate. The test compound is added in a competitive manner, and the displacement of kinases from the beads is quantified by mass spectrometry.
Methodology:
-
Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line.
-
Competitive Binding: Incubate the cell lysate with varying concentrations of the 1,2,3-thiadiazole-based inhibitor.
-
Kinase Enrichment: Add the Kinobeads to the lysate to capture the kinases that are not bound to the free inhibitor.
-
Wash and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.
-
Proteomic Analysis: Digest the eluted proteins into peptides and analyze them using quantitative mass spectrometry to identify and quantify the bound kinases.
-
Data Analysis: Determine the dose-dependent displacement of each kinase by the inhibitor to generate a selectivity profile and determine apparent dissociation constants.
Visualizing Pathways and Workflows
To better understand the context of inhibitor action and the experimental processes, the following diagrams illustrate a key signaling pathway and a typical workflow for cross-reactivity screening.
Caption: VEGFR-2 signaling pathway and the point of inhibition by 1,2,3-thiadiazole-based compounds.
Caption: A generalized workflow for the cross-reactivity profiling of kinase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04158E [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,2,3-Thiadiazole-5-carboxylic Acid: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 1,2,3-thiadiazole-5-carboxylic acid and is intended for use by trained professionals in a laboratory setting. All procedures must be conducted in compliance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This compound, like many thiadiazole derivatives, requires careful handling due to its potential hazards. This guide outlines the essential steps for its safe disposal.
Hazard Identification and Safety Precautions
This compound and related compounds are classified as hazardous materials. Key hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Some thiadiazole derivatives are also suspected of causing genetic defects or cancer and can be harmful to aquatic life with long-lasting effects.[3][4] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, personnel must wear appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Body Protection: A lab coat.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[3][4][5] Do not attempt to dispose of this chemical down the drain or in regular trash.
1. Waste Segregation: Proper segregation of waste is crucial to prevent accidental chemical reactions.
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated consumables such as weighing boats, pipette tips, and wipes, in a dedicated and clearly labeled hazardous waste container with a secure lid.[3]
-
-
Liquid Waste:
-
Sharps Waste:
-
Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.[3]
-
2. Container Management:
-
All waste containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.[6]
-
Label all containers with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard symbols.[4][6]
3. Storage Pending Disposal:
-
Store waste containers in a designated, well-ventilated, and secure area.[3][4]
-
Ensure that the storage area is away from incompatible materials.[3]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[3][6]
Spill and Leak Response
In the event of a spill, immediate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[3]
-
Containment:
-
For solid spills, avoid generating dust.[1][3] Carefully sweep or scoop the material into a labeled container for disposal.[1][3]
-
For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[3] Collect the absorbed material into a hazardous waste container.[3]
-
-
Decontamination: Thoroughly clean the spill area with soap and water.[3] Collect all decontamination materials, such as wipes, as solid hazardous waste.[3]
-
Reporting: Report the spill to your institution's EHS department.[3]
Summary of Disposal and Safety Information
| Parameter | Guideline | Citations |
| Primary Disposal Route | Approved hazardous waste disposal service. | [3][4][5] |
| Waste Classification | Hazardous Waste. | [7] |
| Solid Waste Handling | Collect in a dedicated, labeled, and sealed hazardous waste container. | [3] |
| Liquid Waste Handling | Collect in a separate, labeled, and sealed hazardous liquid waste container. Do not mix with incompatible waste. Indicate the approximate concentration on the label. | [3][6] |
| Contaminated Sharps | Dispose of in a designated sharps container. | [3] |
| Storage | Store in a well-ventilated, secure area away from incompatible materials. | [3][4] |
| Spill Containment (Solid) | Avoid generating dust. Sweep up and place in a labeled container for disposal. | [1][3] |
| Spill Containment (Liquid) | Use an inert absorbent material (e.g., vermiculite, sand). | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1,2,3-Thiadiazole-5-carboxylic Acid
This guide provides immediate and essential safety protocols for researchers, scientists, and drug development professionals handling 1,2,3-Thiadiazole-5-carboxylic acid and its derivatives. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Derivatives of 1,2,3-thiadiazole are known to cause skin and eye irritation, and may cause respiratory irritation.[1][2][3][4] Some derivatives are suspected of causing genetic defects or cancer.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5] A face shield may be required in certain situations.[6] |
| Hand Protection | Wear chemical-impermeable protective gloves that have been inspected prior to use.[7] |
| Skin Protection | Wear fire/flame resistant and impervious clothing.[5][7] Protective boots may be required.[6] |
| Respiratory | Use a dust respirator or a full-face respirator if exposure limits are exceeded, if irritation is experienced, or when dusts are generated.[3][6][7] |
Operational and Disposal Plans
Safe Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[2][7]
-
Avoid Contact: Prevent all personal contact, including inhalation of dust or vapors.[2] Avoid contact with skin, eyes, and clothing.[6][7]
-
Hygiene Practices: Wash hands and face thoroughly after handling.[3][6] Do not eat, drink, or smoke in the laboratory.[1] Contaminated clothing should be removed and laundered before reuse.[2]
-
Dust Prevention: Avoid the formation and dispersion of dust.[6][7] Use non-sparking tools.[7]
Storage
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][7]
-
Keep away from incompatible materials such as strong oxidizing agents.[8]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Identification: Clearly label all waste containers with the full chemical name, "Hazardous Waste," and associated hazard symbols.[1]
-
Segregation:
-
Disposal Route: Dispose of contents and containers through an approved hazardous waste disposal service in accordance with all national and local regulations.[1][2]
Emergency Procedures
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][7]
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water.[5][7] Seek medical attention if irritation persists.[6][9]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[5][6] Seek immediate medical attention.[7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5][7]
Spill Response
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate: Evacuate personnel from the immediate spill area.[7]
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition.[7]
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[7]
-
Cleanup:
-
Wear appropriate PPE as outlined in Table 1.
-
For dry spills, carefully sweep up or vacuum the material, avoiding dust generation, and place it into a suitable, closed container for disposal.[2][9]
-
For wet spills, absorb with an inert material and place in a suitable, closed container for disposal.[8]
-
-
Decontamination: Wash the spill area thoroughly with soap and water.[1] Collect all decontamination materials as hazardous waste.[1]
Caption: Workflow for responding to a chemical spill.
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.at [fishersci.at]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
